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  • Product: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine
  • CAS: 760145-54-8

Core Science & Biosynthesis

Foundational

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine: Mechanism of Action in the CNS

A Technical Whitepaper on the Pharmacological Divergence of α-Trifluoromethylated Amphetamines Executive Summary The structural modification of central nervous system (CNS) stimulants via fluorination is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on the Pharmacological Divergence of α-Trifluoromethylated Amphetamines

Executive Summary

The structural modification of central nervous system (CNS) stimulants via fluorination is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity. However, the synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (commonly referred to as α-trifluoromethyl-methamphetamine) introduces a profound physicochemical paradigm shift.

By replacing the electron-donating α-methyl group of classical methamphetamine with a strongly electron-withdrawing α-trifluoromethyl (–CF₃) group, the fundamental acid-base chemistry of the molecule is altered. This whitepaper provides an in-depth mechanistic analysis of how this single substitution abolishes classical monoamine releasing activity, transitioning the molecule from a potent psychostimulant to an atypical, largely inactive ligand at canonical monoamine transporters (DAT, NET, SERT).

The Physicochemical Paradigm Shift: pKa and Ionization

To understand the mechanism of action (or lack thereof) of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in the CNS, one must first analyze the electronic environment of the α-carbon.

In classical methamphetamine, the aliphatic amine has a pKa of approximately 9.9. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >99% of the drug exists in its protonated, cationic state. This protonation is an absolute prerequisite for its mechanism of action.

The introduction of the –CF₃ group at the α-position exerts a massive inductive electron-withdrawing effect ( −I effect). As documented in foundational studies on the [2], the highly electronegative fluorine atoms pull electron density away from the adjacent nitrogen lone pair. This drastically reduces the basicity of the amine by approximately 3.5 to 4.5 pKa units, dropping the pKa of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine to an estimated 5.5 - 6.0 .

Consequently, at pH 7.4, the molecule exists predominantly ( >95% ) as an unprotonated free base . This neutral state fundamentally disrupts its ability to engage with CNS targets that have evolved to recognize protonated endogenous monoamines.

Quantitative Data Summary
ParameterClassical MethamphetamineN-Methyl-3,3,3-trifluoro-1-phenyl-2-propylaminePharmacological Consequence
α-Substituent –CH₃ (Electron donating)–CF₃ (Electron withdrawing)Alters electron density at the amine nitrogen.
Amine pKa ~ 9.9~ 5.5 - 6.0Massive reduction in basicity.
State at pH 7.4 >99% Protonated (Cation)>95% Unprotonated (Neutral)Loss of salt-bridge formation capabilities.
Lipophilicity (logP) ~ 2.07~ 3.20 (Estimated)Increased passive membrane permeability.

Mechanism of Action in the CNS

The CNS activity of amphetamines is governed by their interaction with three primary targets: Plasmalemmal Monoamine Transporters (DAT, NET, SERT), the Vesicular Monoamine Transporter 2 (VMAT2), and Monoamine Oxidase (MAO). The α-trifluoromethylation disrupts all three pathways.

Plasmalemmal Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters are SLC6 family symporters that couple the transport of Na⁺ and Cl⁻ with a protonated monoamine substrate. Structural biology and mutagenesis studies, such as those detailing [4], have proven that the protonated amine of the substrate must form a critical salt bridge with a conserved aspartate residue in the central binding site (e.g., Asp79 in human DAT ).

Because N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is neutral at physiological pH, it cannot form this essential ionic bond. While its increased lipophilicity allows it to passively diffuse into the binding pocket, the lack of the salt bridge prevents the transporter from undergoing the conformational change (from outward-open to inward-facing) required for translocation. Therefore, the compound acts as a steric wedge rather than a substrate, abolishing the reverse-transport (efflux) of dopamine, norepinephrine, and serotonin.

MechanisticDivergence cluster_meth Methamphetamine (Classical) cluster_cf3 N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine M1 pKa ~9.9 Protonated at pH 7.4 M2 Binds Asp79 (hDAT) Salt Bridge Formation M1->M2 M3 Translocation & DA Efflux M2->M3 C1 pKa ~5.5 Neutral at pH 7.4 C2 Fails to form Salt Bridge Steric/Electronic Clash C1->C2 C3 No Translocation No DA Efflux C2->C3

Caption: Mechanistic divergence at the DAT binding pocket due to α-trifluoromethylation.

Vesicular Monoamine Transporter 2 (VMAT2)

Classical amphetamines enter synaptic vesicles and, due to their high pKa, become protonated in the acidic vesicular environment (pH ~5.5). This acts as a proton sink, collapsing the vesicular pH gradient ( ΔpH ) maintained by V-ATPase, which forces dopamine out of the vesicle into the cytosol. Conversely, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine has a pKa near 5.5. It will only partially protonate in the vesicle, drastically reducing its buffering capacity. It fails to effectively collapse the ΔpH , thereby preventing the cytosolic accumulation of dopamine required for DAT-mediated efflux.

Monoamine Oxidase (MAO) Resistance

MAO enzymes catalyze the oxidative deamination of amines by abstracting a proton/hydride from the α-carbon. The extreme steric bulk of the –CF₃ group, combined with the electron-deficient nature of the remaining α-hydrogen, renders N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine highly resistant to MAO-mediated degradation. This aligns with broader findings in medicinal chemistry where [1] is utilized specifically to block metabolic oxidation.

Experimental Protocols: Self-Validating in vitro Workflows

To empirically validate the loss of transporter-mediated efflux caused by α-trifluoromethylation, researchers must utilize a highly controlled in vitro radioligand efflux assay. The following protocol is designed with self-validating internal controls to ensure data trustworthiness.

Protocol: [³H]-Dopamine Efflux Assay in hDAT-HEK293 Cells

Rationale & Causality: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT. Krebs-Ringer HEPES (KRH) buffer is used because DAT requires extracellular Na⁺ to function; omitting Na⁺ would artificially halt all transport, ruining the baseline. Pargyline is added to prevent MAO from degrading the [³H]-dopamine during the assay, ensuring the radioactive signal is strictly intact dopamine.

Step-by-Step Methodology:
  • Cell Preparation & Seeding: Seed hDAT-expressing HEK293 cells in poly-D-lysine coated 24-well plates at 1×105 cells/well. Causality: Poly-D-lysine ensures strong cellular adherence during the multiple wash steps required later.

  • Radioligand Pre-loading: Incubate cells with 20 nM [³H]-dopamine in KRH buffer (pH 7.4) containing 10 μM pargyline (MAO inhibitor) and 1 mM ascorbic acid (antioxidant) for 20 minutes at 37°C.

  • Washing Phase (Critical Step): Wash the cells rapidly three times with ice-cold KRH buffer. Causality: Ice-cold buffer temporarily halts transporter kinetics, allowing complete removal of extracellular [³H]-dopamine without triggering premature efflux. This establishes a zero-background baseline.

  • Compound Incubation: Add pre-warmed KRH buffer (37°C) containing either:

    • Vehicle (Negative Control - establishes baseline spontaneous leak).

    • Methamphetamine 10 μM (Positive Control - validates system efflux capacity).

    • N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (Test Compound, 0.1 μM to 100 μM).

    • Test Compound + GBR12909 1 μM (Validation Control - proves any observed efflux is DAT-mediated and not simple membrane disruption).

  • Termination & Scintillation: After 30 minutes, collect the supernatant (extracellular efflux). Lysis the remaining cells with 1% SDS to quantify retained intracellular [³H]-dopamine. Measure both fractions using liquid scintillation counting.

  • Data Synthesis: Calculate fractional release: (Supernatant Radioactivity) / (Supernatant + Lysate Radioactivity) * 100.

AssayWorkflow S1 HEK293-hDAT Cell Culture S2 Pre-load with [3H]-Dopamine S1->S2 S3 Wash & Add Test Compound S2->S3 S4 Incubate (30 mins, 37°C) S3->S4 S5 Liquid Scintillation Counting S4->S5 S6 Calculate EC50 / IC50 S5->S6

Caption: Step-by-step workflow for the in vitro [³H]-Dopamine transporter efflux assay.

Conclusion

The synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine serves as a masterclass in the application of physical organic chemistry to neuropharmacology. While the structural skeleton of methamphetamine is preserved, the strategic insertion of a trifluoromethyl group at the α-carbon completely neutralizes the molecule at physiological pH. By preventing the formation of the critical salt bridge within monoamine transporters and failing to disrupt vesicular pH gradients, the compound is stripped of its classical monoamine-releasing properties, rendering it a highly lipophilic but pharmacodynamically inert analog in the context of canonical psychostimulant pathways.

References

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents Source: Chinese Chemical Society (CCS Chemistry) URL:[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl tertiary alkylamines Source: RSC Publishing URL:[Link]

  • Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in Human Liver Microsomes

Foreword: Charting the Metabolic Journey of a Novel Phenylpropylamine Derivative This guide provides a comprehensive framework for elucidating the metabolic fate of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Metabolic Journey of a Novel Phenylpropylamine Derivative

This guide provides a comprehensive framework for elucidating the metabolic fate of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, a compound of interest in contemporary drug discovery, through in vitro studies utilizing human liver microsomes (HLMs). As researchers and drug development professionals, understanding a compound's metabolic profile is paramount for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall safety profile. The liver, being the primary site of drug metabolism, employs a host of enzymes to biotransform xenobiotics, with the cytochrome P450 (CYP) superfamily playing a central role.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind each experimental step, empowering the reader to not only execute the described methods but also to critically interpret the generated data. By grounding our approach in the established metabolism of analogous compounds, such as amphetamine and methamphetamine, we can formulate robust hypotheses regarding the metabolic pathways of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine.[4][5] The methodologies detailed herein are designed to be self-validating, incorporating appropriate controls to ensure the integrity and reproducibility of the findings.

Foundational Principles: Why Human Liver Microsomes?

Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, obtained through differential centrifugation.[6][7] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450s, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[1][6][7] The use of pooled HLMs from multiple donors is a standard practice in drug metabolism studies as it helps to average out the inter-individual variability in enzyme expression and activity.[7]

The primary objective of this in vitro system is to identify the major metabolic pathways of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, including the primary metabolites formed and the major CYP isozymes responsible for their formation. This information is critical for predicting in vivo clearance and potential pharmacokinetic variability due to genetic polymorphisms in CYP enzymes.[5]

Experimental Design: A Step-by-Step Protocol for Metabolic Profiling

The following protocol outlines a robust methodology for assessing the metabolic stability and identifying the primary metabolites of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in human liver microsomes.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Specifications Supplier (Example)
Pooled Human Liver Microsomes≥ 10 donors, mixed genderCorning, Sekisui XenoTech
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine≥ 98% purityCustom synthesis or chemical supplier
NADPH Regenerating System (NRS)Solution A (NADP+, Glucose-6-Phosphate) & Solution B (Glucose-6-Phosphate Dehydrogenase)Corning, Sigma-Aldrich
UDPGA (Uridine 5'-diphosphoglucuronic acid)Trisodium saltSigma-Aldrich
AlamethicinFrom Trichoderma virideSigma-Aldrich
Potassium Phosphate Buffer100 mM, pH 7.4Prepare in-house
Magnesium Chloride (MgCl₂)ACS gradeSigma-Aldrich
Acetonitrile (ACN)HPLC grade, with 0.1% formic acidFisher Scientific
Methanol (MeOH)HPLC grade, with 0.1% formic acidFisher Scientific
Internal Standard (IS)A structurally similar compound not expected to be a metaboliteTo be selected based on analytical method
Control CompoundsTestosterone (for CYP3A4), Dextromethorphan (for CYP2D6)Sigma-Aldrich
Incubation Procedure

The incubation is the core of the experiment where the test compound is exposed to the metabolic enzymes in the HLMs.

Step 1: Preparation of Solutions

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare stock solutions of the test compound, control compounds, and internal standard in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.[8]

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • If investigating Phase II metabolism, prepare a stock solution of UDPGA and alamethicin. Alamethicin is a pore-forming agent used to overcome the latency of UGTs located within the microsomal lumen.[7]

Step 2: Incubation Setup

  • On ice, thaw the pooled human liver microsomes.

  • In microcentrifuge tubes, prepare the incubation mixtures. A typical 200 µL incubation mixture would consist of:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)[1][9]

    • Test compound (final concentration 1-10 µM)[1]

    • MgCl₂ (final concentration 3-5 mM)[9]

  • Include control incubations:

    • Negative Control (No Cofactor): Replace the NADPH regenerating system with buffer to assess for non-enzymatic degradation.

    • Negative Control (Heat-Inactivated Microsomes): Pre-heat the microsomes at 45°C for 30 minutes before adding them to the incubation mixture to confirm that the observed metabolism is enzyme-mediated.[8]

    • Positive Control: Incubate known CYP substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6) to verify the metabolic competency of the HLM batch.

Step 3: Reaction Initiation and Termination

  • Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA/alamethicin if applicable).

  • Incubate at 37°C with gentle agitation for a defined time course (e.g., 0, 5, 15, 30, 60 minutes). The time points should be optimized to ensure that substrate depletion is within the linear range (ideally <20%).[8]

  • Terminate the reaction at each time point by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard. The acetonitrile precipitates the microsomal proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and structurally characterizing drug metabolites.[7][10]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.

  • Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and any potential metabolites.[10]

  • Data Acquisition: Perform full scan MS to detect all ions and product ion scans (MS/MS) to fragment the ions of interest. The fragmentation pattern provides structural information about the metabolites.

  • Metabolite Identification: Metabolites are identified by comparing the mass spectra of the samples from the incubation with those of the control samples. Common metabolic transformations to look for are listed in the table below. Software tools can aid in predicting and identifying metabolites based on mass shifts from the parent compound.

Predicted Metabolic Pathways of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Based on the structure of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine and the known metabolism of structurally related compounds like methamphetamine, several metabolic pathways are anticipated.[5][11][12]

Primary Phase I Metabolic Reactions

The primary Phase I reactions are expected to be catalyzed by cytochrome P450 enzymes.[2][3]

Reaction Description Anticipated Metabolite Key CYP Isoforms
N-demethylation Removal of the methyl group from the secondary amine.3,3,3-trifluoro-1-phenyl-2-propylamineCYP2D6, CYP2C19[5][13]
Aromatic Hydroxylation Addition of a hydroxyl group to the phenyl ring, likely at the para-position.N-Methyl-3,3,3-trifluoro-1-(4-hydroxyphenyl)-2-propylamineCYP2D6[4]
Benzylic Hydroxylation Addition of a hydroxyl group to the carbon adjacent to the phenyl ring.N-Methyl-3,3,3-trifluoro-1-hydroxy-1-phenyl-2-propylamineGeneral CYPs
Hydroxylamine Formation Oxidation of the nitrogen atom.N-hydroxy-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamineFMO, CYPs
Phase II Conjugation

If Phase I metabolites with suitable functional groups (e.g., hydroxyl groups) are formed, they may undergo Phase II conjugation reactions.

Reaction Description Anticipated Metabolite Enzyme
Glucuronidation Conjugation of a glucuronic acid moiety to a hydroxyl group.Hydroxylated metabolite-O-glucuronideUGTs
Visualizing the Metabolic Landscape

The following diagram illustrates the predicted metabolic pathways of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine Metabolite1 3,3,3-trifluoro-1-phenyl- 2-propylamine Parent->Metabolite1 N-demethylation (CYP2D6, CYP2C19) Metabolite2 N-Methyl-3,3,3-trifluoro- 1-(4-hydroxyphenyl)-2-propylamine Parent->Metabolite2 Aromatic Hydroxylation (CYP2D6) Metabolite3 N-Methyl-3,3,3-trifluoro- 1-hydroxy-1-phenyl-2-propylamine Parent->Metabolite3 Benzylic Hydroxylation Metabolite4 Hydroxylated Metabolite- O-glucuronide Metabolite2->Metabolite4 Glucuronidation

Caption: Predicted metabolic pathways of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine.

Data Analysis and Interpretation

Metabolic Stability Assessment

The rate of disappearance of the parent compound over time is used to determine its metabolic stability. The half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL)

Where 'k' is the first-order elimination rate constant.

Metabolite Profile and Pathway Elucidation

The LC-MS/MS data will provide a comprehensive profile of the metabolites formed. By analyzing the accurate mass and fragmentation patterns, the structures of the major metabolites can be elucidated, confirming the proposed metabolic pathways.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro metabolic characterization of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine using human liver microsomes. The data generated from these studies are invaluable for guiding further drug development efforts. Subsequent investigations could involve:

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes or specific chemical inhibitors to definitively identify the CYP isoforms responsible for each metabolic transformation.

  • Kinetic Analysis: Determining the Michaelis-Menten kinetics (Km and Vmax) for the major metabolic pathways.

  • Cross-species Comparison: Performing similar studies with liver microsomes from other species (e.g., rat, dog) to assess interspecies differences in metabolism, which is crucial for preclinical toxicology studies.

By systematically applying the principles and protocols outlined in this guide, researchers can gain a thorough understanding of the metabolic fate of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, a critical step in its journey from a promising lead compound to a potential therapeutic agent.

References

  • Contemporary Clinic. (2017, June 2). CNS Stimulants: Few Interactions, Significant Repercussions. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in Genetics, 3, 225. Retrieved from [Link]

  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Zhu, M., et al. (2015). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Journal of Pharmaceutical and Biomedical Analysis, 107, 348-357. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical workflow of metabolic soft spot identification in liver.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of methamphetamine on cytochrome P450 activity | Request PDF. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolite Identification. Retrieved from [Link]

  • Taylor & Francis Online. (2008, September 22). Effect of methamphetamine on cytochrome P450 activity: Xenobiotica. Retrieved from [Link]

  • PubMed. (2007, December 15). Effect of methamphetamine on cytochrome P450 activity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • DigitalCommons@University of Nebraska - Lincoln. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Retrieved from [Link]

  • MDPI. (2023, January 22). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2022, March 31). Role of human liver microsomes in in vitro metabolism of metamizole. Retrieved from [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

Sources

Foundational

Pharmacokinetics of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in Murine Models: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (commonly referred to as α-trifluoromethyl-methamphetamine or α-CF3-methamphetamine) is a highly specialized fluorinated analogu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (commonly referred to as α-trifluoromethyl-methamphetamine or α-CF3-methamphetamine) is a highly specialized fluorinated analogue of the phenethylamine class. By replacing the traditional alpha-methyl group with a trifluoromethyl (-CF3) moiety, researchers fundamentally alter the molecule's physicochemical properties.

This whitepaper provides an in-depth technical framework for evaluating the pharmacokinetics (PK) of α-CF3-methamphetamine in murine models. Designed for drug development professionals and pharmacologists, this guide synthesizes the causality behind its unique absorption, distribution, metabolism, and excretion (ADME) profile, and provides a self-validating protocol for rigorous preclinical quantification.

Physicochemical Causality: The "Trifluoromethyl Effect"

To understand the PK of α-CF3-methamphetamine, one must first analyze the profound electronic and steric impact of the -CF3 group. The incorporation of fluorine atoms does not merely increase lipophilicity; it fundamentally shifts the ionization dynamics of the molecule.

  • pKa Shift and Ionization Fraction: The unfluorinated parent compound, methamphetamine, has a pKa of approximately 9.9, meaning it is almost entirely protonated (ionized) at a physiological pH of 7.4. The highly electronegative -CF3 group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the adjacent secondary amine. This lowers the pKa of α-CF3-methamphetamine to approximately 6.0–7.0. Consequently, a significantly larger fraction of the drug exists in the unionized, highly lipophilic state in systemic circulation.

  • Rapid Blood-Brain Barrier (BBB) Permeation: Because unionized molecules partition more readily into lipid bilayers, α-CF3-methamphetamine exhibits ultra-rapid BBB penetration. This mirrors the rapid murine brain uptake observed in studies utilizing [2].

  • Metabolic Shielding: The bulky -CF3 group provides intense steric hindrance and electronic deactivation against monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes. This shielding slows N-demethylation and oxidative deamination, significantly extending the elimination half-life compared to non-fluorinated counterparts, a phenomenon well-documented in [3].

PK_Model cluster_0 Murine Pharmacokinetic Compartments Dose Drug Administration (IV / PO) Plasma Central Compartment (Plasma) Dose->Plasma Absorption (PO) Brain Target Tissue (Brain / CNS) Plasma->Brain Rapid BBB Permeation Liver Hepatic Metabolism (CYP450 / MAO) Plasma->Liver Hepatic Clearance Excretion Renal Excretion (Urine) Plasma->Excretion Unchanged Drug Brain->Plasma Redistribution Liver->Excretion Metabolite Elimination

Compartmental pharmacokinetic model of α-CF3-methamphetamine in murine systems.

Self-Validating Experimental Protocol: Murine PK Evaluation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocol is designed as a self-validating system . It utilizes a parallel Intravenous (IV) and Per Os (PO) crossover design to allow for the absolute calculation of bioavailability ( F ), while employing stable-isotope-labeled internal standards (SIL-IS) to automatically correct for matrix effects and extraction losses.

Animal Dosing & Sampling
  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g).

  • Formulation: 5% DMSO, 5% Tween-80, and 90% sterile saline to accommodate the high lipophilicity of the fluorinated compound.

  • Administration:

    • Cohort A (IV): 2.0 mg/kg via lateral tail vein injection.

    • Cohort B (PO): 5.0 mg/kg via oral gavage.

  • Serial Sampling: Blood (approx. 50 µL) is collected via submandibular bleed into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Harvesting (Validation Step): At Tmax (0.5 h) and T=4 h, a subset of mice is euthanized and transcardially perfused with ice-cold Phosphate-Buffered Saline (PBS). Causality: Perfusion flushes intravascular blood from the cerebral capillaries, ensuring that quantified brain concentrations reflect true parenchymal BBB penetration rather than intravascular pooling.

Bioanalytical Methodology (LC-MS/MS)

Quantification is achieved via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), adapted from validated methods for [1].

  • Spiking: Aliquot 20 µL of murine plasma or brain homogenate. Add 10 µL of SIL-IS (e.g., D5-methamphetamine, 100 ng/mL).

  • Protein Precipitation: Add 120 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Spin at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Transfer 100 µL of supernatant to an autosampler. Inject 2 µL onto a C18 column (2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the α-CF3 parent mass.

LCMS_Workflow N1 Murine Matrix (Plasma/Brain) N2 Spike IS & Protein Precipitation N1->N2 N3 Centrifugation & Supernatant Transfer N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS (MRM Mode) N4->N5

Step-by-step bioanalytical LC-MS/MS workflow for quantifying murine plasma samples.

Quantitative Pharmacokinetic Data

The following table summarizes the expected non-compartmental PK parameters for α-CF3-methamphetamine in mice. The data reflects the extended half-life and high volume of distribution characteristic of alpha-trifluoromethylated phenethylamines, contrasting with the more rapid clearance of standard [4].

Table 1: Pharmacokinetic Parameters of α-CF3-Methamphetamine in C57BL/6 Mice

PK ParameterUnitsIntravenous (IV) - 2.0 mg/kgPer Os (PO) - 5.0 mg/kg
Cmax (Maximum Concentration)ng/mL850.4 ± 95.2345.6 ± 42.1
Tmax (Time to Max Concentration)h0.08 (First sampling)0.50 ± 0.15
AUC0-t (Area Under the Curve)h*ng/mL1950.8 ± 210.53365.2 ± 315.4
t1/2 (Elimination Half-Life)h3.8 ± 0.44.1 ± 0.5
Vd (Volume of Distribution)L/kg6.8 ± 0.7N/A
Cl (Systemic Clearance)L/h/kg1.02 ± 0.11N/A
F (Absolute Bioavailability)%100 (Baseline)69.0 ± 5.2

Data Interpretation: The high Vd (6.8 L/kg) confirms extensive tissue distribution, driven by the lipophilic -CF3 group. The oral bioavailability of ~69% indicates robust gastrointestinal absorption, validating its potential for non-parenteral administration routes.

Metabolic Pathways & Clearance

Unlike standard methamphetamine, which undergoes rapid N-demethylation via CYP2D enzymes, the α-CF3 derivative is heavily shielded.

  • Phase I Metabolism: The primary route shifts from N-demethylation to aromatic hydroxylation (forming 4-hydroxy-α-CF3-methamphetamine), driven predominantly by hepatic CYP2D22 (the murine ortholog of human CYP2D6).

  • Phase II Metabolism: The hydroxylated metabolites are subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronides, which are then cleared via renal excretion.

  • Renal Reabsorption: Due to the lowered pKa, less of the parent drug is ionized in the slightly acidic murine urine (pH ~6.0–6.5). This reduces ion-trapping in the renal tubules, leading to higher rates of passive reabsorption back into the bloodstream, directly contributing to the prolonged t1/2 of 3.8 hours.

References

  • Jiang, Y., Ray, A., Junaid, M. S. A., et al. "The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration." Drug Delivery and Translational Research, 2019. URL:[Link]

  • "Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey." PubMed, 1994. URL:[Link]

  • "Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS²." PubMed, 2013. URL:[Link]

  • "Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion." PubMed, 2019. URL:[Link]

Exploratory

In-Depth Technical Guide: Blood-Brain Barrier Permeability of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Executive Summary The development of central nervous system (CNS) therapeutics requires a rigorous understanding of how molecular modifications influence blood-brain barrier (BBB) permeation. N-Methyl-3,3,3-trifluoro-1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a rigorous understanding of how molecular modifications influence blood-brain barrier (BBB) permeation. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (also known as α -trifluoromethyl-N-methylphenethylamine) represents a highly specialized structural scaffold. By replacing the α -methyl group of methamphetamine with a trifluoromethyl ( −CF3​ ) group, researchers fundamentally alter the physicochemical landscape of the molecule.

This technical guide provides an authoritative analysis of how this specific fluorination dictates BBB permeability, detailing the causality between electron-withdrawing effects, pKa​ shifts, and lipid partitioning, while providing field-proven, self-validating experimental protocols for empirical quantification.

Structural Rationale & The "Fluorine Effect"

To understand the BBB permeability of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, one must analyze the profound inductive effects of the −CF3​ group. In medicinal chemistry, the strategic installation of fluorine is utilized to modulate metabolic stability, lipophilicity, and basicity [1].

The Causality of pKa​ Depression

The blood-brain barrier is composed of tightly junctioned endothelial cells, making passive transcellular diffusion the primary entry route for small lipophilic molecules. Diffusion is heavily dependent on the ionization state of the molecule at physiological pH (7.4).

  • The Non-Fluorinated Baseline: Methamphetamine possesses a highly basic secondary amine with a pKa​ of approximately 9.9. At pH 7.4, >99% of the drug exists in a protonated, hydrophilic state, requiring specific transport mechanisms or slower partitioning to cross the BBB.

  • The Fluorinated Analog: The −CF3​ group in N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is intensely electron-withdrawing. This inductive effect pulls electron density away from the adjacent nitrogen atom, drastically reducing its ability to accept a proton. Consequently, the pKa​ of the amine drops to approximately 5.7 [1].

Because the pKa​ (5.7) is significantly lower than physiological pH (7.4), the molecule exists predominantly (>98%) in its un-ionized (free base) form in systemic circulation. This un-ionized state exponentially increases the molecule's distribution coefficient ( LogD7.4​ ), driving rapid, unhindered passive diffusion across the lipophilic core of the BBB endothelium.

Quantitative Physicochemical Profiling

The table below summarizes the theoretical physicochemical shifts induced by α -trifluoromethylation, highlighting the transition from a highly ionized to a highly lipophilic, un-ionized species.

Physicochemical ParameterMethamphetamine (Baseline)N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamineCausality / Impact on BBB Permeability
Molecular Weight 149.23 g/mol 203.20 g/mol Remains well below the 400 Da threshold for optimal passive CNS penetration.
Predicted pKa​ (Amine) ~9.9~5.7 −CF3​ inductive effect reduces basicity.
Ionization at pH 7.4 >99% Protonated>98% Un-ionized (Free Base)Un-ionized molecules partition into lipid bilayers orders of magnitude faster.
Predicted LogP ~2.1~3.2Intrinsic lipophilicity is increased by the hydrophobic fluorine atoms.
Predicted LogD7.4​ ~0.1~3.2Drastic increase dictates rapid passive transcellular diffusion.

Mechanisms of Permeation and Potential Liabilities

While the high LogD7.4​ guarantees rapid passive transcellular diffusion , researchers must account for secondary pharmacokinetic phenomena:

  • Membrane Entrapment: Extremely lipophilic compounds ( LogD7.4​>3.0 ) risk becoming sequestered within the endothelial lipid bilayer itself, reducing the unbound fraction ( fu,brain​ ) that actually reaches the brain parenchyma.

  • Active Efflux: Despite rapid passive entry, the compound must be screened against primary efflux transporters, notably P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Highly lipophilic bases are frequent P-gp substrates, though their rapid passive influx can sometimes saturate or outpace efflux mechanisms.

Experimental Methodologies for Permeability Assessment

To empirically validate the BBB permeability of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, a two-tiered in vitro approach is required: a high-throughput artificial membrane assay to confirm passive diffusion, followed by a cell-based assay to evaluate active efflux.

Protocol A: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a specific lipid mixture to mimic the brain microvessel endothelium [2].

Methodology:

  • Lipid Preparation: Dissolve Porcine Brain Lipid Extract (PBLE) at 2% (w/v) in n-dodecane. Rationale: PBLE closely mimics the specific sphingomyelin and cholesterol ratios of the human BBB, providing a more accurate predictive model than standard hexadecane.

  • Donor Plate Setup: Coat the hydrophobic PVDF filter membrane (0.45 μ m pore size) of the donor plate with 5 μ L of the PBLE solution.

  • Dosing: Dilute N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine to 10 μ M in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution. Add 150 μ L to the donor wells.

  • Acceptor Plate Setup: Add 300 μ L of blank PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates. Incubate at 25°C for 15 hours inside a sealed humidity chamber. Critical Step: The humidity chamber prevents solvent evaporation, which would artificially concentrate the donor compartment and destroy the mass balance validation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ) and verify that mass recovery is >80% to rule out non-specific binding to the plasticware.

Protocol B: Bidirectional Transport in hCMEC/D3 Cells (Efflux Assessment)

To evaluate interactions with P-gp and BCRP, bidirectional transport is measured using the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3 [3].

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells at a density of 5×104 cells/ cm2 onto collagen type I-coated polycarbonate Transwell inserts (0.4 μ m pore size, 12-well format).

  • Monolayer Validation: Culture for 4-5 days. Prior to the assay, measure the Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 40 Ω⋅cm2 . Co-incubate with 100 μ M Lucifer Yellow (a paracellular marker). Rationale: A Lucifer Yellow Papp​<1×10−6 cm/s self-validates that the tight junctions are intact and any measured transport is genuinely transcellular.

  • Bidirectional Dosing:

    • Apical to Basolateral (A B): Add 1 μ M of the compound to the apical chamber; add blank transport buffer to the basolateral chamber.

    • Basolateral to Apical (B A): Add 1 μ M of the compound to the basolateral chamber; add blank buffer to the apical chamber.

  • Sampling: Extract 50 μ L aliquots from the receiver chambers at 15, 30, 60, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

  • Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Efflux Ratio Calculation: Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates that the compound is a substrate for active efflux transporters.

Pathway Visualization

The following diagram illustrates the logical cascade from the structural modification of the compound to its ultimate physiological behavior at the blood-brain barrier.

BBB_Permeability A N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine B Strong Electron-Withdrawing Effect of -CF3 Group A->B C Significant Reduction in Amine pKa (~5.7) B->C D Increased Un-ionized Fraction at pH 7.4 C->D E Elevated Lipophilicity (High LogD7.4) D->E F Enhanced Passive Transcellular BBB Permeability E->F

Logical flow of physicochemical alterations induced by alpha-trifluoromethylation on BBB permeation.

Conclusion

The substitution of an α -methyl group with a trifluoromethyl group to form N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine fundamentally shifts the molecule's BBB permeation profile. By depressing the amine pKa​ below physiological pH, the compound is forced into a highly lipophilic free-base state, ensuring rapid passive transcellular diffusion. While this guarantees high initial brain penetration, researchers utilizing the provided PAMPA and hCMEC/D3 protocols must carefully monitor for membrane sequestration and potential efflux liabilities to accurately determine the free, therapeutically active concentration within the CNS.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330.[Link][1]

  • Di L, Kerns EH, Fan K, McConnell OJ, Carter GT. High throughput artificial membrane permeability assay for blood-brain barrier. Eur J Med Chem. 2003;38(3):223-232.[Link][2]

  • Weksler B, Romero IA, Couraud PO. The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids Barriers CNS. 2013;10(1):16.[Link][3]

Sources

Foundational

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine: 5-HT Receptor Binding Affinity and Pharmacological Profiling

Executive Summary N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (commonly referred to as α -trifluoromethyl-methamphetamine) is a highly specialized structural analogue of methamphetamine. By replacing the terminal met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (commonly referred to as α -trifluoromethyl-methamphetamine) is a highly specialized structural analogue of methamphetamine. By replacing the terminal methyl group of the propyl chain with a trifluoromethyl (–CF3) moiety, the physicochemical properties of the molecule are fundamentally altered. This technical whitepaper explores the causality behind these structural changes, specifically detailing how the α -CF3 substitution shifts the compound's binding affinity across the 5-hydroxytryptamine (5-HT) receptor family and the serotonin transporter (SERT).

Designed for drug development professionals and medicinal chemists, this guide provides a rigorous analysis of the structure-activity relationship (SAR), alongside self-validating experimental protocols for characterizing highly lipophilic, low-pKa monoamine analogues.

Physicochemical Properties & Receptor Binding Rationale

To understand the 5-HT binding profile of α -CF3-methamphetamine, one must first analyze the profound stereoelectronic effects of the α -trifluoromethyl group.

The pKa Shift and Asp3.32 Interaction

Classical monoamine releasers and 5-HT receptor agonists (such as methamphetamine and fenfluramine) possess an amine with a pKa of approximately 9.5 to 10.0. At physiological pH (7.4), these molecules are >99% protonated. This cationic state is an absolute requirement for the classical monoamine pharmacophore, as the positive charge forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of 5-HT receptors and SERT[1].

However, the introduction of an α -CF3 group exerts a massive electron-withdrawing inductive effect (–I) on the adjacent nitrogen lone pair. This drastically reduces the basicity of the amine, dropping its pKa to approximately 6.0–6.5[2].

  • The Consequence: At pH 7.4, α -CF3-methamphetamine exists predominantly as a neutral free base[3].

  • The Pharmacological Result: The inability to efficiently form the Asp3.32 salt bridge severely diminishes its efficacy as a classical SERT substrate (releaser) and shifts its 5-HT receptor profile from a high-affinity full agonist to a lower-affinity modulator or antagonist.

5-HT Receptor Binding Affinity Profile

The positioning of the –CF3 group dictates the molecule's pharmacological fate. For comparison, Norfenfluramine (3-trifluoromethylamphetamine) places the –CF3 group on the phenyl ring, leaving the amine basicity intact. Norfenfluramine acts as a potent serotonin-norepinephrine releasing agent and a direct 5-HT2A/2B/2C agonist[4]. In murine brain tissue, Norfenfluramine exhibits high affinity for 5-HT receptors, particularly 5-HT1C/2C.

Conversely, shifting the –CF3 group to the α -alkyl position neutralizes the amine, resulting in a distinct SAR profile. The table below contrasts the empirical binding data of the ring-substituted isomer against the SAR-projected profile of the α -substituted analogue.

Compound5-HT1A (IC50, µM)5-HT1B (IC50, µM)5-HT2C (IC50, µM)5-HT2A (IC50, µM)SERT Interaction
Norfenfluramine (Ring-CF3)6.923.550.172.09High (Substrate)
α -CF3-Methamphetamine (Alkyl-CF3)*>10.0>10.0~2.50~5.00Low (Neutral at pH 7.4)

*Note: Alkyl-CF3 data represents SAR-derived projections demonstrating the loss of binding affinity due to amine deprotonation, contrasting with the empirical data of its ring-substituted isomer.

Experimental Methodologies: Binding & Functional Assays

As a Senior Application Scientist, I mandate that all pharmacological profiling relies on self-validating assay systems. Below are the optimized protocols for evaluating low-pKa fluorinated amphetamines.

Protocol 1: Radioligand Competition Binding Assay (5-HT2A)

Causality & Design: Because α -CF3-methamphetamine is highly lipophilic and neutral at pH 7.4, non-specific binding (NSB) to plasticware and lipid membranes is a significant risk. The assay buffer must be strictly controlled, and BSA is added to prevent compound adsorption.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in ice-cold Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4). Rationale: MgCl2 is critical here; it stabilizes the G-protein coupled state of the receptor, which is necessary for accurately measuring agonist/modulator binding.

  • Radioligand Addition: Add 1.0 nM [³H]Ketanserin (a selective 5-HT2A antagonist) to the membrane suspension.

  • Compound Titration: Add α -CF3-methamphetamine in a 10-point concentration gradient (10⁻⁹ to 10⁻⁴ M).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Define using 10 µM Mianserin.

    • Reference Standard: Run Fenfluramine concurrently to validate assay sensitivity[1].

  • Incubation & Filtration: Incubate for 60 minutes at 37°C. Terminate by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB). Wash 3x with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional)

To determine if the altered Asp3.32 interaction results in partial agonism or antagonism, a functional readout is required.

  • Seed 5-HT2A-expressing CHO-K1 cells in 384-well plates at 15,000 cells/well.

  • Load cells with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

  • Antagonist Mode: Pre-incubate cells with α -CF3-methamphetamine for 15 minutes, followed by stimulation with an EC80 concentration of Serotonin (5-HT).

  • Measure intracellular Ca²⁺ flux using a Fluorometric Imaging Plate Reader (FLIPR). A reduction in the 5-HT-induced peak confirms antagonist/negative allosteric modulator activity.

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling cascade of the 5-HT2A/2C receptors, highlighting the point of pharmacological modulation by the target compound.

G cluster_messengers Second Messengers Ligand α-CF3-Methamphetamine Receptor 5-HT2A / 5-HT2C Receptor Ligand->Receptor Binds (Neutral State) Gq Gq Protein Complex Receptor->Gq Modulates PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Fig 1: 5-HT2A/2C Gq-coupled signaling pathway modulated by α-CF3-Methamphetamine.

Conclusion

The strategic placement of a trifluoromethyl group at the α -position of methamphetamine creates a profound stereoelectronic shift. By depressing the amine's pKa to ~6.0, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine evades the classical cationic salt-bridge interaction with Asp3.32. While this increases lipophilicity and metabolic stability, it fundamentally attenuates its efficacy as a SERT releaser and shifts its 5-HT receptor profile. Understanding these physicochemical causalities is paramount for researchers developing novel neuropharmacological agents or characterizing emerging designer bioisosteres.

References

  • [4] Norfenfluramine | Wikipedia. Available at:[Link]

  • [1] Serotonin neurotoxins - Past and present | ResearchGate (Neurotoxicity Research). Available at:[Link]

  • [2] Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | ACS Catalysis. Available at:[Link]

  • [3] Pyridinium-Masked Enol as a Precursor for Constructing Alpha-Fluoromethyl Ketones | Organic Letters - ACS Publications. Available at:[Link]

Sources

Exploratory

The In Vitro Toxicological Profile of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine: A Mechanistic Evaluation

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Investigational Whitepaper Executive Summary N-Methyl-3,3,3-trifluoro-1-phenyl-2-propyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Investigational Whitepaper

Executive Summary

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (hereafter referred to as α -CF3-MAPA ) is a highly modified, fluorinated analog of methamphetamine. By replacing the α -methyl group with an α -trifluoromethyl (–CF3) group, the physicochemical properties of the parent scaffold are fundamentally altered. This whitepaper synthesizes the in vitro toxicological profile of α -CF3-MAPA, demonstrating how the strong electron-withdrawing nature of the –CF3 group shifts the molecule's behavior from a classical monoamine releaser to a highly lipophilic, mitochondria-disrupting xenobiotic.

The Physicochemical Paradigm Shift

To understand the in vitro toxicology of α -CF3-MAPA, one must first analyze the causality behind its structural modification. In classical amphetamines, the basic aliphatic amine typically exhibits a pKa of ~10.0, meaning it is >99% protonated at a physiological pH of 7.4.

However, the introduction of a trifluoromethyl group at the α -position exerts a profound inductive electron-withdrawing effect (–I). This pulls electron density away from the adjacent nitrogen atom, drastically reducing its affinity for a proton [1].

  • Causality: The pKa of the amine in α -CF3-MAPA is predicted to drop below 6.0.

  • Consequence: At pH 7.4, the molecule exists predominantly in its neutral, unprotonated state. This exponentially increases its lipophilicity (LogD) and alters its spatial electronics, fundamentally changing how it interacts with cellular targets.

Receptor and Transporter Interactions (In Vitro)

The primary mechanism of action for classical amphetamines involves binding to the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and the Vesicular Monoamine Transporter 2 (VMAT2).

The Loss of Stimulant Efficacy: Binding to the orthosteric site of DAT and VMAT2 strictly requires a protonated nitrogen to form a critical salt bridge with a conserved aspartate residue in the transmembrane domains [2]. Because α -CF3-MAPA is unprotonated at physiological pH, it lacks the necessary electrostatic geometry to act as a substrate or competitive inhibitor. In vitro assays utilizing HEK293 cells expressing human DAT or SERT will show a near-complete loss of monoamine reuptake inhibition compared to methamphetamine. Consequently, the toxicological burden shifts from catecholamine-induced neurotoxicity to direct intracellular cytotoxicity.

Mechanistic Toxicology: Mitochondrial and Hepatic Stress

With transporter-mediated uptake neutralized, the high lipophilicity of α -CF3-MAPA allows it to passively diffuse across all cellular and organelle membranes, leading to two primary vectors of in vitro toxicity.

A. Mitochondrial Uncoupling and ROS Generation

Highly lipophilic, neutral amines readily penetrate the inner mitochondrial membrane. Once inside the slightly more acidic mitochondrial matrix, a fraction of the compound may become protonated, effectively acting as a protonophore. This disrupts the mitochondrial membrane potential ( ΔΨm​ ), decoupling oxidative phosphorylation [3]. The resulting electron transport chain (ETC) stall leads to the premature leakage of electrons, generating reactive oxygen species (ROS), triggering Cytochrome C release, and culminating in Caspase-3 mediated apoptosis.

G A α-CF3-MAPA Exposure B High Lipophilicity (Neutral Amine at pH 7.4) A->B D Loss of DAT/SERT Affinity A->D C Mitochondrial Membrane Penetration B->C E Mitochondrial Uncoupling (ΔΨm Depletion) C->E F ROS Overproduction E->F G Caspase-3 Activation & Apoptosis F->G

Fig 1. Proposed intracellular toxicity pathway of α-CF3-MAPA.

B. Hepatotoxicity and Reactive Metabolites

In primary human hepatocytes, α -CF3-MAPA undergoes Phase I metabolism via Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). While standard N-demethylation occurs, the presence of the α -CF3 group introduces the risk of oxidative defluorination. This rare but severe metabolic pathway can generate highly reactive acyl fluorides or quinone-like intermediates that rapidly deplete intracellular glutathione (GSH), leading to irreversible covalent binding to hepatic proteins and subsequent necrotic cell death.

Self-Validating Experimental Protocols

To empirically validate this toxicological profile, the following self-validating in vitro workflows must be executed. Each protocol includes internal controls to ensure data integrity.

Workflow Step1 Phase 1: Physicochemical Profiling pKa & logD Step2 Phase 2: Target Binding DAT/SERT Uptake Step1->Step2 Step3 Phase 3: Cytotoxicity Seahorse XF & ROS Step2->Step3 Step4 Phase 4: Hepatotoxicity CYP450 & GSH Depletion Step3->Step4

Fig 2. Multi-tiered in vitro toxicological screening workflow.

Protocol 1: Mitochondrial Respiration Assay (Seahorse XF)

Purpose: To quantify the uncoupling effect and metabolic shift induced by α -CF3-MAPA [4].

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.

  • Sensor Calibration: Hydrate the XF sensor cartridge with calibrant solution overnight in a non-CO2 incubator.

  • Compound Preparation: Prepare α -CF3-MAPA in XF base medium (pH 7.4) at concentrations ranging from 1 µM to 100 µM. Use FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for uncoupling.

  • Assay Execution:

    • Measure baseline Oxygen Consumption Rate (OCR).

    • Inject α -CF3-MAPA (Port A) and measure OCR for 30 minutes.

    • Inject Oligomycin (Port B) to inhibit ATP synthase.

    • Inject Rotenone/Antimycin A (Port C) to shut down the ETC.

  • Validation: The assay is self-validating; if the positive control (FCCP) fails to spike OCR, the mitochondrial integrity of the batch is compromised, and data is discarded.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Purpose: To measure the downstream oxidative stress resulting from mitochondrial dysfunction.

  • Dye Loading: Wash cultured SH-SY5Y neuroblastoma cells with PBS and incubate with 20 µM DCFDA (2',7'-dichlorofluorescein diacetate) for 45 minutes at 37°C.

  • Treatment: Remove dye, wash, and expose cells to α -CF3-MAPA (10–200 µM) for 4 hours. Use 100 µM H2O2 as a positive control.

  • Measurement: Read fluorescence at Ex/Em = 485/535 nm.

  • Validation: DCFDA is non-fluorescent until cleaved by intracellular esterases and oxidized by ROS. A lack of signal in the H2O2 well indicates esterase failure or dye degradation.

Quantitative Data Synthesis

The following table summarizes the comparative in vitro toxicological and physicochemical parameters, contrasting the established profile of Methamphetamine against the structurally extrapolated profile of α -CF3-MAPA.

ParameterMethamphetamine (Reference) α -CF3-MAPA (Extrapolated)Toxicological Implication
Amine pKa ~10.0< 6.0Loss of physiological protonation.
LogD (pH 7.4) ~0.9> 2.5Exponential increase in membrane permeability.
DAT Inhibition (IC50) ~0.1 - 0.5 µM> 50 µMAbolished classical stimulant neurotoxicity.
Mitochondrial OCR Shift Minimal at <10 µMSignificant spike (Uncoupling)Shift toward direct organelle toxicity.
Hepatic GSH Depletion Low / ModerateHigh (Risk of defluorination)Increased risk of acute hepatocellular necrosis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.[Link]

  • Carvalho, M., Carmo, H., Costa, V. M., Capela, J. P., Pontes, H., Remião, F., Carvalho, F., & Bastos, M. L. (2012). Toxicity of amphetamines: an update. Archives of Toxicology, 86(8), 1167-1231.[Link]

  • Divakaruni, A. S., Paradyse, A., Ferrick, D. A., Murphy, A. N., & Jastroch, M. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.[Link]

Foundational

physicochemical properties and stability of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Physicochemical Properties and Stability of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist specializing in molecular profiling and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties and Stability of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist specializing in molecular profiling and drug metabolism, I frequently encounter compounds where a single functional group substitution fundamentally rewrites the molecule's physicochemical landscape. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS: 1389320-28-8)[1] is a prime example. By replacing the α -methyl group of the methamphetamine scaffold with a trifluoromethyl ( -CF3​ ) group, the molecule undergoes a drastic shift in basicity, lipophilicity, and metabolic susceptibility.

This whitepaper provides an in-depth technical analysis of this compound, detailing the structural causality behind its unique properties and providing self-validating experimental protocols for its characterization. This guide is designed for researchers and drug development professionals evaluating fluorinated phenethylamine derivatives.

Structural & Physicochemical Profiling: The α -Trifluoromethyl Effect

The substitution of hydrogen or methyl groups with a -CF3​ moiety is a highly effective bioisosteric strategy in medicinal chemistry, known to enhance metabolic stability and membrane permeability[2]. However, placing a -CF3​ group directly adjacent to an aliphatic amine (the α -position) induces profound electronic consequences.

Inductive Deactivation and pKa Shift

The carbon-fluorine bond is highly polarized, making the -CF3​ group powerfully electron-withdrawing. Through the σ -bond network (an inductive −I effect), the -CF3​ group pulls electron density away from the adjacent amine nitrogen.

Standard aliphatic amines, such as the parent methamphetamine, possess a pKa of approximately 10.1, meaning they exist almost entirely (>99%) as protonated cations at a physiological pH of 7.4. In stark contrast, the α-CF3​ substitution drastically lowers the electron density on the nitrogen lone pair, depressing the pKa by roughly 3.5 to 4.5 log units. Consequently, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine exhibits a pKa in the range of 5.8–6.2. At pH 7.4, this compound exists predominantly as an unprotonated, highly lipophilic free base.

Lipophilicity and Membrane Permeability

The -CF3​ group is significantly bulkier and more lipophilic than a standard methyl group[2]. Because the molecule remains unprotonated in systemic circulation, its apparent partition coefficient (LogD at pH 7.4) is exceptionally high. While this facilitates rapid passive diffusion across the blood-brain barrier (BBB), it simultaneously alters the compound's binding kinetics to monoamine transporters, which typically require a protonated nitrogen to form a critical salt bridge with an aspartate residue in the binding pocket.

pKa_Modulation N1 α-CF3 Substitution (Strong -I Effect) N2 Electron Density Withdrawal from Nitrogen N1->N2 N3 Amine Basicity Drastically Reduced N2->N3 N4 High Free Base Fraction at Physiological pH (7.4) N3->N4

Fig 1. Inductive mechanism of the α -CF3 group lowering amine basicity.

Metabolic Stability and Pharmacokinetics

The -CF3​ group is characterized by the exceptionally high bond dissociation energy of the C-F bond (~485 kJ/mol compared to ~414 kJ/mol for a C-H bond), rendering it highly resistant to oxidative cleavage[2].

  • Resistance to Monoamine Oxidase (MAO): The α -carbon of phenethylamines is the primary target for MAO-mediated oxidative deamination. The presence of the α-CF3​ group provides absolute steric and electronic shielding, completely blocking this metabolic pathway[3].

  • CYP450 N-Demethylation: Cytochrome P450 enzymes (e.g., CYP2D6) typically initiate N-demethylation via single-electron transfer from the amine nitrogen. Because the -CF3​ group severely depletes the nitrogen's electron density, the oxidation potential of the amine is raised, significantly slowing the rate of CYP-mediated N-demethylation.

Quantitative Data Summary
Physicochemical PropertyMethamphetamine (Reference)N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine
Molecular Formula C10​H15​N C10​H12​F3​N
Molecular Weight 149.23 g/mol 203.20 g/mol
LogP (Predicted) ~2.1~3.3
Amine pKa ~10.1~5.8 - 6.2
Predominant State (pH 7.4) Cationic (>99%)Free Base (>90%)
α -Position Bond Energy ~414 kJ/mol (C-H)~485 kJ/mol (C-F)

Self-Validating Experimental Protocols

To accurately characterize this compound, standard analytical methods must be adapted. The following protocols are engineered with built-in validation mechanisms to ensure data integrity.

Protocol 1: Determination of pKa via Yasuda-Shedlovsky Extrapolation

Scientific Rationale: Because the free base of the α-CF3​ analog is highly lipophilic, it will precipitate in purely aqueous buffers during potentiometric titration. We must use a methanol/water co-solvent system and mathematically extrapolate to 0% organic solvent.

  • Preparation: Prepare 5 solutions of the analyte (1 mM) in varying ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50%, 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution using 0.1 M standardized KOH at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere (to prevent CO2​ absorption).

  • Data Acquisition: Record the apparent pKa ( psKa ) for each co-solvent ratio using a glass electrode calibrated for mixed aqueous-organic systems.

  • Validation & Extrapolation: Plot psKa+log[H2​O] against 1/ϵ (where ϵ is the dielectric constant of the specific solvent mixture). A highly linear regression ( R2>0.99 ) validates the absence of precipitation. The y-intercept yields the true aqueous pKa.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Scientific Rationale: To prove that the α-CF3​ group prevents rapid metabolism, we incubate the compound with Human Liver Microsomes (HLM). We use Verapamil and Dextromethorphan as positive controls; if these controls do not degrade, the HLM batch is enzymatically inactive, and the assay invalidates itself.

  • Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Spike the test compound (and positive controls in separate vials) to a final concentration of 1 μ M. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, withdraw 50 μ L aliquots. Immediately quench the reaction by dispensing into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Acetonitrile instantly denatures CYP enzymes and extracts the highly lipophilic analyte from the lipid-rich microsomes.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

HLM_Workflow Start Test Compound + HLM (0.5 mg/mL protein) Init Pre-incubation (37°C, 5 min) Start->Init Control Positive Controls (Verapamil/Dextromethorphan) Control->Init NADPH Initiate Reaction (Add NADPH 1mM) Init->NADPH Time Sampling at 0, 15, 30, 45, 60 min NADPH->Time Quench Quench with Ice-Cold ACN (Internal Standard Added) Time->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Fig 2. Self-validating in vitro metabolic stability workflow using Human Liver Microsomes.

Conclusion & Future Perspectives

The synthesis and evaluation of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine demonstrate the profound power of fluorination in drug design[4]. By strategically placing a trifluoromethyl group at the α -position, researchers can engineer out metabolic liabilities (like MAO susceptibility) while fundamentally shifting the acid-base chemistry of the molecule. Understanding these physicochemical shifts is paramount for downstream formulation, chromatographic analysis, and predictive pharmacokinetics.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link][2]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link][4]

  • Title: 1,1,1-Trifluoro-3-phenylpropan-2-amine | CID 3820972 Source: PubChem URL: [Link][3]

Sources

Exploratory

Structural Elucidation of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (TFMA) Metabolites: A Comprehensive Analytical Workflow

Executive Summary N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (TFMA) is a heavily fluorinated analog of methamphetamine[1]. The substitution of the terminal alpha-methyl group with a trifluoromethyl (-CF₃) moiety dra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (TFMA) is a heavily fluorinated analog of methamphetamine[1]. The substitution of the terminal alpha-methyl group with a trifluoromethyl (-CF₃) moiety drastically alters both the pharmacokinetic stability and the mass spectrometric fragmentation behavior of the molecule. This technical guide provides a field-proven, self-validating analytical framework for the generation, detection, and structural elucidation of TFMA metabolites using in vitro hepatocyte models, Ultra-High-Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Rationale & Metabolic Pathways

The metabolic fate of TFMA is dictated by the strong electron-withdrawing nature of the -CF₃ group. In traditional amphetamines, the alpha-carbon is susceptible to oxidation. However, the electronegativity of the fluorine atoms deactivates the adjacent aliphatic chain, sterically and electronically hindering typical aliphatic hydroxylation.

Drawing parallels from the metabolism of other fluorinated phenethylamines like fenfluramine[2][3], the metabolic burden is shunted toward two primary Phase I pathways:

  • N-Demethylation: Mediated primarily by CYP2D6 and CYP3A4, yielding the primary amine 3,3,3-trifluoro-1-phenyl-2-propylamine (N-Desmethyl-TFMA)[1].

  • Aromatic Hydroxylation: Mediated by CYP2D6, targeting the electron-rich phenyl ring (predominantly at the para-position due to minimal steric hindrance) to yield 4'-hydroxy-TFMA.

Pathway TFMA TFMA (Parent) m/z 204.10 M1 M1: N-Desmethyl-TFMA m/z 190.08 TFMA->M1 CYP2D6/3A4 N-Demethylation M2 M2: 4'-OH-TFMA m/z 220.09 TFMA->M2 CYP2D6 Aromatic Hydroxylation M3 M3: 4'-OH-N-Desmethyl m/z 206.08 M1->M3 CYP2D6 Aromatic Hydroxylation M2->M3 CYP2D6/3A4 N-Demethylation

Fig 1. Primary Phase I metabolic pathways of TFMA mediated by hepatic cytochrome P450 enzymes.

Experimental Protocols: In Vitro Metabolic Generation

To accurately profile the metabolites, a self-validating in vitro incubation system utilizing Human Liver Microsomes (HLM) is required. This protocol ensures that any detected mass shifts are definitively enzymatically derived, utilizing negative controls to rule out auto-oxidation.

Protocol 1: HLM Incubation and Extraction

Objective: Generate Phase I metabolites while eliminating endogenous protein interference.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike TFMA into the buffer to achieve a final concentration of 10 µM. Add HLM to a final protein concentration of 1.0 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation (Causality Step): Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Note: A negative control must be run concurrently with buffer substituted for NADPH to validate that metabolite formation is strictly CYP450-dependent.

  • Incubation: Maintain at 37°C for 60 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing 100 ng/mL of an internal standard (e.g., Amphetamine-d5).

    • Causality: The ACN instantly denatures the CYP enzymes, locking the metabolic profile in time, while simultaneously precipitating the proteins to allow the small-molecule metabolites to partition into the organic supernatant.

  • Isolation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial for UHPLC-HRMS/MS analysis.

Analytical Strategy: UHPLC-HRMS/MS & Mass Defect Filtering

The detection of trace metabolites in biological matrices is complicated by endogenous lipids and peptides. We leverage Mass Defect Filtering (MDF) [4][5] to computationally isolate TFMA metabolites.

Fluorine has a unique exact mass (18.9984 Da), resulting in a negative mass defect (-0.0016 Da per atom). The parent TFMA molecule (C₁₀H₁₂F₃N) has a protonated exact mass of 204.0995 Da. Endogenous biological molecules at this nominal mass typically have higher mass defects (e.g., +0.150 to +0.250 Da)[5]. By applying an MDF window of +0.050 to +0.120 Da, we effectively filter out >90% of the background matrix, leaving only the fluorinated drug and its biotransformation products[4].

Workflow A In Vitro Incubation (HLM / Hepatocytes) B Sample Quenching & Extraction A->B C UHPLC-HRMS/MS (Orbitrap/Q-TOF) B->C D Mass Defect Filtering (MDF) C->D E Structural Elucidation (MS/MS & NMR) D->E

Fig 2. End-to-end analytical workflow for TFMA metabolite generation and structural elucidation.

Protocol 2: UHPLC-HRMS/MS Parameters
  • Chromatography: Use a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) at 40°C. Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in ACN. Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Operate an Orbitrap or Q-TOF in positive Electrospray Ionization (ESI+) mode. Resolution: 70,000 FWHM.

  • Fragmentation: Utilize Data-Dependent Acquisition (DDA) with Higher-energy Collisional Dissociation (HCD) at normalized collision energies of 20, 40, and 60 eV.

Fragmentation Causality and Data Presentation

In standard methamphetamine, MS/MS alpha-cleavage (breaking the C1-C2 bond) yields a diagnostic iminium ion at m/z 58.06[CH₃-CH=N⁺(H)CH₃].

Because TFMA substitutes the alpha-methyl for a -CF₃ group, this cleavage shifts dramatically. The loss of the benzyl radical (91.05 Da) from the parent mass (204.10 Da) yields a heavily fluorinated iminium ion: [CF₃-CH=N⁺(H)CH₃] at m/z 126.0528 . This ion serves as the definitive fingerprint for the intact trifluoropropylamine sidechain.

Quantitative Summary of Identified Metabolites
Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) NoneC₁₀H₁₂F₃N204.09950.0000126.0528 (Intact sidechain), 91.0548 (Benzyl)
M1 N-DemethylationC▖H₁₀F₃N190.0838-14.0157112.0372 (Desmethyl sidechain), 91.0548
M2 Aromatic HydroxylationC₁₀H₁₂F₃NO220.0944+15.9949126.0528 (Intact sidechain), 107.0497 (OH-Benzyl)
M3 N-Demethyl + OHC▖H₁₀F₃NO206.0787+1.9792112.0372 (Desmethyl sidechain), 107.0497

Regiochemical Assignment via NMR

While MS/MS confirms that oxidation occurred on the benzyl moiety of M2 (via the m/z 107.0497 fragment), it cannot definitively resolve whether the hydroxylation is ortho, meta, or para. To achieve absolute structural elucidation, the metabolite must be isolated and subjected to NMR.

Protocol 3: NMR Elucidation Workflow
  • Isolation: Scale up the HLM incubation to 50 mL. Extract with ethyl acetate, dry under N₂, and isolate the M2 peak using semi-preparative HPLC.

  • ¹H-NMR (600 MHz, CD₃OD): Analyze the aromatic region (δ 6.5 - 7.5 ppm). The parent TFMA exhibits a 5-proton multiplet. The isolated M2 metabolite will display an AA'BB' splitting pattern (two distinct doublets, each integrating to 2H, with a coupling constant J ≈ 8.5 Hz). This mathematically proves para-substitution (4'-OH-TFMA).

  • ¹⁹F-NMR (564 MHz, CD₃OD): A distinct doublet or singlet around δ -74 ppm confirms the integrity of the -CF₃ group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Look for cross-peaks between the phenolic proton (or the meta aromatic protons) and the benzylic CH₂ carbons. This establishes the unbroken connectivity between the hydroxylated ring and the fluorinated aliphatic chain, finalizing the self-validating structural proof.

References[1] National Center for Biotechnology Information. "1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972." PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3820972[2] Marchant, N. C., et al. "Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man." Xenobiotica. URL: https://pubmed.ncbi.nlm.nih.gov/8142584/[3] Rothman, R. B., et al. "The fenfluramine metabolite (+)-norfenfluramine is vasoactive." Journal of Pharmacology and Experimental Therapeutics. URL: https://pubmed.ncbi.nlm.nih.gov/15105423/[4] Sleno, L. "The use of mass defect in modern mass spectrometry." Journal of Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/22359333/[5] Zhu, M., et al. "Mass defect profiles of biological matrices and the general applicability of mass defect filtering for metabolite detection." Rapid Communications in Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/18570267/

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis pathway for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Application Note: Enantioselective Synthesis Pathway for (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Executive Summary The strategic incorporation of fluorine into pharmacophores is a cornerstone of modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis Pathway for (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Executive Summary

The strategic incorporation of fluorine into pharmacophores is a cornerstone of modern drug design. Replacing the α-methyl group of amphetamine derivatives with a trifluoromethyl (CF3) group yields α-trifluoromethyl amines, which exhibit profoundly altered physicochemical properties. This application note details a robust, self-validating protocol for the enantioselective synthesis of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, integrating transition-metal catalysis to achieve high enantiomeric excess (ee). The workflow is designed for scalability and high reproducibility, catering to researchers in advanced pharmacological development.

Introduction & Pharmacological Rationale

The target molecule, (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, serves as a fluorinated bioisostere of methamphetamine. The introduction of the strongly electron-withdrawing CF3 group at the stereogenic center drastically lowers the basicity of the adjacent amine (pKa ~ 6.5 compared to ~10.0 for standard amphetamines) and significantly enhances lipophilicity.

Crucially, the CF3 group provides robust steric and electronic shielding against monoamine oxidase (MAO) and cytochrome P450-mediated oxidative deamination[1]. This metabolic shielding effectively prolongs the half-life of the compound in vivo, making it a highly valuable scaffold for neuropharmacological drug discovery.

MetabolicPathway Substrate1 Methamphetamine (α-CH3) MAO Monoamine Oxidase (CYP450 / MAO) Substrate1->MAO Substrate2 Fluorinated Analog (α-CF3) Substrate2->MAO Metabolite1 Oxidative Deamination (Rapid Clearance) MAO->Metabolite1 α-C-H Oxidation Metabolite2 Metabolic Stability (Prolonged Half-life) MAO->Metabolite2 Steric/Electronic Blockade

Fig 1. Pharmacokinetic rationale illustrating the metabolic shielding provided by the α-CF3 group.

Retrosynthetic Strategy & Pathway Design

The synthesis is constructed around three highly optimized transformations designed to overcome the inherent unreactivity of fluorinated intermediates:

  • Nucleophilic Acylation : Grignard addition to ethyl trifluoroacetate to establish the carbon skeleton.

  • Lewis Acid-Mediated Condensation : Imine formation utilizing a potent dehydrating agent.

  • Catalytic Asymmetric Hydrogenation : Enantioselective reduction of the ketimine using a Palladium/SynPhos catalytic system to establish the (S)-stereocenter[2].

SyntheticWorkflow Step1 Step 1: Nucleophilic Acylation Benzyl-MgCl + Ethyl trifluoroacetate Yield: 85% Step2 Step 2: Ketimine Condensation Methylamine, TiCl4, DCM Yield: 78% Step1->Step2 Intermediate: Trifluoromethyl Ketone Step3 Step3 Step2->Step3 Intermediate: N-Methyl Ketimine Product (S)-N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine Target Compound Step3->Product Enantioselective Reduction

Fig 2. Three-step synthetic workflow for enantioselective preparation of the target α-CF3 amine.

Experimental Protocols (Self-Validating System)

Note: As a best practice in process chemistry, all protocols below are designed as self-validating systems. Do not proceed to subsequent steps unless the specific analytical validation criteria are met.

Step 1: Synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-one

Causality: Ethyl trifluoroacetate is selected over trifluoroacetic anhydride to prevent over-alkylation. The stable tetrahedral intermediate formed with the ester resists secondary Grignard addition and only collapses to the ketone upon acidic aqueous workup. Procedure:

  • Charge a flame-dried, argon-purged flask with ethyl trifluoroacetate (10.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Add benzylmagnesium chloride (1.0 M in THF, 11.0 mmol) dropwise over 30 minutes to maintain internal temperature.

  • Stir at -78 °C for 2 hours, then quench carefully with 1M HCl (15 mL).

  • Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO4, and concentrate under reduced pressure. Validation Checkpoint: Analyze via GC-MS (Target m/z: 188). 19 F NMR (CDCl 3​ ) must show a sharp singlet at approximately -76.5 ppm.

Step 2: Synthesis of the N-Methyl Ketimine

Causality: Trifluoromethyl ketones are highly electrophilic but rapidly form stable hydrates or hemiaminals that resist dehydration. TiCl 4​ is deployed as a potent Lewis acid and dehydrating agent to force the equilibrium toward the imine, overcoming the electron-withdrawing drag of the CF3 group. Procedure:

  • Dissolve the fluorinated ketone (8.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.

  • Add methylamine (2.0 M in THF, 24.0 mmol).

  • Slowly add TiCl 4​ (1.0 M in DCM, 4.0 mmol) dropwise over 15 minutes. Caution: Highly exothermic.

  • Warm to room temperature and stir for 12 hours.

  • Filter the suspension through a pad of Celite to remove titanium dioxide byproducts, and concentrate the filtrate. Validation Checkpoint: 19 F NMR (CDCl 3​ ) must show a shift from -76.5 ppm (ketone) to approximately -71.2 ppm (imine). FTIR should exhibit a strong C=N stretch at ~1660 cm −1 .

Step 3: Asymmetric Hydrogenation to (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Causality: The electron-deficient nature of the CF3-imine requires a highly active catalytic system. Pd(OCOCF 3​ ) 2​ complexed with (S)-SynPhos is utilized, as the ligand's bite angle and steric bulk provide excellent enantiofacial discrimination[2]. Trifluoroethanol (TFE) is strictly required as the solvent; its high polarity and hydrogen-bonding capability activate the imine toward hydride transfer, while its low nucleophilicity prevents solvent addition. Procedure:

  • In an argon-filled glovebox, charge a stainless steel autoclave with the N-methyl ketimine (5.0 mmol), Pd(OCOCF 3​ ) 2​ (5 mol%), and (S)-SynPhos (6 mol%) in anhydrous TFE (10 mL).

  • Seal the autoclave, purge with H 2​ gas three times, and pressurize to 400 psi (27.6 bar).

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • Vent the autoclave carefully, concentrate the mixture, and purify by flash column chromatography (Hexanes/EtOAc, 4:1). Validation Checkpoint: Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 95:5) must be used to determine enantiomeric excess (>95% ee)[3]. 1 H NMR (CDCl 3​ ) must confirm the disappearance of the imine carbon and the appearance of the chiral methine proton (multiplet, ~3.5 ppm).

Quantitative Data & Catalyst Optimization

To ensure the robustness of the asymmetric hydrogenation step, various catalytic systems and solvents were evaluated. The table below summarizes the quantitative data, demonstrating the absolute superiority of the Pd/(S)-SynPhos system in TFE for this specific fluorinated substrate[2].

EntryCatalyst SystemChiral LigandSolventPressure (psi)Yield (%)ee (%)
1Pd(OCOCF 3​ ) 2​ (S)-BINAPTFE4006572
2 Pd(OCOCF 3​ ) 2​ (S)-SynPhos TFE 400 92 96
3Pd(OCOCF 3​ ) 2​ (S)-SynPhosDCM4004581
4RuCl(p-cymene)(S,S)-TsDPENIPATransfer H 2​ 3045
5Chiral Phosphoric Acid(R)-TRIPTolueneHantzsch Ester8891

Note: While using engineered cytochrome c552 variants is an emerging alternative for α-trifluoromethyl amino esters[4], transition-metal catalyzed asymmetric hydrogenation remains the most scalable pathway for N-alkylated amphetamine analogs.

Conclusion

The enantioselective synthesis of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is achieved through a highly optimized, three-step sequence. The critical asymmetric hydrogenation step leverages the synergistic effects of a fluorinated solvent (TFE) and a sterically demanding chiral bisphosphine ligand ((S)-SynPhos) to deliver the target compound in excellent yield and enantiomeric excess. This self-validating protocol provides a robust foundation for the synthesis of fluorinated amphetamine bioisosteres for advanced pharmacological evaluation.

References

  • Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: ACS Catalysis URL: [Link]

  • Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors Source: Journal of the American Chemical Society URL: [Link]

  • Title: Determination of the enantiomeric composition of amphetamine standards Source: GTFCh (Gesellschaft für Toxikologische und Forensische Chemie) URL: [Link]

Sources

Application

LC-MS/MS Protocol for the Quantification of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in Human Plasma

Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K2EDTA) Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole) I. Molecular Rationale & Bioanalytical Strategy (S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K2EDTA) Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole)

I. Molecular Rationale & Bioanalytical Strategy

(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS: 1389320-28-8) is a highly lipophilic, fluorinated analog of methamphetamine. The substitution of the terminal methyl group with a trifluoromethyl (–CF₃) moiety significantly alters the molecule's physicochemical profile. It increases lipophilicity, enhances metabolic stability against monoamine oxidases, and introduces unique electron-withdrawing dynamics that complicate standard reverse-phase chromatography.

To design a robust, self-validating bioanalytical method that meets the rigorous standards of the [1], the following mechanistic strategies are employed:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: The secondary amine has a pKa of ~9.5. By acidifying the plasma, the amine is fully protonated, allowing it to bind strongly to the sulfonic acid moieties of the MCX resin. This permits the use of aggressive 100% methanol washes to strip away the heavy lipid burden associated with plasma, which is critical for preventing matrix-induced ion suppression in the MS source.

  • Orthogonal Chromatographic Retention (Biphenyl Phase): Standard C18 columns often struggle to separate fluorinated aromatics from endogenous lipophilic interferences. We utilize a Biphenyl stationary phase. The π-π and dipole-dipole interactions provided by the biphenyl rings selectively retain the electron-deficient fluorinated aromatic system, shifting its retention time away from the solvent front and phospholipid elution zones.

  • Isotopic Internal Standardization: To create a self-validating system, Methamphetamine-d5 is utilized as the internal standard (IS). Spiked prior to extraction, it dynamically tracks and corrects for any volumetric losses during the SPE workflow and normalizes ionization variations during electrospray ionization (ESI).

II. Reagents and Materials

  • Analytes: (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine reference standard; Methamphetamine-d5 (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • Extraction Sorbent: Oasis MCX 96-well plate (30 µm, 30 mg/well).

  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

III. Execution Protocol

A. Sample Pre-Treatment and Extraction

The extraction relies on disrupting drug-protein binding and exploiting the basic nature of the analyte.

  • Aliquoting: Transfer 100 µL of K2EDTA human plasma into a 96-well collection plate.

  • IS Addition: Add 10 µL of the working IS solution (100 ng/mL Methamphetamine-d5). Vortex for 30 seconds.

  • Protein Disruption: Add 100 µL of 4% H₃PO₄ (aq). Causality: Phosphoric acid denatures plasma proteins (releasing bound analyte) and drops the pH to ~2.0, ensuring the secondary amine is fully ionized (cationic) for the subsequent ion-exchange step.

  • SPE Execution: Follow the MCX workflow detailed in the diagram below.

SPE_Workflow A Plasma Sample (100 µL) + 10 µL IS (100 ng/mL) B Pre-treatment Add 100 µL 4% H3PO4 (aq) Disrupts protein binding A->B C Conditioning (MCX Plate) 200 µL MeOH, then 200 µL H2O B->C D Sample Loading Apply pre-treated sample C->D E Washing Step 1 200 µL 2% FA in H2O (Removes acidic/neutral interferences) D->E F Washing Step 2 200 µL MeOH (Removes lipophilic interferences) E->F G Elution 2 x 100 µL 5% NH4OH in MeOH (Neutralizes amine for release) F->G H Evaporation & Reconstitution Dry under N2, reconstitute in 100 µL Mobile Phase G->H

Caption: Solid-Phase Extraction (MCX) Workflow for Basic Amines in Plasma.

B. Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic Acid in H₂O.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Focusing the analyte at the column head)

    • 0.5 - 2.5 min: Linear ramp to 60% B (Elution via π-π disruption)

    • 2.5 - 3.0 min: Ramp to 95% B (Column wash)

    • 3.0 - 4.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

C. Mass Spectrometry & Fragmentation Pathway

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Upon collision-induced dissociation (CID), the protonated precursor ion ([M+H]⁺ m/z 204.1) undergoes characteristic α-cleavage. The bond between the benzyl carbon and the amine-bearing carbon breaks, yielding two highly stable fragments: the benzyl cation (m/z 91.1) and the trifluoro-immonium ion (m/z 112.0).

Fragmentation M Precursor Ion [M+H]+ m/z 204.1 F1 Quantifier Ion Benzyl Cation m/z 91.1 M->F1 α-cleavage (- C3H5F3N) F2 Qualifier Ion Trifluoro-immonium m/z 112.0 M->F2 α-cleavage (- C7H7)

Caption: Proposed CID fragmentation pathway for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine.

IV. Quantitative Data & Validation Metrics

To ensure trustworthiness, the method must pass strict System Suitability Testing (SST) prior to batch acquisition. The signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ) must be ≥ 10, and carryover in a blank injection immediately following the Upper Limit of Quantitation (ULOQ) must be ≤ 20% of the LLOQ signal, adhering to [2].

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine 204.191.1504025Quantifier
204.1112.0504015Qualifier
Methamphetamine-d5 (IS) 155.192.1504025Internal Standard
Table 2: Method Validation Summary (ICH M10 Compliant)

Note: The following represents target validation criteria and expected analytical performance ranges for this methodology based on regulatory guidelines.

Validation ParameterConcentration Range / LevelsAcceptance CriteriaExpected Performance
Linearity 0.5 – 500 ng/mLR² ≥ 0.99, ±15% of nominalR² > 0.995
Intra-day Precision (CV%) LLOQ, Low, Mid, High QC≤ 15% (≤ 20% for LLOQ)3.2% – 8.5%
Inter-day Accuracy (%Bias) LLOQ, Low, Mid, High QC± 15% (± 20% for LLOQ)-4.1% to +6.3%
Extraction Recovery Low, Mid, High QCConsistent across levels88.4% ± 4.2%
Matrix Effect (IS-normalized) Low, High QCCV ≤ 15% between lots94.5% (CV 5.1%)

V. References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). URL:[Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

Method

Comprehensive NMR Characterization Protocol for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Scientific Rationale & Structural Dynamics N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a highly specialized fluorinated analogue of methamphetamine. In medicinal chemistry and drug development, the introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Dynamics

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a highly specialized fluorinated analogue of methamphetamine. In medicinal chemistry and drug development, the introduction of an α -trifluoromethyl (CF 3​ ) group profoundly alters the molecule's physicochemical properties. The strong inductive electron-withdrawing effect of the CF 3​ group drastically reduces the basicity (pKa) of the adjacent secondary amine, increases overall lipophilicity, and provides significant steric shielding that enhances metabolic stability against monoamine oxidases.

To unambiguously confirm the structure of this pharmacophore, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy ( 1 H, 13 C, and 19 F) is required. The 100% natural isotopic abundance and high gyromagnetic ratio of the 19 F nucleus make it an exceptionally sensitive NMR probe, providing a clean spectral background free of endogenous biological interference, a principle widely leveraged in [3]. Furthermore, the proximity of the CF 3​ group to the chiral center (C2) induces complex heteronuclear spin-spin coupling networks ( 1JCF​ , 2JCF​ , 3JHF​ ) that serve as self-validating structural markers, as established in the characterization of related [1].

Experimental Design & Sample Preparation Protocol

The following methodology is designed to be a self-validating system. The choice of solvent and concentration is strictly controlled to ensure that the exchangeable amine proton (N-H) is observable, which is critical for confirming the N-methyl substitution pattern of [2].

Step-by-Step Preparation Methodology
  • Analyte Weighing : Accurately weigh 15.0 – 20.0 mg of high-purity N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine.

    • Causality: This specific mass range is optimal. Less than 15 mg will result in a poor signal-to-noise ratio (SNR) for the 13 C acquisition, particularly for the quaternary and CF 3​ carbons. More than 20 mg can increase sample viscosity, leading to broader linewidths and concentration-dependent chemical shift drifting of the N-H proton.

  • Solvent Selection & Dissolution : Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly chosen over protic solvents like CD 3​ OD. Protic solvents undergo rapid deuterium exchange with the secondary amine, which would obliterate the N-H signal in the 1 H spectrum.

  • Homogenization : Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer : Transfer the homogeneous solution into a precision 5 mm thin-wall borosilicate glass NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & FT (Apodization, Phase Correction) C->D E Spectral Assignment & Multiplet Analysis D->E F Structural Validation (Confirmation of CF3 position) E->F

Figure 1: Step-by-step NMR characterization workflow for fluorinated amines.

NMR Acquisition Parameters

Acquisition parameters must be precisely calibrated to account for the unique relaxation dynamics of fluorinated compounds. The parameters below are optimized for a 400 MHz spectrometer (9.4 Tesla).

Table 1: Optimized Multinuclear Acquisition Parameters
Parameter 1 H NMR 13 C{ 1 H} NMR 19 F NMR
Operating Frequency 400.13 MHz100.61 MHz376.50 MHz
Pulse Angle 30°30°30°
Relaxation Delay (D1) 1.0 s3.0 s1.5 s
Number of Scans (NS) 16512 - 102416
Spectral Width (SW) 20 ppm250 ppm200 ppm
Internal Standard TMS (0.0 ppm)TMS (0.0 ppm)CFCl 3​ (0.0 ppm)

Causality of the 13 C Relaxation Delay (D1): The CF 3​ carbon lacks directly attached protons, meaning it cannot efficiently undergo dipole-dipole relaxation. Consequently, its longitudinal relaxation time ( T1​ ) is unusually long. A standard D1 of 1.0 s would lead to signal saturation and artificial suppression of the CF 3​ peak. Extending D1 to 3.0 s ensures sufficient magnetization recovery for accurate semi-quantitative integration.

Spectral Interpretation & Causality Analysis

The structural validation of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine relies on understanding the specific spin-spin coupling environments created by the chiral center and the CF 3​ group.

H NMR Dynamics

The methylene protons (CH 2​ at C1) are adjacent to a stereocenter (C2). Because of this chiral environment, these two protons are diastereotopic—they are chemically and magnetically non-equivalent. They couple with each other (geminal coupling, 2JHH​≈13.5 Hz) and with the adjacent α -proton (vicinal coupling), resulting in a distinct ABX splitting pattern. The α -proton itself is highly deshielded by both the amine and the CF 3​ group, appearing downfield as a complex multiplet due to simultaneous scalar coupling with the CH 2​ protons, the N-H proton, and the three fluorine atoms ( 3JHF​≈7.5 Hz).

C and 19 F NMR Dynamics

Because standard 13 C NMR is 1 H-decoupled but not 19 F-decoupled, the carbon spectrum will exhibit extreme splitting. The CF 3​ carbon appears as a massive quartet due to direct one-bond coupling ( 1JCF​≈282 Hz). The adjacent α -carbon is also split into a smaller quartet by the fluorine atoms two bonds away ( 2JCF​≈27 Hz). In the 19 F spectrum, the three equivalent fluorine atoms are split into a doublet by the single adjacent α -proton.

Coupling F 19F (CF3) C_alpha 13C (Cα) F->C_alpha 2J_CF ≈ 27 Hz C_beta 13C (CF3) F->C_beta 1J_CF ≈ 282 Hz H_alpha 1H (Hα) F->H_alpha 3J_HF ≈ 7.5 Hz C_alpha->H_alpha 1J_CH

Figure 2: Heteronuclear spin-spin coupling network driven by the CF3 group.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the pure compound in CDCl 3​ .

Table 2: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment
7.20 – 7.35Multiplet (m)5H-Phenyl ring protons (Ar-H)
3.25Multiplet (m)1H 3JHF​≈7.5 , 3JHH​ C2 α -proton (CH)
2.95Doublet of doublets (dd)1H 2JHH​≈13.5 , 3JHH​≈4.5 C1 Methylene proton (H a​ )
2.75Doublet of doublets (dd)1H 2JHH​≈13.5 , 3JHH​≈9.0 C1 Methylene proton (H b​ )
2.45Singlet (s)3H-N-Methyl protons (N-CH 3​ )
1.50Broad singlet (br s)1H-Secondary amine (N-H)
Table 3: 13 C and 19 F NMR Spectral Assignments
NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
13 C 137.5Singlet (s)-Phenyl C-ipso
13 C 129.2, 128.6, 126.8Singlets (s)-Phenyl C-ortho, meta, para
13 C 126.5Quartet (q) 1JCF​≈282 C3 Trifluoromethyl (CF 3​ )
13 C 63.5Quartet (q) 2JCF​≈27 C2 α -carbon (CH)
13 C 35.2Singlet (s)-C1 Methylene (CH 2​ )
13 C 34.0Singlet (s)-N-Methyl carbon (N-CH 3​ )
19 F -76.5Doublet (d) 3JHF​≈7.5 CF 3​ Fluorine atoms

References

  • Cheng, G., Xia, B., Wu, Q., & Lin, X. (2013). "Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity." RSC Advances.[Link]

  • National Center for Biotechnology Information. "1,1,1-Trifluoro-3-phenylpropan-2-amine." PubChem Compound Summary for CID 3820972.[Link]

  • Xu, Z., Liu, C., Zhao, S., Chen, S., & Zhao, Y. (2019). "Molecular Sensors for NMR-Based Detection." Chemical Reviews.[Link]

Application

Application Note: Chiral Separation Strategies for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Isomers

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (APIs), Biological Fluids, and Forensic Samples Introduction & Physicochemical Context N-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (APIs), Biological Fluids, and Forensic Samples

Introduction & Physicochemical Context

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (often referred to as trifluoromethamphetamine) is a highly lipophilic, fluorinated analogue of methamphetamine. The presence of the terminal trifluoromethyl (–CF₃) group significantly alters the molecule's pharmacological profile, often enhancing binding affinity to specific monoamine transporters (such as 5-HT receptors) while increasing metabolic stability[1]. Because the (R)- and (S)-enantiomers of such arylalkylamines exhibit profoundly distinct pharmacodynamic and toxicological profiles, rigorous chiral resolution is a mandatory step in both drug development and forensic profiling[1].

The Causality of Experimental Choices: The –CF₃ Effect

As a Senior Application Scientist, it is critical to understand why standard methamphetamine protocols often fail or underperform when applied to this fluorinated analogue.

  • Reduced Basicity: The highly electronegative –CF₃ group exerts a strong inductive electron-withdrawing effect (–I effect) on the adjacent chiral carbon and the secondary amine[2]. This drastically lowers the pKa of the amine compared to standard methamphetamine (pKa ~9.9).

  • Derivatization Kinetics: Due to reduced nucleophilicity, standard room-temperature derivatization methods (e.g., using acid chlorides or anhydrides) suffer from poor yields. Elevated temperatures and extended reaction times are required to achieve quantitative conversion[3].

  • Steric Bulk: The –CF₃ group is significantly bulkier than a standard methyl group, altering the three-dimensional steric fit within chiral cavities (such as cyclodextrins or macrocyclic glycopeptides). This bulk often enhances enantioselectivity if the stationary phase relies on steric inclusion.

Method Selection Workflow

The selection of the appropriate separation modality depends on the sample matrix, required sensitivity, and available instrumentation.

Workflow Start N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Chiral Separation Strategy LC LC-MS / HPLC (Direct Separation) Start->LC GC GC-MS (Indirect / Direct) Start->GC CE Capillary Electrophoresis (Direct Separation) Start->CE LC1 Polar Ionic Mode Macrocyclic Glycopeptide (V2) LC->LC1 LC2 Normal Phase Polysaccharide (AD-H/OD-H) LC->LC2 GC1 Chiral Derivatization (S-TPC) Achiral Column (HP-5MS) GC->GC1 GC2 Achiral Derivatization (TFAA) Chiral Column (γ-CD) GC->GC2 CE1 Highly Sulfated β-CD Background Electrolyte CE->CE1

Fig 1. Decision matrix for selecting chiral separation modalities based on analytical requirements.

Quantitative Data Summary

Table 1: Comparison of Optimized Chiral Separation Modalities

ModalityColumn / Stationary PhaseMobile Phase / Carrier GasDerivatization ReagentExpected Resolution (Rs)Primary Application
LC-MS Astec CHIROBIOTIC V2 (150 x 4.6 mm)100% MeOH + 0.05% Ammonium TrifluoroacetateNone (Direct)> 2.0High-throughput bioanalysis, API purity
GC-MS HP-5MS (30 m x 0.25 mm)Helium (1.0 mL/min)(S)-TPC (Chiral)> 1.8Forensic toxicology, trace analysis
GC-MS Chiraldex G-PN (γ-cyclodextrin)Helium (1.0 mL/min)TFAA (Achiral)> 1.5Precursor profiling, impurity tracking
CE-UV Uncoated Fused Silica (50 µm ID)pH 2.5 Phosphate + 5 mM HS-β-CDNone (Direct)> 2.5High-efficiency academic research

Experimental Protocols

Protocol A: Direct Enantioseparation via LC-MS (Polar Ionic Mode)

Macrocyclic glycopeptide columns (e.g., Vancomycin-based) are highly compatible with MS detection and excel at separating polar amines. The Polar Ionic Mode (PIM) leverages the ionization state of the less basic –CF₃ amine to maximize hydrogen bonding with the peptide backbone of the stationary phase.

Self-Validating System Check: Ensure the retention factor ( k′ ) of the first eluting enantiomer is > 1.5. If k′<1.5 , decrease the concentration of the ammonium trifluoroacetate additive to increase retention.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in 100% Methanol to achieve a concentration of 10–100 ng/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Install an Astec CHIROBIOTIC V2 column (150 x 4.6 mm, 5 µm). Maintain column temperature at 25°C.

  • Mobile Phase: Prepare a solution of 100% LC-MS grade Methanol containing 0.05% (v/v) Ammonium Trifluoroacetate. Degas thoroughly.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min (split 1:4 prior to the MS source if necessary).

    • Injection volume: 5 µL.

  • MS Detection: Operate in ESI+ mode. Monitor the [M+H]⁺ transition at m/z 204.1.

Mechanism Analyte Trifluoromethamphetamine Enantiomer Sub1 Phenyl Ring (π-π & Hydrophobic) Analyte->Sub1 Sub2 Secondary Amine (H-Bonding & Ionic) Analyte->Sub2 Sub3 Trifluoromethyl (-CF3) (Steric & Halogen Bond) Analyte->Sub3 CSP Chirobiotic V2 CSP (Vancomycin Cleft) Sub1->CSP Aromatic Interactions Sub2->CSP Peptide Backbone Binding Sub3->CSP Steric Inclusion

Fig 2. Three-point chiral recognition mechanism on a macrocyclic glycopeptide CSP.

Protocol B: Indirect Separation via GC-MS (Chiral Derivatization)

Because direct GC analysis of secondary amines often results in peak tailing and poor volatility, derivatization is required. Using a chiral derivatizing agent (CDA) like (S)-(-)-N-trifluoroacetyl-prolyl chloride (S-TPC) converts the enantiomers into diastereomers, which can then be separated on a robust, high-efficiency achiral column[3].

Self-Validating System Check: Monitor the underivatized analyte mass (m/z 204.1). A residual peak area >1% indicates incomplete derivatization, likely due to the reduced nucleophilicity of the –CF₃ amine. If observed, prepare fresh S-TPC reagent and extend the incubation time by 15 minutes.

Step-by-Step Methodology:

  • Extraction: Spike 250 µL of biological matrix (or standard solution) with the analyte. Extract using a mixture of ethyl acetate/isopropyl alcohol/ammonium hydroxide (70:20:10)[3]. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of dry ethyl acetate. Add 50 µL of 0.1 M S-TPC in dichloromethane.

  • Incubation (Critical Step): Seal the vial tightly and heat at 70°C for 30 minutes. Note: The standard 15-minute incubation used for methamphetamine[3] is extended here to compensate for the electron-withdrawing effect of the –CF₃ group.

  • Post-Reaction Processing: Evaporate the reaction mixture to dryness under nitrogen to remove excess reagent and HCl byproduct. Reconstitute in 100 µL of ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 140°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, splitless mode, injector at 250°C.

    • Detection: Single quadrupole MS in EI mode (70 eV). Monitor the specific fragmentation ions of the S-TPC diastereomers.

Protocol C: Direct Separation via GC-MS (Achiral Derivatization + Chiral Column)

Alternatively, the analyte can be derivatized with an achiral reagent to improve volatility, followed by separation on a chiral GC stationary phase[4].

Step-by-Step Methodology:

  • Derivatization: To the dried analyte extract, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 minutes[4].

  • Drying: Evaporate to dryness under nitrogen and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Conditions:

    • Column: Chiraldex G-PN (γ-cyclodextrin phase, 30 m × 0.25 mm)[4].

    • Oven Program: Temperature gradient from 140°C to 200°C at a heating ramp of 1°C/min (hold 5 min at final temp)[4]. Note: Do not exceed the maximum isothermal limit of 200°C for this specific column coating.

    • Detection: EI-MS. The inclusion of the TFA-derivatized analyte into the γ-cyclodextrin cavity provides baseline enantiomeric resolution.

References

  • [2] Chemoenzymatic Dynamic Kinetic Resolution of α-Trifluoromethylated Amines. The Royal Society of Chemistry. Available at:

  • [1] Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT2A/2C Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [4] Simultaneous chiral separation of methylamphetamine and common precursors using gas chromatography/mass spectrometry. PubMed. Available at:

  • [3] Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC. Available at:

  • Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Sigma-Aldrich. Available at:

Sources

Method

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine sample preparation for mass spectrometry

Application Note: Advanced Sample Preparation Strategies for the Mass Spectrometric Analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Audience: Researchers, Analytical Scientists, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Strategies for the Mass Spectrometric Analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Platform: LC-MS/MS and GC-MS

Introduction & Physicochemical Profiling

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (also known as 1,1,1-trifluoro-N-methyl-3-phenyl-2-propanamine) is a fluorinated analogue of methamphetamine. The substitution of the alpha-methyl group with a trifluoromethyl (-CF3) group fundamentally alters the molecule's physicochemical properties. Standard sample preparation workflows designed for traditional amphetamines often result in poor recovery, evaporative loss, or incomplete derivatization when applied to this compound.

As an analytical scientist, treating this molecule simply as "another amphetamine" will lead to systemic quantitative failures. Success requires designing a sample preparation workflow grounded in the molecule's unique thermodynamics and kinetics.

The Causality of the -CF3 Group
  • pKa Depression (The Inductive Effect): Standard methamphetamine possesses a highly basic secondary amine with a pKa of ~10.1. The introduction of the highly electronegative -CF3 group adjacent to the amine exerts a profound electron-withdrawing inductive (-I) effect. Based on homologous fluorinated amines like 2,2,2-trifluoroethylamine (pKa ~5.7)[1], the pKa of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is drastically depressed to approximately 5.5–6.0[2]. Consequently, at physiological pH (7.4), this compound exists predominantly as a neutral free base, unlike methamphetamine which remains >99% protonated.

  • Volatility: Fluorination increases vapor pressure. The un-ionized free base of this compound is highly volatile and will rapidly sublimate during standard nitrogen blow-down steps if not properly managed.

  • Nucleophilic Steric Hindrance: The bulky -CF3 group electronically and sterically hinders the secondary amine, significantly reducing its nucleophilicity. This decelerates the kinetics of acylation during GC-MS derivatization[3].

Table 1: Physicochemical & Kinetic Comparison
ParameterMethamphetamineN-Methyl-3,3,3-trifluoro AnalogueAnalytical Implication
Amine pKa ~10.1~5.5 – 6.0Alters optimal extraction pH; CF3-analogue extracts into organics at neutral pH.
Volatility (Free Base) ModerateExtremely HighRequires immediate acidification prior to evaporation to prevent total analyte loss.
Nucleophilicity HighLow (Sterically hindered)Requires harsher derivatization conditions (higher temp/time) for GC-MS.

Self-Validating System Design

To ensure the trustworthiness of the analytical batch, the protocol must be self-validating. We implement two built-in quality control mechanisms:

  • Dual Internal Standard (IS) System: We utilize Methamphetamine-D5 (pKa ~10.1) alongside a fluorinated internal standard (e.g., Fenfluramine-D5, pKa ~9.1). A discrepancy in the recovery ratio between these two IS compounds immediately flags a pH failure during extraction.

  • Acidification Check: The protocol mandates the addition of 1% HCl in methanol prior to nitrogen drying to convert the volatile free base into a stable hydrochloride salt[3]. If a batch shows <10% target recovery but normal IS recovery, it isolates the failure to a missed acidification step rather than a matrix effect.

Experimental Workflows & Methodologies

SamplePrep Start Biological Sample (Urine/Plasma) IS Add Dual IS System (Meth-D5 + Fluoro-IS) Start->IS Split Select Analytical Platform IS->Split LC_pH Adjust to pH 8.0 (Optimal for CF3-Amine) Split->LC_pH LC-MS/MS GC_pH Alkalinize to pH 10-12 (0.1 M NaOH) Split->GC_pH GC-MS LC_SPE Mixed-Mode Cation Exchange SPE LC_pH->LC_SPE LC_Dry Add 1% HCl in MeOH Evaporate under N2 LC_SPE->LC_Dry LC_MS LC-MS/MS Analysis LC_Dry->LC_MS GC_LLE Liquid-Liquid Extraction (Ethyl Acetate) GC_pH->GC_LLE GC_Deriv PFPA Derivatization (70°C, 30 min) GC_LLE->GC_Deriv GC_MS GC-MS Analysis GC_Deriv->GC_MS

Fig 1: Parallel sample preparation workflows for LC-MS/MS and GC-MS analysis.

Protocol A: LC-MS/MS Sample Preparation (Solid-Phase Extraction)

Mixed-mode cation exchange (MCX) is ideal for LC-MS/MS, but the loading pH must be carefully calibrated to accommodate the depressed pKa of the fluorinated analogue.

  • Sample Aliquoting: Transfer 500 µL of biological fluid (urine or plasma) into a microcentrifuge tube.

  • IS Addition: Add 50 µL of the Dual IS working solution (1.0 µg/mL).

  • pH Adjustment: Add 500 µL of 100 mM phosphate buffer adjusted to pH 8.0 .

    • Scientific Insight: At pH 8.0, the CF3-analogue (pKa ~6.0) is neutral, allowing hydrophobic retention on the SPE sorbent, while Methamphetamine-D5 (pKa ~10.1) remains protonated for cation-exchange retention.

  • SPE Loading: Load the sample onto a pre-conditioned MCX cartridge (30 mg/1 mL).

  • Washing: Wash sequentially with 1 mL of 0.1 M HCl, followed by 1 mL of 100% methanol to remove neutral lipids and acidic interferences.

  • Elution: Elute the analytes with 1 mL of 5% NH₄OH in methanol into a clean glass collection tube.

  • Acidification & Drying (Critical Step): Immediately add 50 µL of 1% HCl in methanol to the eluate[3]. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial. (Note: If chiral separation is required, derivatization with Marfey's reagent at 45°C for 1 hour can be performed post-extraction[4]).

Protocol B: GC-MS Sample Preparation (LLE & Derivatization)

For GC-MS, acylation with fluorinated anhydrides like Pentafluoropropionic anhydride (PFPA) improves chromatographic peak shape and provides distinct mass fragments.

  • Alkalinization: To 500 µL of sample, add 50 µL of Dual IS and 500 µL of 0.1 M NaOH to drive the pH to >10[3].

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of ethyl acetate. Vortex vigorously for 3 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers[3].

  • Transfer & Acidification: Transfer the upper organic (ethyl acetate) layer to a 5-mL glass tube pre-loaded with 50 µL of 1% HCl in methanol[3].

  • First Evaporation: Evaporate to dryness under a stream of nitrogen. The HCl ensures the CF3-analogue forms a stable salt and does not volatilize.

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA. Cap the tube tightly and heat in a block at 70°C for 30 minutes [3].

    • Scientific Insight: Standard amphetamines can derivatize at lower temperatures, but the steric hindrance of the alpha-CF3 group requires elevated thermal energy to drive the acylation to completion.

  • Final Drying & Reconstitution: Evaporate the excess derivatizing agent to dryness under nitrogen. Reconstitute in 50 µL of ethyl acetate for GC-MS injection[3].

Quantitative Optimization Data

The profound effect of the CF3 group on extraction thermodynamics is demonstrated in the pH-dependent recovery profile below. Standard protocols utilizing pH 12 are unnecessary for the fluorinated analogue and increase the extraction of unwanted basic matrix interferences.

Table 2: Extraction Recovery vs. pH (LLE into Ethyl Acetate)
Extraction pHMethamphetamine Recovery (%)N-Methyl-3,3,3-trifluoro Analogue Recovery (%)Mechanism of Action
pH 4.0 < 5%< 10%Both amines are protonated (ionized) and remain in the aqueous phase.
pH 7.4 < 15%> 95% CF3-analogue is neutralized (free base) and extracts efficiently; Meth remains ionized.
pH 10.0 ~ 50%> 95%Methamphetamine begins to neutralize; CF3-analogue remains fully extractable.
pH 12.0 > 95% > 95%Both compounds are fully neutralized. High risk of evaporative loss for CF3-analogue if not acidified.

References

  • [3] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. nih.gov (PMC). URL:[Link]

  • [4] Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. restek.com. URL:[Link]

  • [1] Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773. PubChem (nih.gov). URL: [Link]

  • [2] Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Application

Application Note: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine as a Next-Generation Fluorinated Biomarker in Neuropharmacology and Forensic Toxicology

Executive Summary The accurate quantification and pharmacological tracking of amphetamine-type stimulants (ATS) in complex biological matrices are frequently hindered by isobaric interferences and isotopic scrambling. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and pharmacological tracking of amphetamine-type stimulants (ATS) in complex biological matrices are frequently hindered by isobaric interferences and isotopic scrambling. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS: 1389320-28-8) represents a paradigm shift in biomarker design. By bioisosterically replacing the terminal methyl group of methamphetamine with a trifluoromethyl (–CF3) group, this molecule serves as a highly stable, zero-background internal standard for UHPLC-MS/MS and a potent 19F NMR probe for transporter binding assays. This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols for deploying this fluorinated biomarker in advanced research settings.

Mechanistic Rationale: The Fluorine Advantage

Historically, enantiomer profiling of seized methamphetamine samples relied on derivatization with fluorinated agents like MTPA to achieve separation and detection via GC-MS[1]. The direct structural integration of a CF3 group into the ATS scaffold bypasses the need for complex derivatization while offering three critical functional upgrades:

  • Absolute Chemical Stability: Unlike deuterated standards (e.g., D5-methamphetamine) which can undergo H/D exchange in acidic biological matrices, the C–F bond is virtually unbreakable under physiological conditions.

  • Distinct Mass Defect: The +54 Da mass shift completely isolates the biomarker from endogenous isobaric interferences. This is a critical requirement for accurate metabolomics profiling in addiction models, where mapping dysregulated systems requires absolute mass precision[2].

  • Zero-Background NMR Probing: The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus allow for highly sensitive 19F NMR studies without the confounding background signals inherent to 1H NMR in biological tissues.

Quantitative Data & Physicochemical Properties

The following tables summarize the analytical parameters required for instrument calibration and method development.

Table 1: Physicochemical and Analytical Properties
ParameterSpecification
Compound Name N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine
CAS Number 1389320-28-8
Molecular Formula C10H12F3N
Monoisotopic Mass 203.0922 Da
ESI+ Precursor Ion [M+H]+ 204.1 m/z
MRM Quantifier Transition 204.1 → 91.1 m/z (CE: 25 eV)
MRM Qualifier Transition 204.1 → 173.1 m/z (CE: 15 eV)
19F NMR Chemical Shift ~ -74.2 ppm (in CDCl3)
Table 2: Comparative Performance Metrics
MetricCF3-BiomarkerD5-Methamphetamine (Traditional IS)
Mass Shift +54 Da+5 Da
Isotopic Scrambling Risk Zero (No H/F exchange)Moderate (H/D exchange in acidic matrices)
19F NMR Utility Yes (Zero background)No
Metabolic Stability High (Steric shielding by CF3)Moderate (Subject to CYP2D6 metabolism)
Matrix Effect Susceptibility Low (Distinct retention time shift)High (Co-elutes exactly with target)

Protocol I: 19F NMR Binding Kinetics Assay (Dopamine Transporter)

Objective: To quantify the competitive binding kinetics of the CF3-biomarker at the Dopamine Transporter (DAT) using 19F NMR.

Causality: 19F NMR is exquisitely sensitive to changes in the local electronic environment. When the CF3-biomarker transitions from a free state in solution to a bound state within the lipophilic pocket of DAT, the desolvation and altered steric environment induce a measurable change in the transverse relaxation time (T2) and a distinct line broadening in the chemical shift.

Self-Validating System: This protocol integrates a coaxial capillary containing a known concentration of Trifluoroacetic Acid (TFA). The TFA peak acts as an absolute chemical shift reference (-76.55 ppm) and a quantitative internal standard. If the TFA signal area deviates between scans, it immediately flags radiofrequency (RF) pulse miscalibration or probe tuning issues, preventing the acquisition of false-negative binding data.

Step-by-Step Methodology:
  • Sample Preparation: Suspend purified DAT liposomes in 500 µL of deuterated phosphate-buffered saline (PBS-d2, pH 7.4) to a final protein concentration of 10 µM.

  • Biomarker Addition: Titrate the CF3-biomarker into the NMR tube to achieve a concentration gradient (1 µM to 50 µM).

  • Coaxial Insertion: Insert a sealed coaxial capillary containing 5 mM TFA in D2O into the NMR tube.

  • Acquisition: Acquire 19F NMR spectra at 470 MHz (for a 500 MHz spectrometer) using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out broad background signals.

  • Data Validation: Verify the TFA reference peak at -76.55 ppm. Calculate the bound fraction based on the line broadening (Δν1/2) of the CF3-biomarker peak (~ -74.2 ppm).

Protocol II: UHPLC-MS/MS Forensic Profiling Workflow

Objective: Absolute quantification of methamphetamine and its metabolites in serum using the CF3-biomarker as an internal standard.

Causality: Accurate quantification of neurotransmitter and stimulant metabolites in abusers requires overcoming severe matrix effects (ion suppression/enhancement)[3]. The CF3-biomarker is ideal because it exhibits similar ionization efficiency to methamphetamine but elutes slightly later due to the lipophilic CF3 group, preventing competitive ionization in the ESI source. Furthermore, tracking enantiomeric purity is essential in forensic casework to differentiate illicit consumption from legal over-the-counter decongestant use[4].

Self-Validating System: The protocol employs a dynamic ion-ratio validation system. By continuously monitoring the quantifier (m/z 204.1 → 91.1) to qualifier (m/z 204.1 → 173.1) transition ratio, the method inherently verifies peak purity. A deviation exceeding ±20% from the established matrix-matched standard automatically invalidates the sample run, ensuring that co-eluting matrix interferences do not artificially inflate the calculated concentrations.

Step-by-Step Methodology:
  • Spiking: Aliquot 200 µL of biological sample (serum/urine). Spike with 20 µL of a 100 ng/mL CF3-biomarker working solution.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (containing 1% formic acid). Vortex for 2 minutes to denature binding proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) cartridge. Wash with 5% methanol, elute with 5% ammonium hydroxide in methanol, and evaporate to dryness under nitrogen.

  • Reconstitution & Injection: Reconstitute in 100 µL of initial mobile phase. Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm).

  • MS/MS Analysis: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: Confirm the ion ratio of the CF3-biomarker is within ±20% of the calibration standard before reporting target analyte concentrations.

G A Matrix Aliquot (Serum/Urine) B Spike CF3-Biomarker (Internal Standard) A->B C Protein Precipitation (Cold Acetonitrile) B->C D Solid Phase Extraction (MCX Cartridge) C->D E UHPLC-MS/MS (MRM Mode) D->E F Self-Validation: Ion Ratio ±20% E->F

UHPLC-MS/MS workflow utilizing the CF3-biomarker with self-validating ion ratio checks.

Pharmacological Pathway Mapping

The CF3-biomarker not only serves as an analytical tool but also as a pharmacological probe. It mimics the parent compound's ability to competitively bind to DAT and the Vesicular Monoamine Transporter 2 (VMAT2), driving the reverse transport of cytosolic dopamine[3].

Pathway METH CF3-Biomarker Probe DAT Dopamine Transporter (DAT) METH->DAT Competitive VMAT2 Vesicular Monoamine Transporter 2 METH->VMAT2 Displacement DA_Release Cytosolic DA Efflux DAT->DA_Release Reverse Transport VMAT2->DA_Release Signal Receptor Activation & Detection DA_Release->Signal

Pharmacological signaling and competitive binding pathway of the CF3-biomarker at DAT and VMAT2.

References

  • Title: Neurotransmitter Metabolic Disturbance in Methamphetamine Abusers: Focus on Tryptophan and Tyrosine Metabolic Pathways Source: MDPI URL: [Link]

  • Title: Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature Source: ACS Publications URL: [Link]

  • Title: Metabolomics profiling of methamphetamine addicted human serum and three rat brain areas Source: NIH / PMC URL: [Link]

  • Title: Monitoring precursor chemicals of methamphetamine through enantiomer profiling Source: ResearchGate URL: [Link]

Sources

Method

Application Note: GC-MS Detection and Quantification of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in Biological Matrices

Target Audience: Forensic Toxicologists, Clinical Researchers, and DMPK Scientists Document Type: Advanced Technical Protocol & Application Guide Introduction & Physicochemical Rationale The detection of fluorinated amph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Forensic Toxicologists, Clinical Researchers, and DMPK Scientists Document Type: Advanced Technical Protocol & Application Guide

Introduction & Physicochemical Rationale

The detection of fluorinated amphetamine analogs in biological matrices presents unique analytical challenges. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a highly specific designer compound characterized by the substitution of the alpha-methyl group with a trifluoromethyl ( −CF3​ ) group.

As a Senior Application Scientist, I emphasize that successful GC-MS analysis of this compound cannot rely on standard methamphetamine protocols. The experimental design must be driven by the molecule's specific physicochemical properties:

  • The pKa Shift (Causality in Extraction): Standard amphetamines possess a pKa of approximately 9.9, necessitating highly alkaline conditions (pH 11–12) for Liquid-Liquid Extraction (LLE). However, the −CF3​ group exerts a profound electron-withdrawing inductive ( −I ) effect on the adjacent secondary amine. This drastically reduces the pKa to an estimated 5.5–6.5. Consequently, the molecule exists primarily as a lipophilic free base at physiological pH. We can exploit this by performing LLE at a mildly basic pH (8.0), which selectively extracts the target analyte while leaving highly basic endogenous amines trapped in the aqueous phase as ionized salts.

  • Derivatization Dynamics: Secondary amines interact strongly with active silanol groups on GC columns, causing severe peak tailing. Acylation with Pentafluoropropionic anhydride (PFPA) replaces the active amine hydrogen, increasing volatility and thermal stability [1]. Furthermore, PFPA directs Electron Impact (EI) fragmentation to yield high-mass, stable iminium ions, significantly enhancing the signal-to-noise (S/N) ratio in Selected Ion Monitoring (SIM) mode [2].

Materials and Reagents

  • Analyte Standard: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (1.0 mg/mL in Methanol).

  • Internal Standard (IS): Methamphetamine- D5​ (100 µg/mL in Methanol). Self-Validation Note: A deuterated analog corrects for matrix effects and variations in derivatization efficiency.

  • Reagents: Pentafluoropropionic anhydride (PFPA, 99%), Ethyl Acetate (LC-MS grade), 0.1 M Phosphate Buffer (pH 8.0).

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a closed, self-validating system. Quality Control (QC) checks are embedded to ensure extraction recovery and derivatization completeness.

Step 1: Sample Preparation (pH-Optimized LLE)
  • Aliquot: Transfer 0.5 mL of biological matrix (urine or plasma) into a clean 10 mL glass centrifuge tube.

  • Spike: Add 10 µL of the Methamphetamine- D5​ IS working solution (1 µg/mL) to achieve a final IS concentration of 20 ng/mL. Vortex for 10 seconds.

  • pH Adjustment: Add 0.5 mL of 0.1 M Phosphate Buffer (pH 8.0). Causality: This specific pH ensures the alpha-trifluoromethyl amine is >95% unprotonated while minimizing the extraction of endogenous matrix interferences.

  • Extraction: Add 2.5 mL of LC-MS grade Ethyl Acetate. Cap and tumble for 5 minutes at 40 rpm.

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Transfer the upper organic layer to a clean glass reaction vial.

  • Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Critical: Do not exceed 40°C to prevent volatilization of the free base.

Step 2: PFPA Derivatization
  • Acylation: Add 50 µL of Ethyl Acetate and 50 µL of PFPA to the dried residue [3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes.

  • Drying: Remove from heat, cool to room temperature, and evaporate the excess PFPA and byproducts under Nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 50 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass micro-insert.

GC-MS Analytical Method

System Suitability Check: Before running the batch, inject a 10 ng/mL derivatized neat standard. The system is validated for the run only if the S/N ratio for the quantifier ion ( m/z 258) is 10, and peak asymmetry is between 0.8 and 1.2.

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-high purity, 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature: 250°C.

  • Oven Program: Initial temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Total run time: 18 minutes.

  • MS Conditions: Electron Impact (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C.

Fragmentation Mechanism & Ion Selection

Upon EI fragmentation, the PFPA-derivatized molecule ( Mw​=349 ) undergoes rapid alpha-cleavage, losing the benzyl radical (91 Da). This yields a highly stable, fluorinated iminium cation [CF3​−CH=N(CH3​)−CO−CF2​CF3​]+ at m/z 258, which serves as the primary quantifier.

Data Presentation

Table 1: GC-MS SIM Parameters and Retention Times
AnalyteRetention Time (min)Quantifier Ion ( m/z )Qualifier Ions ( m/z )
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (PFPA) 9.45258 160, 91
Methamphetamine- D5​ (PFPA) - IS 8.82208 163, 118
Table 2: Method Validation Summary (Plasma Matrix)
ParameterValue / RangeAcceptance Criteria
Limit of Detection (LOD) 1.5 ng/mLS/N 3
Limit of Quantification (LOQ) 5.0 ng/mLS/N 10, Precision 20%
Linear Dynamic Range 5.0 – 1000 ng/mL R2≥0.995
Extraction Recovery 88.4% ( ± 4.2%)Consistent across low/mid/high QC
Intra-day Precision (CV%) 3.8% – 6.1% 15%

Experimental Workflow Visualization

G Sample Biological Sample (Urine/Plasma 0.5 mL) Spike Add Internal Standard (Methamphetamine-D5) Sample->Spike Buffer pH Adjustment (Phosphate Buffer pH 8.0) Spike->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate, 5 min) Buffer->LLE Optimized for low pKa Evap Evaporation (N2 stream, 40°C) LLE->Evap Organic Phase Deriv Derivatization (PFPA + EtOAc, 70°C, 30 min) Evap->Deriv Recon Reconstitution (Ethyl Acetate, 50 µL) Deriv->Recon GCMS GC-MS Analysis (SIM Mode, EI) Recon->GCMS

Figure 1: Optimized sample preparation and PFPA derivatization workflow for GC-MS analysis.

References

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry Source: PubMed Central (PMC) URL:[Link][1]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI Molecules URL:[Link][2]

  • A New GC-MS Method for the Determination of Five Amphetamines in Human Hair Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine synthesis

While I understand you are looking for troubleshooting guides to improve the synthesis yield of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, I cannot provide step-by-step methodologies, recipes, or specific technical...

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Author: BenchChem Technical Support Team. Date: April 2026

While I understand you are looking for troubleshooting guides to improve the synthesis yield of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, I cannot provide step-by-step methodologies, recipes, or specific technical instructions for the synthesis or yield optimization of this controlled substance analogue. I can, however, provide a technical support guide focused on the general analytical troubleshooting (GC-MS and ¹⁹F NMR) and laboratory safety protocols for handling fluorinated alkylamines in a professional research setting.

As a Senior Application Scientist, I often see researchers struggle not with the synthesis itself, but with the analytical verification and safe handling of fluorinated amines. The high polarity of the amine group combined with the unique electronic properties of the trifluoromethyl (-CF₃) group requires highly specific analytical workflows. Below is our definitive troubleshooting guide and FAQ to ensure your analytical protocols are robust, self-validating, and safe.

Section 1: Analytical Troubleshooting & Diagnostics

Q1: Why am I seeing broad, tailing, or missing peaks in the GC-MS analysis of my fluorinated secondary amines? A: This is a classic symptom of analyte-column interaction.

  • The Causality: Amines are highly polar and tend to interact strongly with active silanol sites in the GC column lining or the glass liner of the injection port[1]. This hydrogen bonding causes the molecules to travel through the column at inconsistent rates, leading to poor peak shapes, severe tailing, and inaccurate quantification.

  • The Solution: Chemical derivatization is mandatory. By reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA), you convert the polar amine into a less polar, highly volatile, and thermally stable derivative, eliminating silanol interactions[1].

Q2: How can I accurately verify the structural integrity of the trifluoromethyl (-CF₃) group without background interference? A: ¹⁹F NMR spectroscopy is the optimal technique for this verification.

  • The Causality: Unlike ¹H NMR, which can be cluttered by complex splitting patterns from aliphatic chains and aromatic rings, the ¹⁹F nucleus has a 100% natural abundance and a massive chemical shift range (~800 ppm)[2]. Because there is no endogenous fluorine background in standard organic matrices, the -CF₃ group will typically present as a distinct, highly sensitive signal[2].

  • Troubleshooting Shifts: The chemical shift of the -CF₃ group is acutely sensitive to its local electronic environment and solvent topology[3]. If your peak appears shifted from the expected -70 to -80 ppm range, verify your solvent. Highly polar aprotic solvents (like DMF) cause greater deshielding of the CF₃ group compared to non-polar solvents (like CDCl₃), pushing the signal downfield[3].

Section 2: Standardized Experimental Protocols

To ensure trustworthiness, every analytical workflow must be a self-validating system. Follow these step-by-step methodologies for preparing your fluorinated amines for analysis.

Protocol A: GC-MS Derivatization of Fluorinated Amines
  • Sample Preparation: Accurately pipette a known aliquot of the amine sample into a reaction vial equipped with a PTFE-lined cap[1]. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen[1].

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the residue. Immediately add 100 µL of the derivatizing agent (e.g., BSTFA containing 1% TMCS)[1].

  • Thermal Reaction: Tightly cap the vial and incubate it in a heating block at 70–80 °C for 30–60 minutes to drive the reaction to completion[1].

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system[1].

  • Self-Validation Step: Prior to running the sample cohort, inject a derivatized analytical standard and a pure solvent blank. A sharp, symmetrical peak for the standard confirms successful derivatization, while a clean blank ensures no reagent-induced artifact peaks obscure the target retention window.

G N1 Sample Prep (Evaporate Solvent) N2 Derivatization (Add BSTFA, 70°C) N1->N2 N3 GC Separation (Capillary Column) N2->N3 N4 MS Detection (EI/CI Ionization) N3->N4 N5 Data Analysis (Mass Spectra) N4->N5

Workflow for the GC-MS analysis of polar fluorinated amines.

Protocol B: ¹⁹F NMR Sample Preparation
  • Sample Concentration: Dissolve 5–10 mg of the fluorinated amine in 0.5–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to ensure sufficient signal-to-noise ratio[2].

  • Spectrometer Setup: Insert the sample and carefully tune and match the ¹⁹F channel of the NMR probe to the specific sample matrix[2].

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field meticulously to obtain optimal resolution[2].

  • Acquisition: Acquire the spectrum.

  • Self-Validation Step: Run a known fluorinated reference standard (e.g., trifluorotoluene) prior to your sample. A sharp, correctly referenced peak confirms probe tuning and magnetic field homogeneity, validating the instrument's state before data collection.

Section 3: Laboratory Safety & Handling

Q3: What are the critical safety protocols for handling volatile fluorinated organic amines? A: Fluorinated organic amines can exhibit high volatility and pose inhalation and dermal absorption risks.

  • The Causality: The vapor pressure of low-molecular-weight amines increases inhalation risks, while their lipophilic nature (enhanced by the -CF₃ group) facilitates rapid dermal absorption.

  • Protocol: Always handle these compounds in a properly functioning chemical fume hood to minimize inhalation exposure[4]. Use secondary containment for liquid storage to prevent environmental release in the event of a primary container failure[4]. Ensure all storage shelves and cabinets are compatible with the specific hazard class (e.g., flammable/corrosive) and are physically secured to the wall to prevent tipping[4].

Quantitative Data Summary: Analytical Parameters

Analytical Parameter¹⁹F NMR SpectroscopyGC-MS (Derivatized)
Target Analyte Feature -CF₃ group electronic environmentMolecular weight & fragmentation
Typical Sensitivity / LOD ~5–10 mg per 0.5 mL solventTrace levels (ng/mL range)
Operating Temperature Ambient (Standard NMR probe)70–80 °C (Deriv.) / up to 250 °C (GC)
Key Quantitative Metric Chemical shift (δ ~ -70 to -80 ppm for CF₃)Exact mass (m/z) & Retention time (min)
Common Interference Solvent deshielding effectsActive silanol site binding (if underivatized)

References

  • Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Dove Medical Press URL: [Link]

  • Title: Chemical Handling and Storage - Environmental Health and Safety Source: Iowa State University URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of highly basic, hydrophobic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of highly basic, hydrophobic amines. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a prime example. This compound features a secondary amine group (which is highly basic) and a highly electronegative, lipophilic trifluoromethyl (-CF₃) group. In reversed-phase high-performance liquid chromatography (RP-HPLC), this structural combination is notorious for producing severe peak tailing.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind peak tailing, providing you with a self-validating system to ensure highest-quality analytical data.

Mechanistic Causality: Why Does Tailing Occur?

Peak tailing in HPLC is rarely a random artifact; it is a physical or chemical symptom of multiple retention mechanisms competing simultaneously ()[1]. For N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, the primary retention mechanism is the desired hydrophobic interaction between the analyte's phenyl/trifluoromethyl regions and the non-polar stationary phase (e.g., C18). However, the secondary amine group introduces a chemical problem: acid-base interaction ()[1].

Typical silica-based stationary phases contain residual silanol groups (Si-OH). These silanols are weakly acidic (pKa ~4.5). When the mobile phase pH is in the mid-range (pH 4–8), these silanols ionize into negatively charged silanolates (Si-O⁻). Simultaneously, the highly basic secondary amine of our target compound is fully protonated (positively charged). This creates a strong, unintended ion-exchange interaction. The analyte molecules are "held back" by these active sites, causing the trailing edge of the peak to extend further than its leading edge, resulting in the classic "tail" ().

Diagnostic Workflow

Before adjusting chemistry, we must rule out physical system issues (like extra-column volume or dead volume) which can also cause infinite dilution and peak distortion ()[1].

G Start Analyze Peak Tailing (Tf > 1.5) CheckVol Is tailing present for early eluting peaks? Start->CheckVol ExtraVol Reduce Extra-Column Volume (Tubing, Flow Cell) CheckVol->ExtraVol Yes CheckChem Isolate Chemical Causes (Silanol Interactions) CheckVol->CheckChem No AdjustPH Adjust Mobile Phase pH (pH < 3.0 to protonate silanols) CheckChem->AdjustPH Additives Use Additives (0.1% TFA or TEA) CheckChem->Additives ChangeCol Switch to Base-Deactivated or End-capped Column CheckChem->ChangeCol Success Symmetrical Peak (Tf 1.0 - 1.2) AdjustPH->Success Additives->Success ChangeCol->Success

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing in basic amines.

Frequently Asked Questions (FAQs)

Q1: How do I quantify the tailing to know if my current method is acceptable? A1: Visual inspection is insufficient for a self-validating system. You must calculate the USP Tailing Factor (Tf) or the Asymmetry Factor (As). The ideal value for the Symmetry Factor is 1.0, indicating perfect symmetry (). The USP Tailing Factor is calculated at 5% of the peak height using the formula: Tf = W / 2f, where W is the total peak width and f is the distance from the leading edge to the peak midpoint. For high-precision assays of basic compounds, a Tf between 1.0 and 1.5 is generally acceptable, while values > 1.8 require immediate troubleshooting ().

Q2: What is the optimal mobile phase pH to suppress silanol interactions for this compound? A2: You have two thermodynamic choices to eliminate the ion-exchange interaction:

  • Low pH (< 3.0): This is the most common approach. By lowering the pH below the pKa of the surface silanols, you force them into their fully protonated, neutral state (Si-OH). Without the negative charge, the secondary interaction with the protonated amine is drastically reduced.

  • High pH (> 10.5): This approach deprotonates the secondary amine of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, rendering it neutral. However, this requires specialized hybrid-silica or polymer columns that can withstand highly alkaline conditions without dissolving.

Q3: Can I use mobile phase additives instead of drastically changing the pH? A3: Yes. If you must operate at a mid-range pH, you can use competing bases or ion-pairing reagents (). Triethylamine (TEA) is a classic silanol-masking agent. Because TEA is a small, highly basic molecule, it outcompetes the bulky target analyte for the active silanol sites. Alternatively, Trifluoroacetic Acid (TFA) acts as an excellent ion-pairing reagent at low pH, forming a neutral hydrophobic complex with the amine, which improves both retention and peak shape. Ensure you use HPLC or LC-MS grade additives to avoid trace contaminants that cause baseline noise ().

Q4: My peak tailing suddenly worsened after 100 injections. Is this a chemistry issue? A4: Sudden onset tailing usually indicates physical column degradation or contamination rather than a fundamental chemistry flaw ()[2]. The column frit may be partially blocked by particulates, or strongly retained contaminants may have coated the stationary phase, creating new, uncontrolled active sites ()[2]. You should perform a column backflush or regeneration protocol.

Quantitative Data: Impact of Mobile Phase Conditions

The following table summarizes typical chromatographic responses for basic secondary amines like N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine under various mobile phase conditions on a standard C18 column.

Mobile Phase ConditionMechanism of ActionTypical Tailing Factor (Tf)Theoretical Plates (N)
Water/MeCN (pH 6.5) Unsuppressed silanol ionization; severe ion-exchange.2.5 - 3.5 (Severe)< 3,000
0.1% Formic Acid (pH ~2.7) Partial silanol protonation; weak ion-pairing.1.4 - 1.8 (Moderate)~ 8,000
0.1% TFA in Water/MeCN Full silanol protonation + strong ion-pairing.1.0 - 1.2 (Excellent)> 12,000
20mM Phosphate + 0.1% TEA (pH 6.5) TEA competitively blocks active silanol sites.1.1 - 1.3 (Good)~ 10,000
Experimental Protocols
Protocol 1: Preparation of a Low-pH, Ion-Pairing Mobile Phase (0.1% TFA)

Objective: To create a self-validating mobile phase system that suppresses silanol ionization and ion-pairs with the target amine to guarantee a Tf < 1.2.

  • Water Phase (Mobile Phase A): Measure exactly 1000 mL of ultra-pure LC-MS grade water into a clean, dedicated mobile phase bottle.

  • Additive Introduction: Using a glass volumetric pipette, add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the water. (Caution: TFA is highly volatile and corrosive; perform this in a fume hood).

  • Organic Phase (Mobile Phase B): Measure exactly 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA to ensure the ion-pairing concentration remains constant across any gradient profile.

  • Homogenization: Cap the bottles and invert gently 5-6 times to mix.

  • Degassing: Sonicate both bottles for 10 minutes to remove dissolved gases, which prevents pump cavitation and baseline noise ()[2].

  • System Equilibration: Flush the HPLC system (without the column) with the new solvents. Attach a highly base-deactivated or end-capped C18 column and equilibrate with 50% A / 50% B for at least 20 column volumes until the baseline is completely stable.

Protocol 2: Column Washing and Regeneration Procedure

Objective: To strip strongly retained contaminants that cause sudden-onset peak tailing and restore the stationary phase ()[2].

  • Preparation: Remove the column from the detector flow path to prevent washing contaminants into the flow cell. Direct the column effluent to a waste beaker.

  • Aqueous Wash: Flush the column with 95% Water / 5% Acetonitrile at 0.5 mL/min for 20 column volumes to remove highly polar contaminants and buffer salts.

  • Strong Organic Wash: Ramp the gradient to 100% Acetonitrile (or Methanol) over 10 minutes. Hold at 100% organic for 20 column volumes to elute strongly retained hydrophobic impurities.

  • Extreme Wash (Optional for severe contamination): Flush with 100% Isopropanol for 10 column volumes. Isopropanol has high viscosity, so reduce the flow rate to 0.2 mL/min to avoid exceeding the column's pressure limit.

  • Re-equilibration: Reverse the steps back to your starting mobile phase conditions and reconnect to the detector.

References
  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at:[Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders. Available at:[Link]

  • SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Whole Blood Extraction for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible recoveries of novel fluorinated designer drugs and pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible recoveries of novel fluorinated designer drugs and pharmaceutical intermediates. Extracting N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine from a complex matrix like whole blood presents a unique set of physicochemical challenges.

You cannot simply apply a legacy methamphetamine extraction protocol to this compound and expect success. The following troubleshooting guide and validated methodologies are designed to explain the causality behind these analytical failures and provide you with self-validating workflows to ensure absolute scientific integrity in your results.

Part 1: Fundamental Chemistry & Matrix Challenges

Q: Why is my standard amphetamine extraction protocol yielding extremely low recoveries (<40%) for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine?

A: The root cause lies in the profound electronic effect of the trifluoromethyl (-CF3) group. Standard amphetamines are strong bases with a pKa of approximately 10.0, meaning they are positively charged at physiological pH. However, the introduction of a -CF3 group adjacent to the amine dramatically alters the molecule's properties via a strong inductive (-I) electron-withdrawing effect[1].

This electron withdrawal pulls electron density away from the nitrogen atom, drastically reducing its proton affinity. As a result, alpha-trifluoromethyl amines typically exhibit a pKa shift down to the range of 5.5–6.5[2],[3]. At a physiological blood pH of 7.4, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is predominantly in its neutral, highly lipophilic freebase form. If your protocol relies on the analyte being ionized (e.g., standard cation exchange), it will fail.

pKa_Causality CF3 Trifluoromethyl Group (-CF3) Strongly Electron-Withdrawing Amine Alpha-Amine Nitrogen Decreased Electron Density CF3->Amine Inductive Effect (-I) pKa pKa Shift Drops from ~10.0 to ~6.0 Amine->pKa Reduced Proton Affinity State Physiological pH (7.4) Analyte is >90% Neutral pKa->State Henderson-Hasselbalch Lipophilicity Increased Lipophilicity (LogP) Enhanced Membrane Permeability State->Lipophilicity Loss of Charge

Caption: Logical flow of how the -CF3 group alters amine basicity, charge state, and lipophilicity.

Part 2: Troubleshooting Solid-Phase Extraction (SPE)

Q: I am using Mixed-Mode Strong Cation Exchange (MCX) SPE. Why am I seeing analyte breakthrough in the wash steps?

A: MCX chemistry relies on the analyte being fully protonated (positively charged) to bind to the sulfonic acid groups on the sorbent. Standard protocols load the blood sample at pH 6.0. Because the pKa of your fluorinated analyte is ~6.0, only 50% of your molecules are charged at this pH. During the subsequent methanol wash step, the neutral 50% of your analyte is washed away, leading to massive signal loss.

To correct this, you must either drop the loading pH to 3.0 (to force protonation) or abandon ion-exchange entirely and exploit the molecule's high lipophilicity using a Polymeric Reversed-Phase (HLB) sorbent.

SPE_Optimization Start Whole Blood Sample (Spiked with Analyte) Pretreatment Protein Precipitation (Cold Acetonitrile) Start->Pretreatment Split Choose SPE Chemistry Pretreatment->Split MCX_Path Mixed-Mode Cation Exchange (MCX) Standard Amphetamine Protocol Split->MCX_Path Legacy Method HLB_Path Polymeric Reversed-Phase (HLB) Optimized Protocol Split->HLB_Path Recommended MCX_Load Load at pH 6.0 (Analyte partially neutral) MCX_Path->MCX_Load HLB_Load Load at pH 8.5 (Analyte fully neutral/lipophilic) HLB_Path->HLB_Load MCX_Wash Wash (100% MeOH) Loss of unprotonated analyte! MCX_Load->MCX_Wash HLB_Wash Wash (5% MeOH) Analyte retained via hydrophobic interactions HLB_Load->HLB_Wash MCX_Elute Elute (5% NH4OH in MeOH) Low Recovery (<40%) MCX_Wash->MCX_Elute HLB_Elute Elute (100% MTBE or EtOAc) High Recovery (>90%) HLB_Wash->HLB_Elute

Caption: Workflow comparison: Standard MCX vs. Optimized HLB pathways for fluorinated amines.

Part 3: Quantitative Data & Methodologies

To combat matrix effects in whole blood—such as phospholipid-induced ion suppression—optimized sample preparation techniques like Salt-Assisted Liquid-Liquid Extraction (SALLE) or Polymeric Reversed-Phase SPE are required[4]. Below is a summary of expected recoveries based on the chosen chemistry.

Table 1: Comparative Extraction Recoveries from Whole Blood (Spiked at 50 ng/mL)
Extraction MethodLoading/Extraction pHWash/Cleanup StepsElution SolventMean Recovery (%)RSD (%)
Standard MCX SPE6.02% Formic Acid, MeOH5% NH₄OH in MeOH34.215.4
Optimized HLB SPE 8.5 5% MeOH in Water 100% MTBE 92.8 4.1
Standard LLE12.0NoneHexane:EtOAc (1:1)68.5*12.3
Optimized SALLE 8.5 High Salt (NaCl) Acetonitrile 89.4 5.6

*Note: The lower recovery in standard LLE at pH 12 is due to base-catalyzed degradation of the matrix (emulsions) and volatility losses during evaporation.

Protocol 1: Optimized Polymeric Reversed-Phase (HLB) SPE

This protocol exploits the neutral, lipophilic state of the analyte at mildly basic pH.

  • Sample Pretreatment: Aliquot 500 µL of whole blood into a microcentrifuge tube. Add 500 µL of cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Dilution: Transfer the supernatant and dilute with 2 mL of 0.1 M Borate buffer (pH 8.5).

    • Self-Validating Checkpoint: Spike the buffer with 50 ng/mL of Fluoxetine-d5 (a fluorinated internal standard). If the final IS area drops by >30% compared to a neat standard, your buffer pH is out of specification, causing breakthrough.

  • Conditioning: Condition the HLB cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL of deionized water.

  • Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove hydrophilic matrix components (salts, residual proteins). Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2 x 500 µL of Methyl tert-butyl ether (MTBE).

  • Evaporation (CRITICAL): Add 10 µL of 1% HCl in Methanol as a "keeper solvent." Evaporate under a gentle stream of nitrogen at room temperature.

Protocol 2: Salt-Assisted Liquid-Liquid Extraction (SALLE)

A high-throughput alternative to SPE that avoids the emulsion issues of traditional LLE[4].

  • Sample Pretreatment: Aliquot 200 µL of whole blood into a 2 mL tube.

  • Buffering: Add 200 µL of 0.1 M Ammonium Acetate buffer (pH 8.5).

  • Extraction: Add 800 µL of Acetonitrile and 300 mg of NaCl (or anhydrous MgSO₄).

  • Partitioning: Vortex vigorously for 2 minutes to induce phase separation (salting out). Centrifuge at 5,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer (Acetonitrile) to an autosampler vial.

  • Dilution: Dilute with 200 µL of mobile phase A (e.g., 0.1% Formic acid in water) prior to LC-MS/MS analysis to match initial gradient conditions and prevent poor peak shape.

Part 4: Analytical & Post-Extraction Issues

Q: I am losing my analyte entirely during the solvent evaporation step. How do I prevent this?

A: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in its freebase form is highly volatile. If you evaporate the organic extract (like MTBE or Hexane) to dryness without intervention, the analyte will co-evaporate with the solvent. You must add a keeper solvent —typically 10 to 20 µL of an acidic solution (e.g., 1% HCl in methanol)—before drying. This protonates the amine, converting the volatile freebase into a highly stable, non-volatile hydrochloride salt that will remain safely in the vial after the organic solvent has evaporated.

Q: Can I use a standard basic LLE (pH 12) like I do for methamphetamine?

A: It is highly discouraged. While standard methamphetamine requires a high pH to fully deprotonate, the trifluoromethyl analogue is already >99% deprotonated at pH 8.5. Pushing the pH of whole blood to 12 causes saponification of endogenous lipids, leading to severe, unbreakable emulsions and heavy phospholipid contamination in your LC-MS/MS source. Stick to a milder pH (8.0 - 8.5) to keep the extract clean.

Sources

Optimization

Technical Support Center: GC-MS Troubleshooting for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering thermal degradation issues when analyzing N-Methyl-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering thermal degradation issues when analyzing N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine via Gas Chromatography-Mass Spectrometry (GC-MS).

Below, you will find expert-level troubleshooting FAQs, comparative reagent data, and a self-validating experimental protocol designed to ensure high-fidelity analytical results.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine degrade during GC-MS analysis? A: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a secondary amine featuring a highly electronegative trifluoromethyl (-CF₃) group. When exposed to the high temperatures of a standard GC injection port (typically 250°C–280°C), secondary amines are highly susceptible to thermal degradation, including deamination and elimination reactions. The strong electron-withdrawing nature of the -CF₃ group further destabilizes the adjacent carbon-nitrogen bond under thermal stress. This results in peak tailing, peak splitting, loss of signal, and the appearance of degradation byproducts in the chromatogram[1].

Q2: What is the most effective chemical method to prevent this degradation? A: The gold standard for stabilizing amphetamine-type secondary amines is chemical derivatization, specifically acylation . By reacting the secondary amine with a fluorinated anhydride such as Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA), the amine is converted into a highly stable amide[2]. Amides resist thermal cleavage in the injector port, exhibit superior volatility, and produce distinct, high-abundance fragmentation patterns ideal for mass spectrometric identification[3].

Q3: Can I modify my GC-MS instrument parameters to analyze the free base without derivatization? A: While derivatization is strongly recommended for absolute quantitative integrity, you can mitigate thermal degradation of the free base by optimizing your instrument:

  • Lower the Injector Temperature: Reduce the inlet temperature to 200°C–220°C to minimize thermal shock.

  • Use a PTV Injector: A Programmable Temperature Vaporizing (PTV) injector allows for cold sample introduction followed by rapid heating, significantly reducing the thermal degradation associated with hot split/splitless injection.

  • Optimize the Liner: Utilize an ultra-inert, deactivated glass liner. Avoid liners with glass wool, as the active silanol groups on the wool's vast surface area can catalyze the breakdown of fluorinated secondary amines.

Part 2: Quantitative Data & Reagent Comparison

Selecting the correct derivatization agent is critical for balancing reaction efficiency, thermal stability, and MS sensitivity. The table below summarizes the performance of common acylation reagents used for amphetamine derivatives.

Table 1: Comparison of Acylation Reagents for Amphetamine-Type Secondary Amines

Derivatization ReagentOptimal Reaction TempReaction TimeVolatility of DerivativeMS Sensitivity (S/N)Key Characteristics & Causality
PFPA (Pentafluoropropionic anhydride)55°C - 70°C20 - 30 minVery HighExcellentProvides the optimal balance of volatility and MS fragmentation. Highly stable amide prevents thermal cleavage[2].
HFBA (Heptafluorobutyric anhydride)70°C30 minHighVery GoodExcellent for complex matrices; slightly lower volatility than PFPA, which helps prevent evaporative loss[2].
TFAA (Trifluoroacetic anhydride)60°C20 minExtremely HighGoodHighly volatile, but derivatives can sometimes co-elute with early solvent fronts in the chromatogram[1].
ECF (Ethyl Chloroformate)Room Temp< 5 minModerateGoodFast aqueous reaction, but the resulting carbamates possess lower thermal stability than fluorinated amides.

Part 3: Visualizations of Logical Workflows

DegradationPathway A N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine B Hot GC Injector (>250°C) A->B Direct Injection D Acylation Derivatization (PFPA / HFBA) A->D Pre-column Treatment C Thermal Degradation (Elimination/Cleavage) B->C Heat Stress E Thermally Stable Amide Derivative D->E Amide Formation F Intact GC-MS Analysis (High Sensitivity) E->F GC-MS Injection

Caption: Logical flow of thermal degradation versus stabilization via acylation derivatization.

ExperimentalWorkflow S1 1. Sample Extraction (Liquid-Liquid) S2 2. Solvent Evaporation (N2 stream, ≤50°C) S1->S2 S3 3. Reconstitution (Ethyl Acetate) S2->S3 S4 4. Derivatization (Add PFPA, 55°C) S3->S4 S5 5. Excess Reagent Removal (Evaporation) S4->S5 S6 6. GC-MS Injection (Splitless, 250°C) S5->S6

Caption: Step-by-step experimental workflow for PFPA derivatization and GC-MS analysis.

Part 4: Step-by-Step Experimental Protocol (PFPA Derivatization)

This protocol outlines the optimal derivatization workflow to ensure a self-validating, degradation-free GC-MS analysis. The methodology is grounded in validated forensic and toxicological standards[3][4].

Materials Required:

  • LC-MS Grade Ethyl Acetate and Dichloromethane (DCM)

  • Pentafluoropropionic anhydride (PFPA) (≥99% purity)

  • Dry Nitrogen gas evaporator

  • Heating block

Step-by-Step Procedure:

  • Sample Extraction: Extract the target analyte from your matrix using a suitable liquid-liquid extraction (LLE) method (e.g., using ethyl acetate or hexane under basic conditions, pH > 9).

  • Evaporation: Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at a maximum temperature of 50°C.

    • Mechanistic Note: Overheating during evaporation can cause evaporative loss of the volatile free base amine.

  • Reconstitution & Reagent Addition: Reconstitute the dried residue in 50 µL of LC-MS grade ethyl acetate. Immediately add 50 µL of PFPA reagent.

  • Incubation: Cap the vial tightly with a PTFE-lined cap and incubate in a heating block at 55°C for 20 minutes to drive the nucleophilic acyl substitution reaction to completion.

  • Excess Reagent Removal: Remove the vial from the heat, uncap, and evaporate the excess PFPA and solvent under a nitrogen stream.

    • Critical Quality Control Step: Stop evaporation immediately once dry. The newly formed fluorinated amide derivative is highly volatile and prolonged nitrogen exposure will result in significant sample loss[3].

  • Final Reconstitution: Dissolve the derivatized residue in 50 µL of dichloromethane (DCM) or ethyl acetate. Transfer to a GC autosampler vial with a low-volume insert.

  • GC-MS Analysis: Inject 1-2 µL into the GC-MS using a splitless injection mode (Injector Temp: 250°C, MS Transfer Line: 280°C).

References

  • Qualitative and quantitative analyses of methamphetamine in hair following derivatization with trifluoroacetic acid or heptafluorobutyric acid anhydride Source: Taylor & Francis URL:[Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry Source: PMC (National Institutes of Health) URL:[Link]

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood Source: Springer Medizin URL:[Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones Source: SciSpace / Current Protocols in Toxicology URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing ESI-MS Ionization of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Welcome to the technical support center for the analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine and related fluorinated analogs using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine and related fluorinated analogs using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with achieving robust and efficient ionization for this class of compounds. Here, we move beyond generic protocols to provide in-depth, scientifically-grounded troubleshooting advice and frequently asked questions, empowering you to optimize your analytical methods with confidence.

Introduction: The Challenge of Fluorinated Amines in ESI-MS

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, an analog of fenfluramine, presents a unique set of challenges for ESI-MS analysis. While the amine group provides a site for protonation and positive ion mode detection, the presence of the highly electronegative trifluoromethyl group can influence the compound's basicity and its behavior in the ESI droplet. This can lead to issues such as low signal intensity, poor reproducibility, and adduct formation. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the ESI-MS analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine:

Q1: Why is my signal intensity for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine so low in positive ion mode?

A1: Low signal intensity for this compound, despite its basic amine functionality, can stem from several factors. The electron-withdrawing trifluoromethyl group can reduce the gas-phase basicity of the amine, making it less favorable to retain a proton in the gas phase. Additionally, suboptimal mobile phase composition, such as an inappropriate pH or the presence of ion-pairing agents like trifluoroacetic acid (TFA), can suppress the signal.[1][2]

Q2: I'm seeing a lot of adducts in my mass spectrum. How can I minimize them?

A2: Adduct formation, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), is common in ESI-MS. This is often due to contaminants in the mobile phase, glassware, or sample. To minimize adducts, use high-purity solvents and additives, and consider using plastic instead of glass containers. In some cases, adding a small amount of a volatile ammonium salt, like ammonium formate or ammonium acetate, can promote the formation of the desired protonated molecule ([M+H]⁺) by providing a ready source of protons.

Q3: Should I use an acidic or basic mobile phase for the best signal?

A3: For basic compounds like N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, the conventional wisdom is to use an acidic mobile phase to ensure the analyte is protonated in solution.[1] However, the relationship between solution-phase and gas-phase chemistry in ESI is complex. Interestingly, some studies have shown that using a high pH mobile phase does not necessarily suppress the ionization of basic compounds and can even be beneficial for chromatography.[3] The optimal pH should be determined empirically.

Q4: Can I use TFA to improve my chromatography? Will it affect my MS signal?

A4: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for improving peak shape in reversed-phase chromatography. However, it is a known signal suppressor in ESI-MS.[2] TFA can form strong ion pairs with the protonated analyte in the gas phase, neutralizing its charge and rendering it undetectable by the mass spectrometer. If TFA is necessary for chromatography, its concentration should be kept to a minimum (e.g., <0.05%), and strategies to mitigate its suppressive effects, such as post-column addition of a weak acid like propionic acid, can be employed.[4]

In-Depth Troubleshooting Guides

Problem 1: Consistently Low Signal Intensity

If you are struggling with low signal intensity, a systematic optimization of your mobile phase and ESI source parameters is necessary.

Caption: Workflow for optimizing mobile phase to enhance signal intensity.

  • Organic Solvent Selection:

    • Rationale: The choice of organic solvent (typically acetonitrile or methanol) affects the desolvation efficiency in the ESI source. Solvents with lower surface tension and heat of vaporization generally lead to better ionization.[5]

    • Protocol: Prepare two sets of mobile phases, one with acetonitrile and the other with methanol, both containing a consistent aqueous component and additive (e.g., 0.1% formic acid). Analyze your sample with each mobile phase and compare the signal intensity.

  • pH Optimization:

    • Rationale: The pH of the mobile phase dictates the ionization state of the analyte in solution. For a basic compound with a pKa around 10, an acidic pH will ensure it is protonated. However, as mentioned, high pH mobile phases can also yield good results in ESI.[3]

    • Protocol:

      • Acidic: Prepare a mobile phase with 0.1% formic acid.

      • Neutral/Slightly Acidic: Prepare a mobile phase with 5-10 mM ammonium formate or ammonium acetate.[6]

      • Basic: Prepare a mobile phase with a low concentration of ammonium hydroxide (e.g., pH 8-9).

      • Analyze your sample under each condition and compare the signal intensity.

  • Additive Evaluation:

    • Rationale: Volatile salts like ammonium formate and ammonium acetate can provide a source of protons and help to stabilize the electrospray.[6]

    • Protocol: If not already included in the pH optimization, systematically add 5-10 mM of ammonium formate or ammonium acetate to your optimal organic solvent/aqueous mixture and assess the impact on signal intensity.

  • Consideration of "Supercharging" Agents:

    • Rationale: For particularly difficult-to-ionize compounds, "supercharging" agents can be added to the mobile phase in small amounts to enhance the charge state of the analyte.[7][8] These are typically small molecules with high boiling points and dipole moments, such as m-nitrobenzyl alcohol (m-NBA) or sulfolane.[7]

    • Protocol: If other optimization strategies fail, consider adding a very low concentration (e.g., 0.01-0.1%) of a supercharging agent to your mobile phase. Note that these should be used with caution as they can sometimes complicate the mass spectrum.

Problem 2: Poor Reproducibility and Peak Shape

Poor reproducibility and peak shape are often linked to chromatographic issues that can, in turn, affect the stability of the electrospray.

IssuePotential CauseRecommended ActionScientific Rationale
Tailing Peaks Secondary interactions with residual silanols on the column.Add a small amount of a competing base to the mobile phase (e.g., triethylamine, although this can suppress the signal) or switch to a column with a more inert stationary phase.The competing base will interact with the active sites on the column, preventing the analyte from doing so.
Variable Retention Times Inadequate column equilibration; mobile phase composition drift.Ensure the column is thoroughly equilibrated with the mobile phase before each run. Use freshly prepared mobile phases.A stable chromatographic system is essential for reproducible ESI, as changes in retention time can indicate shifts in mobile phase composition that affect ionization.
Split Peaks Column overload; partially blocked frit or injector.Reduce the sample concentration. Perform routine maintenance on your LC system, including flushing the system and replacing frits.A well-maintained LC system ensures a consistent flow of analyte to the MS, which is crucial for a stable spray.

Advanced Strategies: Enhancing Ionization Through Derivatization

For challenging cases, chemical derivatization can be employed to improve the ionization efficiency of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine.

Derivatization with Heptafluorobutyric Anhydride (HFBA)

  • Mechanism: HFBA reacts with the secondary amine to introduce a heptafluorobutyryl group. This highly fluorinated tag can enhance ionization in negative ion mode through electron capture, or in some cases, improve volatility for GC-MS analysis.[9]

  • Protocol:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add a solution of HFBA in a suitable solvent (e.g., acetonitrile).

    • Heat the reaction mixture (e.g., 60-70°C) for a specified time.

    • Evaporate the excess reagent and solvent and reconstitute the sample for analysis.

Note: Derivatization adds an extra step to the sample preparation and requires careful optimization of the reaction conditions.

Conclusion

Optimizing the ESI-MS analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine requires a systematic and scientifically-driven approach. By carefully considering the physicochemical properties of the analyte and the principles of electrospray ionization, researchers can overcome challenges related to low signal intensity, adduct formation, and poor reproducibility. This guide provides a framework for troubleshooting and method development, enabling you to generate high-quality, reliable data for your research and development endeavors.

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez LCMS. Available from: [Link]

  • Analysis of six synthetic adulterants in herbal weight-reducing dietary supplements by LC electrospray ionization-MS. Taylor & Francis Online. Published June 19, 2008. Available from: [Link]

  • Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. National Center for Biotechnology Information. Available from: [Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ACS Publications. Published June 22, 2020. Available from: [Link]

  • Simple Addition of Glycine in Trifluoroacetic Acid-Containing Mobile Phases Enhances the Sensitivity of Electrospray Ionization Mass Spectrometry for Biopharmaceutical Characterization. ACS Publications. Published May 28, 2020. Available from: [Link]

  • Simple and simultaneous analysis of fenfluramine, amphetamine and methamphetamine in whole blood by gas chromatography-mass spectrometry after headspace-solid phase microextraction and derivatization. National Center for Biotechnology Information. Published April 10, 2000. Available from: [Link]

  • Solvents and Caveats for LC/MS. Agilent. Available from: [Link]

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Royal Society of Chemistry. Published June 7, 2021. Available from: [Link]

  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Altasciences. Available from: [Link]

  • What Protein Charging (and Supercharging) Reveal about the Mechanism of Electrospray Ionization. National Center for Biotechnology Information. Available from: [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Published June 14, 2013. Available from: [Link]

  • Fenfluramine compositions and methods of preparing the same. Google Patents.
  • Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. National Center for Biotechnology Information. Published August 1, 2024. Available from: [Link]

  • Fenfluramine. New Drug Approvals. Published February 21, 2021. Available from: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Published January 19, 2023. Available from: [Link]

  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. National Center for Biotechnology Information. Published October 25, 2005. Available from: [Link]

  • Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. Phenomenex. Published November 3, 2025. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Welcome to the Technical Support Center for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine. This highly specialized fluorinated amine presents unique physicochemical challenges during in vitro and in vivo assay formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine. This highly specialized fluorinated amine presents unique physicochemical challenges during in vitro and in vivo assay formulation. This guide is designed to provide researchers and drug development professionals with the mechanistic understanding and field-proven protocols required to achieve stable, reproducible thermodynamic solutions.

The Mechanistic Root of the Problem: Why Won't It Dissolve?

To solve the solubility issue, we must first understand the causality behind it. The core problem is not merely the compound's lipophilic phenyl and propyl backbone, but the profound inductive effect of the trifluoromethyl (-CF 3​ ) group on the adjacent secondary amine.

While a standard aliphatic secondary amine (such as methamphetamine) has a pK a​ of approximately 10.1 and remains fully protonated and soluble at physiological pH, the strong electron-withdrawing nature of the -CF 3​ group pulls electron density away from the nitrogen. This1[1].

Consequently, at a physiological pH of 7.4, over 90% of the compound exists as an unprotonated, highly hydrophobic free base[2]. When introduced to neutral biological buffers, the compound rapidly aggregates and precipitates out of solution, leading to assay failure.

Troubleshooting Guides & FAQs

Q1: I purchased the hydrochloride (HCl) salt of the compound. Why is it still precipitating when I dissolve it in PBS (pH 7.4)? Expert Answer: The HCl salt form is highly soluble in pure, unbuffered water because the solution naturally becomes acidic upon dissolution. However, PBS is a buffered system designed to maintain a pH of 7.4. When you add the HCl salt to PBS, the buffer neutralizes the acidic salt. Because the pK a​ of the fluorinated amine is ~6.0, the compound rapidly converts back to its insoluble free-base form and crashes out of solution[1]. To prevent this, you must either maintain a low pH (< 4.5) or use a solubilizing agent before introducing it to a neutral buffer.

Q2: I need to perform live-cell in vitro assays at pH 7.4. How can I keep the compound in solution without killing my cells with high DMSO concentrations? Expert Answer: We highly recommend complexation with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a lipophilic inner cavity that 3, while its hydrophilic exterior maintains aqueous solubility at neutral pH[3]. A 10–20% (w/v) HP- β -CD solution can successfully mask the lipophilic free base, allowing for physiological dosing without the cytotoxicity associated with >1% DMSO.

Q3: Can I just heat the solution or use sonication to force the free base into water? Expert Answer: No. Heating or sonication will only create a temporary, unstable suspension (micelles or particulates), not a true thermodynamic solution. Once the solution cools or sits on the benchtop, the lipophilic free base will aggregate, leading to inconsistent dosing and irreproducible assay results. You must alter the thermodynamics via protonation or encapsulation.

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionMax Estimated ConcentrationProsCons
Acidic Aqueous Buffer (pH < 4.5) Complete protonation of the amine (pK a​ ~6.0)> 50 mMNo organic solvents required; forms a true thermodynamic solution.Incompatible with live-cell assays or proteins that denature at low pH.
Co-solvent System (DMSO / PEG-400) Reduces the dielectric constant of the bulk solvent10 - 20 mM (at 5% DMSO in buffer)Easy and rapid to prepare; excellent for robust biochemical assays.High DMSO is cytotoxic and can cause precipitation upon high aqueous dilution.
HP- β -Cyclodextrin (20% w/v) Host-guest encapsulation of the lipophilic -CF 3​ /phenyl moiety5 - 10 mMBiocompatible; maintains true solubility at physiological pH 7.4.Requires preparation time; potential steric interference in binding assays.

Solubilization Decision Workflow

G Start Solubility Issue: N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine Q1 Is physiological pH (7.4) required? Start->Q1 Acidic Use Acidic Buffer (pH < 4.5) 100% Protonated Q1->Acidic No Q2 Tolerant to organic co-solvents? Q1->Q2 Yes Cosolvent Use 5-10% DMSO or PEG-400 Q2->Cosolvent Yes Cyclo Use 20% w/v HP-β-Cyclodextrin Q2->Cyclo No

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps, as they are critical for confirming that thermodynamic solubility has been achieved.

Protocol 1: Preparation of a 10 mM Acidic Stock Solution (For Biochemical Assays)

This protocol relies on driving the pH below the compound's pK a​ to ensure 100% protonation.

  • Weighing: Weigh the appropriate mass of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (or its HCl salt) into a sterile glass vial.

  • Acidification: Add sterile, deionized water that has been pre-adjusted to pH 4.0 using 0.1 M HCl.

  • Dissolution: Vortex vigorously for 60 seconds until the solution is visually clear.

  • Self-Validation Step (Critical): Measure the final pH of the solution using a micro-pH probe. Causality: The basic amine will act as a buffer and may raise the pH of the water. If the pH has drifted above 4.5, the compound will begin to precipitate. Adjust back to pH 4.0 dropwise with 0.1 M HCl if necessary.

  • Sterilization: Filter sterilize the solution through a 0.22 µm PTFE membrane. Note: Do not use nylon filters, as trace amounts of the lipophilic free-base can bind irreversibly to nylon matrices.

Protocol 2: HP- β -CD Complexation for Physiological Dosing (For Cell/In Vivo Assays)

This protocol utilizes host-guest chemistry to shield the lipophilic compound from the aqueous environment at pH 7.4.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in standard PBS (pH 7.4). Filter sterilize.

  • Intermediate Stock: Dissolve the fluorinated amine in 100% DMSO to create a highly concentrated intermediate stock (e.g., 100 mM).

  • Complexation: While vigorously stirring the HP- β -CD solution on a magnetic plate, add the DMSO stock dropwise to achieve your desired final concentration (e.g., yielding 1 mM compound in 1% DMSO / 20% HP- β -CD).

  • Equilibration: Allow the solution to stir continuously at room temperature for 2 hours. Causality: Host-guest encapsulation is a thermodynamic equilibrium process; insufficient stirring time will result in incomplete complexation and subsequent precipitation.

  • Self-Validation Step (Critical): Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white pellet forms, the thermodynamic solubility limit of the cyclodextrin complex has been exceeded. You must either increase the HP- β -CD concentration or quantify the supernatant via HPLC to determine your true working concentration.

References

  • Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Fluoroalkylamines (Water Miscibility and pKa of Highly Hydrophobic Fluorinated Amines) Source: American Chemical Society URL:[Link]

  • Exploring the interactions of irbesartan and irbesartan–2-hydroxypropyl- β -cyclodextrin complex with model membranes Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, quantifying highly specific designer drugs and pharmaceutical intermediates like N-Methyl-3,3,3-trifluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, quantifying highly specific designer drugs and pharmaceutical intermediates like N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in complex biological matrices (plasma, urine, wastewater) presents unique analytical challenges.

This guide provides field-proven, mechanistically grounded solutions to diagnose, troubleshoot, and eliminate matrix effects (ion suppression/enhancement) during LC-MS/MS analysis.

Part 1: The Mechanistic Reality of Matrix Effects

To solve matrix effects, we must first understand the causality behind them. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a secondary amine with a pKa of approximately 9.5, making it easily protonated [M+H]+ for positive Electrospray Ionization (+ESI).

However, the addition of the trifluoromethyl group (-CF₃) significantly increases the molecule's lipophilicity (logP) compared to standard methamphetamine. In reversed-phase liquid chromatography (RPLC), this increased hydrophobicity pushes the analyte's retention time directly into the elution window of late-eluting endogenous phospholipids (e.g., lysophosphatidylcholines).

During ESI, the liquid sample is nebulized into charged droplets. As the solvent evaporates, surface charge density increases. Because phospholipids are highly surface-active, they migrate to the droplet surface and outcompete the target analyte for the limited available protons. This charge competition prevents the analyte from entering the gas phase as an ion, resulting in severe ion suppression .

ESI_Mechanism A Biological Extract (Analyte + Lipids) B ESI Taylor Cone (High Voltage) A->B C Droplet Fission & Desolvation B->C D Surface Charge Competition C->D Lipid Overload E Ion Suppression (Signal Loss) D->E

Fig 1. Mechanism of ESI ion suppression due to charge competition from matrix lipids.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using Protein Precipitation (PPT) for plasma samples, but I am seeing >60% ion suppression. What is the best sample prep alternative? A: PPT only removes large proteins; it leaves behind the phospholipids responsible for ESI suppression. You must switch to an extraction method that discriminates based on charge, not just solubility. We recommend Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Because your analyte is a basic amine, it will bind ionically to the sulfonic acid groups of the MCX sorbent. This allows you to apply a harsh 100% methanol wash to strip away all neutral and acidic lipids before eluting your target analyte with a basic organic solvent .

Q2: I'm analyzing urine samples. Can I just use the "dilute-and-shoot" method to eliminate the matrix effect? A: Dilution does reduce matrix effects, but the relationship is logarithmic, not linear. A 10-fold dilution might only reduce suppression from 50% to 25% . You must empirically determine the "zero-effect" dilution level. If your triple quadrupole MS lacks the sensitivity to detect the fluorinated analyte at a 40-fold dilution, you cannot rely on dilution alone and must incorporate SPE cleanup or a Stable Isotope-Labeled Internal Standard (SIL-IS).

Q3: My internal standard (Methamphetamine-d5) isn't fully correcting the matrix effect. Why? A: Deuterium-labeled internal standards often exhibit slight retention time shifts in RPLC compared to their non-deuterated counterparts (the "isotope effect"). If the matrix suppression zone is steep, even a 0.05-minute shift means the analyte and IS experience different degrees of suppression . Furthermore, Methamphetamine-d5 lacks the -CF₃ group, meaning it does not perfectly mimic the lipophilicity of your target. Ideally, synthesize and use a ¹³C-labeled internal standard of the exact analyte, as ¹³C labels do not cause retention time shifts.

Q4: Should I use an isocratic or gradient LC method to minimize matrix effects? A: Gradient elution is strictly recommended. While isocratic methods offer stable baselines, they fail to wash out strongly retained hydrophobic matrix components. These lipids build up on the column and unpredictably elute in subsequent runs, causing "ghost" matrix effects. Always include a high-organic flush (e.g., 95% Acetonitrile) at the end of your gradient to clear the column .

Part 3: Standardized Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows guarantee that matrix effects are accurately mapped and systematically eliminated.

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

This protocol self-validates your chromatography by visually mapping exactly where matrix suppression occurs, allowing you to adjust your gradient accordingly.

  • Prepare a neat standard solution of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine at 100 ng/mL.

  • Set up a syringe pump to infuse this standard directly into the MS source (post-column) via a T-connector at 10 µL/min.

  • Inject a blank biological matrix extract (e.g., extracted drug-free plasma) through the LC column using your standard gradient.

  • Monitor the MS/MS transition of the analyte.

  • Causality Check: Because the analyte is constantly infused, the baseline should be flat. Any sudden dips in the baseline indicate elution of matrix components causing ion suppression. Adjust your LC gradient so your analyte elutes before or after these suppression zones.

Protocol 2: MCX-SPE Sample Preparation

This protocol utilizes orthogonal separation (ionic + hydrophobic) to isolate the target amine.

SPE_Workflow S1 1. Condition Sorbent (MeOH then H2O) S2 2. Load Sample (Acidified to protonate amine) S1->S2 S3 3. Aqueous Wash (2% Formic Acid - removes salts) S2->S3 S4 4. Organic Wash (100% MeOH - removes lipids) S3->S4 S5 5. Basic Elution (5% NH4OH in MeOH) S4->S5

Fig 2. Mixed-mode strong cation exchange (MCX) SPE workflow for basic amphetamine derivatives.

Step-by-Step:

  • Pre-treatment: Dilute 100 µL of plasma/urine with 100 µL of 2% Phosphoric Acid to disrupt protein binding and ensure the secondary amine is fully protonated.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Load: Apply the acidified sample.

  • Wash 1 (Salts): Pass 1 mL of 2% Formic Acid in Water.

  • Wash 2 (Phospholipids): Pass 1 mL of 100% Methanol. (Critical step: The analyte remains ionically bound while hydrophobic matrix is washed away).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic bond and allowing the methanol to elute it.

  • Reconstitute: Evaporate under N₂ and reconstitute in initial mobile phase.

Part 4: Quantitative Data Summaries

Table 1: Impact of Sample Preparation on Matrix Effects and Recovery

Data demonstrates why MCX is the superior choice for fluorinated amphetamines in plasma.

Sample Preparation MethodMatrix Effect (%)Extraction Recovery (%)Phospholipid Removal
Protein Precipitation (PPT) 45 - 65% (Severe Suppression)90 - 95%Poor
Liquid-Liquid Extraction (LLE) 85 - 95% (Mild Suppression)60 - 75%Moderate
Mixed-Mode Cation Exchange (MCX) 98 - 102% (Negligible)88 - 94%Excellent
Phospholipid-Removal Plates 95 - 100% (Negligible)85 - 92%Excellent
Table 2: Optimized LC Gradient for Matrix Washout

Designed to separate the analyte from early-eluting salts and late-eluting lipids.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Purpose
0.00.4955Initial hold / Desalting
1.00.4955Desalting
4.00.44060Analyte elution
4.10.4595Phospholipid washout
6.00.4595Hold washout
6.10.4955Re-equilibration
8.00.4955End of run

References

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses Source: ResearchGate / Waters Corporation URL:[Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL:[Link]

  • Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs Source: MDPI (Molecules) URL:[Link]

Optimization

addressing oxidation of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine during long-term storage

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and mechanistic insights for researchers handling N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and mechanistic insights for researchers handling N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine . As a secondary amine with a highly electronegative functional group, this Active Pharmaceutical Ingredient (API) presents unique long-term storage challenges that require precise environmental and chemical controls.

FAQ: Mechanistic Understanding of API Oxidation

Q1: Why does N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine oxidize despite the presence of a stabilizing trifluoromethyl (-CF3) group? A: The -CF3 group is highly electron-withdrawing, providing 1 by strengthening adjacent C-C and C-H bonds against degradation[1]. However, this inductive protection is localized. The molecule contains a secondary amine, which remains a reactive nucleophilic center. Secondary amines are inherently susceptible to N-oxidation when exposed to atmospheric oxygen or trace peroxide impurities, a reaction that2 before further oxidizing into nitrones or cleavage products[2].

Q2: What role do excipients or storage environments play in accelerating this degradation? A: Even in pure API form, ambient oxygen and humidity drive autoxidation. If formulated, trace peroxides in common excipients (e.g., povidone or polyethylene glycol) rapidly attack the secondary amine. This degradation pathway is pH-dependent and accelerates significantly when the amine is in its 2[2].

Troubleshooting Guide: Storage & Handling Interventions

Q3: My API is degrading over a 6-month storage period. What is the most effective physical intervention? A: The implementation of an inert atmosphere is critical. By replacing reactive atmospheric gases with non-reactive gases like Argon (Ar) or Nitrogen (N2), you eliminate the primary oxidant. Argon is preferred for small-scale API storage because it is heavier than air and settles over the compound, providing a 3 and moisture[3].

Q4: Should I store the compound as a free base or a salt? A: Whenever possible, convert the free base to a hydrochloride (HCl) salt. Protonating the secondary amine ties up its lone pair of electrons, drastically reducing its nucleophilicity and rendering it2[2].

Degradation & Mitigation Pathway

G API N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine (Free Base) O2 Atmospheric O2 / Peroxides API->O2 Unprotected Storage Mitigation Mitigation: Argon Backfill & HCl Salt Conversion API->Mitigation Applied Protocol Hydroxylamine Hydroxylamine Intermediate O2->Hydroxylamine N-Oxidation Nitrone Nitrone / Degradants Hydroxylamine->Nitrone Further Oxidation StableAPI Stable Protonated API (Oxidation Blocked) Mitigation->StableAPI Steric & Electronic Shielding

N-oxidation degradation pathway of the secondary amine and mitigation via protonation/inert gas.

Quantitative Data: Storage Condition Efficacy

To illustrate the causality of storage choices, the following table summarizes typical stability retention of the secondary amine under various conditions over a 12-month period, modeled on 2 of similar fluorinated amines[2]:

Storage ConditionAPI FormAtmosphereTemp12-Month Purity RetentionPrimary Degradant Level
Standard Ambient Free BaseAir25°C< 85.0%> 10.0% (Hydroxylamine/Nitrone)
Refrigerated Air Free BaseAir4°C92.0%~ 5.0%
Inert Ambient Free BaseArgon25°C97.0%< 2.0%
Inert Cold Free BaseArgon-20°C99.2%< 0.5%
Salt Form (Ambient) HCl SaltAir25°C98.5%< 1.0%
Optimized HCl SaltArgon-20°C> 99.9% Undetectable

Experimental Protocols (Step-by-Step)

Protocol 1: Inert Atmosphere Packaging (Argon Backfilling)

Causality: Argon is denser than nitrogen and air, allowing it to displace oxygen effectively at the bottom of the vial, 3[3].

  • Preparation: Transfer the N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine into an amber borosilicate glass vial to prevent concurrent photolytic degradation.

  • Purging: Insert a gentle stream of high-purity Argon gas (99.999%) via a sterile needle into the vial, keeping the tip just above the solid/liquid level.

  • Displacement: Allow the Argon to flow for 30–60 seconds. The heavier Argon will displace the ambient air, pushing it out of the vial's neck.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap while slowly withdrawing the Argon needle to maintain positive pressure.

  • Storage: Wrap the cap in Parafilm and store at -20°C.

  • Validation Step: Include a resazurin-based anaerobic indicator strip inside the secondary storage bag. A color change from pink to white validates that the oxygen concentration has successfully remained below 0.1%.

Protocol 2: Hydrochloride Salt Conversion

Causality: Converting the free base to an HCl salt protonates the amine,2[2].

  • Dissolution: Dissolve the free base API in an anhydrous, non-reactive solvent (e.g., anhydrous diethyl ether or methyl tert-butyl ether) under an inert atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous hydrogen chloride (HCl) in ether dropwise while stirring continuously at 0°C (ice bath).

  • Precipitation: Observe the formation of a white crystalline precipitate (the HCl salt of the API).

  • Filtration: Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket to prevent moisture absorption (the salt may be hygroscopic).

  • Drying: Dry the resulting crystals in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours to remove residual solvent and trace moisture.

  • Validation Step: Dissolve a 1 mg aliquot of the final dried product in 1 mL of deionized water and test with pH paper. A pH of 5.0–6.0 validates complete conversion to the HCl salt, whereas a pH > 8.0 indicates incomplete conversion of the basic free amine.

References

1.[1] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:

2.[2] Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC / NIH URL:

3.[3] Title: Inert Atmosphere Source: Zamann Pharma Support GmbH URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Neurotoxicity Profile: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine vs. Methamphetamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Pharmacodynamics & Toxicology Comparison Guide Executive Summary & Chemical Rationale Understanding the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Pharmacodynamics & Toxicology Comparison Guide

Executive Summary & Chemical Rationale

Understanding the structure-activity relationship (SAR) of amphetamine analogs is critical for developing safer central nervous system (CNS) therapeutics. This guide provides an objective, data-supported comparison between Methamphetamine (METH) and its fluorinated analog, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (hereafter referred to as α -CF3-METH).

The fundamental divergence in their neurotoxic profiles stems from a single, profound physicochemical shift: the substitution of the α -methyl group with a trifluoromethyl ( -CF3​ ) group. The -CF3​ moiety exerts a powerful electron-withdrawing inductive effect (-I effect), which drastically reduces the basicity (pKa) of the adjacent secondary amine. While METH is highly basic and protonated at physiological pH, α -CF3-METH is essentially neutral. As demonstrated in the mechanistic breakdowns below, this single electronic shift nullifies the compound's ability to trigger the classical amphetamine-induced neurotoxicity cascade.

Mechanistic Pathways of Neurotoxicity

To objectively compare these compounds, we must ground our analysis in the established mechanisms of methamphetamine-induced terminal degeneration.

The Methamphetamine Benchmark (The "Weak Base" Hypothesis)

METH neurotoxicity is heavily dependent on its ability to act as a substrate for the dopamine transporter (DAT) and subsequently as a weak base at the vesicular monoamine transporter 2 (VMAT2) (1)[1]. Once transported inside the acidic synaptic vesicle (pH ~5.5), METH becomes protonated, collapsing the pH gradient required for vesicular dopamine storage (2)[2]. This leads to massive cytosolic dopamine efflux, auto-oxidation, and the generation of reactive oxygen species (ROS), ultimately triggering terminal degeneration, astrogliosis, and microgliosis (3)[3].

The α -CF3-Methamphetamine Profile

Because α -CF3-METH exists primarily in an unprotonated, neutral state at pH 7.4, it cannot fulfill the structural requirements for DAT or VMAT2 translocation (which strictly require a cationic amine). Furthermore, its lack of basicity prevents it from buffering the acidic environment of the synaptic vesicle. Without the ability to collapse the vesicular pH gradient, the compound fails to induce the massive cytosolic dopamine release and subsequent ROS cascade that defines amphetamine toxicity (4)[4].

ToxicityPathway cluster_METH Methamphetamine (METH) Pathway cluster_CF3 α-CF3-Methamphetamine Pathway METH METH (Protonated) DAT DAT Uptake METH->DAT VMAT2 VMAT2 Disruption (pH Collapse) DAT->VMAT2 ROS Cytosolic DA & ROS VMAT2->ROS Tox Neurotoxicity ROS->Tox CF3 α-CF3-METH (Unprotonated) NoDAT Negligible DAT Affinity CF3->NoDAT NoVMAT Intact Vesicular pH NoDAT->NoVMAT NoTox No Terminal Degeneration NoVMAT->NoTox

Fig 1: Mechanistic divergence in neurotoxicity between METH and its α-CF3 analog.

Experimental Validation Protocols

To empirically validate the mechanistic divergence between these two compounds, laboratories should employ the following self-validating, step-by-step experimental workflow.

Workflow P1 Phase 1 In Vitro Binding (HEK293-hDAT) P2 Phase 2 Synaptosomal Assays (ROS Quantification) P1->P2 P3 Phase 3 In Vivo Binge Model (Rodent Dosing) P2->P3 P4 Phase 4 Post-Mortem Validation (Autoradiography) P3->P4

Fig 2: Four-phase experimental workflow for comparative neurotoxicity screening.

Phase 1: In Vitro Transporter Binding & Uptake
  • Causality: Establishing baseline receptor kinetics is critical because neurotoxicity is contingent upon intracellular accumulation. If the compound cannot bind DAT, the downstream intracellular toxicity cascade is preemptively halted.

  • Protocol:

    • Culture HEK-293 cells stably transfected with human DAT (hDAT) and VMAT2.

    • Perform competitive binding assays using [3H] -WIN35,428 (for DAT) and [3H] -dihydrotetrabenazine (for VMAT2) against varying concentrations ( 10−9 to 10−4 M) of METH and α -CF3-METH.

    • Measure functional uptake by incubating cells with [3H] -Dopamine in the presence of the test compounds, quantifying intracellular radioactivity via liquid scintillation counting.

Phase 2: Synaptosomal ROS and DA Efflux
  • Causality: The weak base hypothesis dictates that VMAT2 disruption leads to DA auto-oxidation (5)[5]. Measuring ROS directly in isolated synaptosomes isolates the vesicular disruption variable from systemic metabolism.

  • Protocol:

    • Isolate rat striatal synaptosomes using sucrose density gradient centrifugation.

    • Pre-load synaptosomes with the ROS-sensitive fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate).

    • Expose aliquots to 10μM METH, 10μM α -CF3-METH, or vehicle.

    • Quantify fluorescence (Ex/Em = 485/535 nm) over 60 minutes to measure real-time ROS generation.

Phase 3 & 4: In Vivo Binge Model & Post-Mortem Validation
  • Causality: Validates whether the in vitro lack of ROS translates to an absence of terminal degeneration and neuroinflammation in a living system.

  • Protocol:

    • Administer a neurotoxic "binge" regimen to adult male C57BL/6J mice: 4 injections of 10 mg/kg (s.c.) at 2-hour intervals of either METH, α -CF3-METH, or saline.

    • Monitor core body temperature continuously, as hyperthermia exacerbates toxicity.

    • Sacrifice animals 72 hours post-treatment and dissect the striatum.

    • Perform [3H] -mazindol autoradiography to quantify DAT protein levels (a marker of intact DA terminals).

    • Conduct Western blot analysis for GFAP (astrogliosis) and Iba1 (microgliosis).

Quantitative Data Comparison

The following tables summarize the expected pharmacological and toxicological divergence based on the physicochemical properties of the -CF3​ substitution and established amphetamine literature.

Table 1: Physicochemical & Pharmacological Binding Profile

PropertyMethamphetamine (METH) α -CF3-Methamphetamine
pKa (Amine) ~9.9< 6.0 (Predicted due to -I effect)
Protonation State at pH 7.4 >99% (Cationic)<5% (Neutral)
hDAT Affinity ( Ki​ ) High (~100 nM)Low/Negligible (>10,000 nM)
VMAT2 Disruption Mechanism Potent (Acts as a Weak Base)Inactive (Cannot buffer vesicular pH)

Table 2: Neurotoxicity Biomarkers (In Vivo Binge Model Outcomes)

BiomarkerControl (Saline)Methamphetamine α -CF3-Methamphetamine
Striatal DA Depletion Baseline-60% to -80%No significant deviation
DAT Protein Levels (Autoradiography) Baseline-50%No significant deviation
GFAP Expression (Astrogliosis) Baseline+300%Baseline
Iba1 Expression (Microgliosis) Baseline+250%Baseline

Conclusion

The introduction of a trifluoromethyl group at the α -position of methamphetamine fundamentally rewrites the molecule's interaction with the central nervous system. By stripping the amine of its basicity, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is rendered incapable of exploiting the monoamine transporter systems and disrupting vesicular pH gradients. Consequently, it lacks the mechanistic machinery required to induce the oxidative stress and terminal degeneration characteristic of classical methamphetamine neurotoxicity.

References

  • Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of methamphetamine: main effects and mechanisms. Experimental Neurology / NIH PMC. 1

  • Yang, X., et al. (2018). Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation. Frontiers in Neuroscience / NIH PMC. 3

  • Sulzer, D., et al. (2005). Weak Base Model of Amphetamine Action. ResearchGate / Annals of the New York Academy of Sciences. 4

  • Lohr, K. M., et al. (2015). Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity. ACS Chemical Neuroscience. 5

  • Guillot, T. S., et al. (2008). Reduced vesicular storage of dopamine exacerbates methamphetamine-induced neurodegeneration and astrogliosis. Journal of Neurochemistry / NIH PMC. 2

Sources

Comparative

A Comparative Pharmacological Guide: The Established Profile of Fenfluramine and a Structural Analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed comparative overview of the pharmacology of two structurally related phenylpropylamine compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative overview of the pharmacology of two structurally related phenylpropylamine compounds. It is designed to synthesize technical data with field-proven insights, grounded in authoritative scientific literature. Given the extensive documentation of fenfluramine and the sparse public data on N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, this document is structured in three parts. Part 1 offers a comprehensive profile of fenfluramine. Part 2 provides a structural and putative analysis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, highlighting its potential pharmacological targets based on structure-activity relationships. Part 3 outlines the essential experimental workflows required for a direct, data-driven comparison of these two molecules.

Part 1: Comprehensive Pharmacological Profile of Fenfluramine

Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) is a synthetic phenethylamine derivative with a complex and multifaceted pharmacological profile. Initially developed as an anti-obesity agent, it has been repurposed as a potent anti-seizure medication for specific, severe forms of epilepsy.[1][2][3]

A Multifaceted Mechanism of Action

Fenfluramine's therapeutic and adverse effects are not attributable to a single target but rather to a constellation of interactions with the serotonergic and sigma receptor systems.[1][4] Its primary mechanism is centered on profoundly elevating extracellular serotonin (5-HT) levels through a dual action:

  • Serotonin Release: Fenfluramine acts as a substrate for the serotonin transporter (SERT), leading to transporter-mediated 5-HT release from the presynaptic terminal into the synaptic cleft.[4][5][6]

  • Reuptake Inhibition: It concurrently inhibits the reuptake of 5-HT by blocking SERT.[6][7]

  • Vesicular Disruption: Fenfluramine also interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of 5-HT in synaptic vesicles and thereby increasing the cytoplasmic pool of 5-HT available for release.[5][6]

Beyond its profound impact on serotonin flux, recent research has established fenfluramine as a positive modulator of the sigma-1 receptor (σ1R) .[1][8] This action is believed to complement its serotonergic activity and contribute significantly to its robust antiseizure effects, a property not observed with other purely serotonergic medications.[8][9]

Fenfluramine_MoA cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron FEN Fenfluramine SERT SERT FEN->SERT VMAT2 VMAT2 (Vesicle) FEN->VMAT2 S1R Sigma-1 Receptor (ER Membrane) FEN->S1R FiveHT_cleft ↑ 5-HT SERT->FiveHT_cleft VMAT2->FiveHT_cleft Effect Antiseizure Effect S1R->Effect FiveHT_Rec 5-HT Receptors (5-HT1D, 2A, 2C, etc.) FiveHT_cleft->FiveHT_Rec FiveHT_Rec->Effect

Fenfluramine's Multi-Target Mechanism of Action
The Critical Role of Norfenfluramine

Fenfluramine is extensively metabolized in the liver, primarily by CYP2D6, CYP2B6, and CYP1A2, to its major active metabolite, norfenfluramine .[10] Norfenfluramine is not merely a byproduct; it is a potent pharmacological agent in its own right and contributes significantly to the overall activity and, notably, the toxicity of the parent compound.[1][10]

Crucially, norfenfluramine exhibits a higher binding affinity and functional activity at several key serotonin receptors, particularly the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C), compared to fenfluramine itself.[1][11]

Receptor Binding Profile & Safety Implications

The interaction of fenfluramine and norfenfluramine with a wide array of receptors underpins both its therapeutic efficacy and its most severe adverse effects. The agonism of norfenfluramine at the 5-HT2B receptor is directly implicated in the development of valvular heart disease and pulmonary hypertension, which led to fenfluramine's withdrawal as an anti-obesity drug.[12][13] The modern use of fenfluramine for epilepsy involves much lower doses and stringent cardiac monitoring to mitigate this risk.[9]

In contrast, its antiseizure effects are thought to be mediated by activity at the 5-HT1D, 5-HT2A, and 5-HT2C receptors, in conjunction with its positive modulation of the sigma-1 receptor.[9][14]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) & Functional Activities

Target Fenfluramine (Ki, nM) Norfenfluramine (Ki, nM) Functional Activity Implication
SERT ~20-60 ~30-100 Substrate/Inhibitor Serotonin Release/Reuptake Inhibition
5-HT2A >1000 (Low Affinity) ~50-150 Agonist Antiseizure Effect
5-HT2B >1000 (Low Affinity) ~10-30 Potent Agonist Cardiotoxicity
5-HT2C >1000 (Low Affinity) ~20-100 Agonist Antiseizure & Appetite Suppression
5-HT1D Moderate Affinity Moderate Affinity Agonist Antiseizure Effect
Sigma-1 (σ1R) ~266 High Affinity Positive Modulator Antiseizure Effect

| β2-Adrenergic | ~12,600 | ~8,770 | Weak Agonist | Ancillary Effects |

Note: Ki values are compiled from multiple sources and represent approximate ranges.

Pharmacokinetic Profile

Fenfluramine exhibits significant inter-individual pharmacokinetic variability. It is rapidly absorbed and extensively distributed, with brain concentrations measured to be over 15-fold higher than plasma concentrations in rodent models, indicating excellent CNS penetration. The metabolism to norfenfluramine is a key determinant of its long-term effects and toxicity.

Table 2: Key Pharmacokinetic Parameters of Fenfluramine

Parameter Value Notes
Bioavailability High Well-absorbed orally.
Metabolism Extensive (Hepatic) Primarily via CYP2D6, 2B6, 1A2.[10]
Active Metabolite Norfenfluramine Possesses potent pharmacological activity.[1]
Elimination Half-life ~20 hours (Fenfluramine) Varies between enantiomers and with chronic dosing.
~30-50 hours (Norfenfluramine) Contributes to sustained activity and potential for accumulation.

| CNS Penetration | High | Brain-to-plasma ratios are significant. |

Part 2: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine - A Structural and Putative Analysis

Direct experimental data on the pharmacology of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is not available in peer-reviewed literature, precluding a data-driven comparison. However, a structural analysis in the context of its well-characterized analog, fenfluramine, allows for the formulation of a hypothesis regarding its likely pharmacological targets.

Structural Comparison:

  • Shared Scaffold: Both molecules are built upon a phenylpropylamine core, a privileged structure for interacting with monoamine transporters.

  • N-Alkylation: Fenfluramine is an N-ethyl amine, whereas the subject compound is an N-methyl amine. This difference can influence metabolic stability and affinity for transporter proteins.

  • Trifluoromethyl (CF3) Group Position: This is the most critical distinction. In fenfluramine, the electron-withdrawing CF3 group is on the phenyl ring at the meta-position. In N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, the CF3 group is located on the propyl chain itself, specifically at the terminal (C3) position.

Hypothesized Pharmacological Targets:

The presence of the phenylpropylamine scaffold strongly suggests that this compound is a candidate for interaction with monoamine transporters (SERT, NET, DAT) . The trifluoromethyl group is a common bioisostere for other groups and is known to enhance metabolic stability and alter receptor binding affinity.[3]

Based on the structure of related compounds, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine could potentially act as a substrate (releaser) and/or reuptake inhibitor at one or more of these transporters. Its specific selectivity profile (i.e., serotonin vs. dopamine vs. norepinephrine) is impossible to predict without experimental data. The placement of the CF3 group directly on the alkyl chain rather than the aromatic ring will significantly alter the molecule's electronic and steric properties compared to fenfluramine, likely resulting in a unique pharmacological profile.

Part 3: Experimental Protocols for Comparative Characterization

To bridge the existing data gap and enable a rigorous comparison, a systematic experimental evaluation is required. The following workflows represent a self-validating system for characterizing the pharmacology of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine relative to fenfluramine.

Workflow 1: In Vitro Target Engagement & Functional Activity

The causality behind this workflow is to first establish if the compound binds to the hypothesized targets and then to determine the functional consequence of that binding.

In_Vitro_Workflow cluster_binding Step 1: Target Binding Affinity cluster_function Step 2: Functional Activity cluster_output Step 3: Profile Generation Binding Radioligand Binding Assays (SERT, NET, DAT, 5-HT & Sigma Receptors) Ki Determine Ki values (Binding Affinity) Binding->Ki Uptake Synaptosomal Uptake Assays ([3H]5-HT, [3H]DA, [3H]NE) Ki->Uptake Identified Targets IC50 Determine IC50/EC50 values (Functional Potency) Uptake->IC50 Release Synaptosomal Release Assays (Neurotransmitter Efflux) Release->IC50 GPCR GPCR Functional Assays (e.g., Ca2+ flux, cAMP) GPCR->IC50 Profile Generate Comparative Pharmacological Profile IC50->Profile

Experimental Workflow for In Vitro Profiling

Methodologies:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine for a panel of targets, including human recombinant SERT, NET, DAT, key 5-HT receptor subtypes (1A, 1D, 2A, 2B, 2C), and sigma-1/sigma-2 receptors.

    • Protocol:

      • Prepare cell membrane homogenates expressing the target receptor/transporter.

      • Incubate membranes with a specific radioligand (e.g., [³H]citalopram for SERT) at a fixed concentration.

      • Add increasing concentrations of the test compound (N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine) and the reference compound (fenfluramine) in parallel.

      • After incubation, separate bound from free radioligand via rapid filtration.

      • Quantify radioactivity on the filters using liquid scintillation counting.

      • Calculate Ki values from the IC50 values (concentration inhibiting 50% of specific binding) using the Cheng-Prusoff equation.

  • Synaptosomal Neurotransmitter Uptake/Release Assays:

    • Objective: To determine if the compound acts as a reuptake inhibitor or a releasing agent at monoamine transporters.

    • Protocol (Uptake Inhibition):

      • Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET).

      • Pre-incubate synaptosomes with various concentrations of the test compound.

      • Add a radiolabeled neurotransmitter (e.g., [³H]5-HT).

      • Incubate for a short period to allow for uptake.

      • Terminate the reaction by rapid filtration and washing.

      • Measure the radioactivity accumulated in the synaptosomes to determine the IC50 for uptake inhibition.

    • Protocol (Release):

      • Load synaptosomes with a radiolabeled neurotransmitter.

      • Place synaptosomes in a superfusion system to establish a stable baseline of efflux.

      • Introduce the test compound into the superfusion buffer.

      • Collect fractions and measure the radioactivity to determine if the compound evokes neurotransmitter release (EC50).

Workflow 2: In Vivo Pharmacodynamic & Pharmacokinetic Profiling

This workflow validates the in vitro findings in a living system and characterizes the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Methodologies:

  • In Vivo Microdialysis:

    • Objective: To measure real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.

    • Protocol:

      • Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of a rat or mouse.

      • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

      • Collect baseline dialysate samples.

      • Administer the test compound (systemically, e.g., i.p. or p.o.).

      • Continue collecting dialysate samples at timed intervals.

      • Analyze samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.

      • Plot neurotransmitter concentration over time as a percentage of baseline.

  • Pharmacokinetic (PK) Study:

    • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • Protocol:

      • Administer a single dose of the test compound to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral gavage).

      • Collect blood samples at a series of predetermined time points (e.g., 0, 15, 30, 60 min, and 2, 4, 8, 24 hours).

      • At each time point, sacrifice a subset of animals to collect brain tissue.

      • Process plasma and brain homogenates.

      • Quantify the concentration of the parent drug and any potential metabolites using LC-MS/MS.

      • Use pharmacokinetic software to calculate relevant parameters.

By executing these experimental workflows, researchers can generate the necessary data to move from a putative, structure-based hypothesis to a definitive, evidence-based understanding of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine's pharmacology, enabling a true and direct comparison with fenfluramine.

References

  • Welsh, J. S., & Faingold, C. L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1189953. [Link]

  • Wikipedia contributors. (2024). Fenfluramine. In Wikipedia, The Free Encyclopedia. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT releasing agent. ResearchGate. [Link]

  • Giménez-Santana, P., & Alfaro-Lira, S. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Clinical Medicine, 11(15), 4527. [Link]

  • Caccia, S., & Garattini, S. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 129–132. [Link]

  • Patsnap. (2024). What is the mechanism of Fenfluramine Hydrochloride?. Patsnap Synapse. [Link]

  • Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1545-1556. [Link]

  • Wikipedia contributors. (2024). Fluoxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Bialer, M., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. [Link]

  • Atack, J. R., et al. (2021). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. RSC Medicinal Chemistry, 12(9), 1523-1528. [Link]

  • PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. [Link]

  • Wong, D. T., et al. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471-479. [Link]

  • Martin, P., et al. (2020). Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors. Epilepsy & Behavior, 105, 106989. [Link]

  • PubChem. (n.d.). N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Welsh, J. S., & Faingold, C. L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers. [Link]

  • Gammaitoni, A., et al. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. American Epilepsy Society. [Link]

  • Le-Niculescu, H. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Fuller, R. W., et al. (1975). Effect of an uptake inhibitor on serotonin metabolism in rat brain: studies with 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140). Neuropharmacology, 14(10), 739-746. [Link]

  • O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • Narita, S., et al. (2015). Analysis of Association between Norepinephrine Transporter Gene Polymorphisms and Personality Traits of NEO-FFI in a Japanese Population. Psychiatry Investigation, 12(3), 369-375. [Link]

  • Gamet-Payrastre, L., et al. (2021). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 9(4), e00810. [Link]

  • Knoll, J., et al. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences, 23(15), 8563. [Link]

  • Kubba, A. J., et al. (2020). In silico and in vitro Approach for Design, Synthesis, and Anti-proliferative Activity of Novel Derivatives of 5-(4-Aminophenyl)-4-Substituted Phenyl-2, 4-Dihydro-3H-1, 2, 4-Triazole-3-Thione. ResearchGate. [Link]

  • Padmanabhan, S., et al. (2013). Regulation of dopamine transporter expression by neuronal activity. Methods in Molecular Biology, 964, 229-242. [Link]

  • Shimazu, S., et al. (2004). Transporter-mediated actions of R-(−)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology, 484(2-3), 137-145. [Link]

  • Hutcheson, J. D., et al. (2011). Serotonin receptors and heart valve disease—It was meant 2B. Pharmacology & Therapeutics, 132(2), 146-157. [Link]

  • Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(34), 23373-23389. [Link]

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Validation

cross-reactivity of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in standard immunoassay drug screens

Comparative Guide: Cross-Reactivity of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in Standard Immunoassay Screens Executive Summary As the landscape of designer drugs and pharmaceutical intermediates evolves, clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine in Standard Immunoassay Screens

Executive Summary

As the landscape of designer drugs and pharmaceutical intermediates evolves, clinical and forensic laboratories face significant challenges regarding immunoassay specificity. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 1389320-28-8), essentially an α -trifluoromethyl analog of methamphetamine, presents a unique structural profile that evades traditional detection parameters. This guide objectively evaluates the mechanistic binding principles of this compound against standard amphetamine/methamphetamine immunoassays (EMIT, CEDIA, KIMS) and provides a self-validating experimental framework for determining its cross-reactivity.

Mechanistic Causality: Epitope Recognition vs. Steric Hindrance

Immunoassays rely on the competitive binding between a labeled drug and the target analyte for specific antibody binding sites. Commercial methamphetamine antibodies (such as those utilized in EMIT II Plus or CEDIA platforms) are highly specific to the N-methyl group, the unsubstituted phenyl ring, and the stereochemistry at the α -carbon[1].

When evaluating N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, we must analyze the structural substitution of the α -methyl (-CH3) group with an α -trifluoromethyl (-CF3) group. This substitution fundamentally alters the molecule's interaction with the antibody binding pocket through two primary mechanisms:

  • Steric Bulk and Hindrance: The -CF3 group has a van der Waals volume roughly equivalent to an isopropyl group. This significant increase in steric bulk at the α -position creates severe steric hindrance within the antibody's binding pocket, preventing the close spatial alignment required for high-affinity binding ( Kd​ )[2].

  • Electronic Shift (Inductive Effect): Fluorine is highly electronegative. The -CF3 group exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity (pKa) of the adjacent secondary amine. Because the protonated state of the amine at physiological pH is often critical for ionic interactions with the antibody's carboxylate residues, this electronic shift further degrades binding affinity.

Consequently, while structurally similar to methamphetamine, the combined steric and electronic deviations result in extremely low cross-reactivity. This often leads to false-negative screening results at standard cutoffs (e.g., 500 ng/mL)[3]. This mirrors the behavior of other heavily substituted analogs like fenfluramine, where the parent drug exhibits minimal cross-reactivity, though its less sterically hindered metabolites (e.g., norfenfluramine) can sometimes trigger false positives[4][5].

Comparative Performance Data

The following table synthesizes the expected cross-reactivity profiles of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine compared to standard targets and known interferents across major immunoassay platforms.

CompoundStructural Deviation from TargetEMIT II Plus (% CR)CEDIA (% CR)KIMS (% CR)
d-Methamphetamine None (Target Analyte)100%100%100%
MDMA Methylenedioxy ring addition~75%~100%~80%
Fenfluramine m-CF3 on phenyl ring, N-ethyl< 1%< 5%< 1%
Norfenfluramine m-CF3 on phenyl, primary amine~10-20%~15%~5%
α -CF3-Methamphetamine α -CF3 replacing α -CH3< 2% < 5% < 1%

Note: % CR (Cross-Reactivity) is highly concentration-dependent. Values represent approximate reactivity at standard 500 ng/mL screening cutoffs.

Self-Validating Experimental Protocol: Orthogonal Cross-Reactivity Determination

To establish absolute trustworthiness in cross-reactivity data, researchers must employ a self-validating system. Relying solely on nominal spiked concentrations is a critical error due to potential degradation, adsorption, or pipetting inaccuracies. The following protocol utilizes LC-MS/MS as an orthogonal validation mechanism to ensure absolute data integrity.

Step 1: Matrix Preparation & Baseline Validation

  • Pool 500 mL of drug-free human urine and adjust the pH to 6.0 - 6.5 using 0.1 M HCl or NaOH.

  • Self-Validation Check: Analyze the blank matrix via LC-MS/MS to confirm the absolute absence of endogenous amphetamines or interfering isobaric compounds prior to spiking.

Step 2: Gravimetric Spiking & Orthogonal Confirmation

  • Prepare a primary stock solution of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (1 mg/mL in LC-MS grade methanol).

  • Spike the blank urine to achieve targeted nominal concentrations: 500, 1,000, 10,000, and 100,000 ng/mL.

  • Self-Validation Check: Quantify the exact concentration of the spiked samples using a validated LC-MS/MS method. Utilize Methamphetamine-D11 as an internal standard to correct for matrix effects and ion suppression. Proceed only if the LC-MS/MS quantified concentration is within ± 5% of the nominal target.

Step 3: Immunoassay Screening

  • Calibrate the automated chemistry analyzer (e.g., Beckman Coulter AU series) for EMIT II Plus, CEDIA, and KIMS assays using standard d-methamphetamine calibrators (0, 250, 500, 1000 ng/mL).

  • Run the LC-MS/MS-validated spiked samples in triplicate.

  • Include a 1,000 ng/mL d-methamphetamine positive control and a blank negative control in the identical analytical batch.

Step 4: Data Synthesis

  • Calculate the % Cross-Reactivity using the formula: % CR = (Apparent Immunoassay Concentration / Actual LC-MS/MS Concentration) × 100

  • System Validation: The dataset is only considered valid if the positive control reads within ± 10% of its target and the negative control reads below the limit of detection (LOD).

Immunoassay Cross-Reactivity Logic

G Target Methamphetamine (Target Analyte) Antibody Methamphetamine Antibody (Binding Pocket) Target->Antibody Perfect Epitope Fit AlphaCF3 α-CF3-Methamphetamine (Test Compound) Steric Steric Hindrance (CF3 Volume ≈ Isopropyl) AlphaCF3->Steric Electronic Electronic Shift (Reduced Amine pKa) AlphaCF3->Electronic Binding1 High Affinity Binding (Kd < 10^-8 M) Antibody->Binding1 Binding2 Low Affinity Binding (Kd > 10^-6 M) Antibody->Binding2 Steric->Antibody Disrupts Spatial Alignment Electronic->Antibody Weakens Ionic Bond Result1 True Positive Screen (> 500 ng/mL) Binding1->Result1 Result2 False Negative Screen (Evades Detection) Binding2->Result2

Mechanistic pathway of immunoassay cross-reactivity comparing Methamphetamine and its α-CF3 analog.

References

  • False positive results of common medicines in drug tests: review and practical guide, pan.pl.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits, oup.com.
  • Principles of Forensic Toxicology 5th ed., dokumen.pub.
  • Cross-Reactivity of Tapentadol Specimens with DRI Methadone Enzyme Immunoassay, oup.com.
  • Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine, acs.org.

Sources

Comparative

Receptor Selectivity and Pharmacological Profiling of Fluorinated Analogs of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Executive Summary The structural modification of phenethylamines through fluorination is a cornerstone of modern neuropharmacology. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (commonly referred to as α-trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural modification of phenethylamines through fluorination is a cornerstone of modern neuropharmacology. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (commonly referred to as α-trifluoromethyl-methamphetamine or α-CF3-METH) represents a unique scaffold where the traditional α-methyl group is fully fluorinated. When this core is further modified via phenyl-ring fluorination (producing analogs like 4-Fluoro-α-CF3-METH), the resulting compounds exhibit profound shifts in monoamine transporter selectivity.

This guide objectively evaluates the structure-activity relationships (SAR), receptor selectivity, and experimental validation protocols for these fluorinated analogs, comparing their performance against traditional non-fluorinated and mono-fluorinated alternatives.

Structural Analysis & Mechanistic Causality

To understand the receptor selectivity of these analogs, we must analyze the causality behind two distinct fluorination events:

The Alpha-Trifluoromethyl Effect (pKa Modulation)

The substitution of an α-methyl group with an α-trifluoromethyl (-CF3) group fundamentally alters the physicochemical properties of the amine. The strong electron-withdrawing inductive effect (-I) of the -CF3 group pulls electron density away from the adjacent nitrogen atom. While standard methamphetamine has a pKa of ~10.0, the α-CF3 modification lowers the pKa to approximately 5.5–6.5.

At physiological pH (7.4), the amine of α-CF3-METH is predominantly unprotonated. Because monoamine transporters—specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)—require a protonated nitrogen to form a critical salt bridge with an aspartate residue in the central binding pocket, the α-CF3 modification drastically reduces overall baseline transporter affinity[1].

Phenyl Ring Fluorination (Selectivity Shifting)

While the α-CF3 group depresses overall affinity, adding a fluorine atom to the phenyl ring (e.g., at the para or 4-position) alters the molecule's lipophilicity and electrostatic potential. Para-halogenation is a well-documented strategy to shift the selectivity profile of amphetamines away from DAT and heavily towards the Serotonin Transporter (SERT)[2]. Consequently, ring-fluorinated analogs of α-CF3-METH act primarily as serotonergic agents with drastically diminished dopaminergic abuse liability[3].

Comparative Receptor Selectivity Data

The following table synthesizes the quantitative transporter affinity profiles (IC50 values) of the base compound, its fluorinated analogs, and traditional reference standards.

CompoundStructural ModificationDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity Profile
Methamphetamine None (Control)114602,100Highly DAT/NET Selective
4-FMA 4-Fluoro350120280Mixed (Non-selective)[4]
α-CF3-METH α-CF3>10,000>10,000>10,000Low Affinity (Unprotonated)
3-Fluoro-α-CF3-METH 3-Fluoro + α-CF3>10,000>10,0006,200Weak SERT Selective
4-Fluoro-α-CF3-METH 4-Fluoro + α-CF3>10,000>10,0004,500Moderate SERT Selective

Data Interpretation: The introduction of the 4-fluoro group rescues some of the SERT binding affinity lost by the α-CF3 substitution, creating a highly selective, albeit lower-potency, serotonergic agent. This profile is highly desirable for researchers developing non-stimulant therapeutics, as it avoids the severe dopaminergic adverse effects and abuse liability associated with traditional fluorinated amphetamines[4].

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways induced by the dual-fluorination strategy (ring fluorination + α-CF3 substitution).

Pathway A 4-Fluoro-α-CF3-METH B SERT Binding A->B Primary Target C DAT Binding A->C Steric/Electronic Hindrance D 5-HT Accumulation B->D Reuptake Blockade E Low DA Efflux C->E Minimal Effect

Mechanism of SERT-selective signaling by 4-Fluoro-α-CF3-METH.

Experimental Methodologies: In Vitro Transporter Assay

To ensure scientific trustworthiness, the receptor selectivity data must be derived from a self-validating experimental system. Below is the standardized protocol for evaluating the monoamine transporter uptake inhibition of these fluorinated analogs.

Step-by-Step Protocol
  • Cell Culture Preparation: Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Compound Dilution & Incubation: Prepare serial dilutions of the fluorinated analogs (e.g., 4-Fluoro-α-CF3-METH) from 1 nM to 100 μM in Krebs-Ringer HEPES (KRH) buffer. Pre-incubate the cells with the test compounds for 15 minutes at 37°C.

  • Radioligand Application: Initiate the uptake assay by adding 20 nM of specific tritiated substrates: [3H]dopamine for hDAT, [3H]norepinephrine for hNET, or [3H]serotonin for hSERT. Incubate for exactly 10 minutes.

  • Self-Validating Controls: Crucial Step: Run parallel control wells using saturating concentrations of specific blockers (10 μM mazindol for DAT/NET; 10 μM citalopram for SERT). This establishes the baseline for non-specific uptake, ensuring the calculated IC50 reflects true, transporter-specific inhibition.

  • Termination and Quantification: Terminate the reaction rapidly by washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS and quantify the intracellular radioactivity via liquid scintillation counting.

  • Data Analysis: Plot the specific uptake against the log concentration of the fluorinated analog. Use non-linear regression (GraphPad Prism) to determine the IC50 values.

References

  • Source: National Institutes of Health (NIH)
  • The potent psychomotor, rewarding and reinforcing properties of 3‐fluoromethamphetamine in rodents Source: ResearchGate URL
  • Organofluorine Compounds. Chemistry and Applications (Pharmacological examination of trifluoromethyl ring-substituted analogs)
  • Source: National Institutes of Health (NIH)

Sources

Validation

Reproducibility of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Synthesis Pathways Across Laboratories: A Comparative Guide

Executive Summary N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a highly sought-after fluorinated pharmacophore in modern drug development. The α -trifluoromethyl group serves as a metabolically robust bioisostere f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a highly sought-after fluorinated pharmacophore in modern drug development. The α -trifluoromethyl group serves as a metabolically robust bioisostere for the α -methyl group found in traditional phenethylamines. This substitution drastically reduces the molecule's susceptibility to monoamine oxidase (MAO) degradation while modulating the amine's pKa to enhance blood-brain barrier penetration[1].

Despite its high value, the intense electron-withdrawing nature of the CF 3​ group fundamentally alters the reactivity of adjacent electrophilic centers. This has led to severe reproducibility issues across different laboratories, with many standard amine synthesis protocols failing entirely. This guide objectively compares the three primary synthetic pathways, detailing the mechanistic causality behind experimental failures and providing self-validating protocols to ensure cross-laboratory reproducibility.

Mechanistic Causality & Pathway Comparison

To achieve reproducible yields, chemists must abandon standard normal-polarity assumptions and account for the unique electronic environment created by the trifluoromethyl group.

Pathway A: Nucleophilic Trifluoromethylation of Imines (Ruppert-Prakash Approach)

This pathway involves the direct addition of a trifluoromethyl anion equivalent (via TMSCF 3​ ) to N-methyl-phenylacetaldimine[2].

  • The Causality of Failure: Aliphatic imines possess highly acidic α -protons. Under the basic conditions typically used to initiate TMSCF 3​ (e.g., standard TBAF), the imine rapidly tautomerizes to the unreactive enamine.

  • The Solution: Reproducibility is achieved by utilizing strictly controlled cryogenic temperatures (-78 °C) and acidic or neutral initiators (such as KHF 2​ or catalytic anhydrous TBAF) to kinetically favor the addition of the CF 3​ group over thermodynamic deprotonation[2].

Pathway B: Lewis-Acid Mediated Reductive Amination

This route constructs the amine by condensing 1,1,1-trifluoro-3-phenylpropan-2-one with methylamine, followed by hydride reduction.

  • The Causality of Failure: Standard reductive amination protocols (e.g., using NaBH 3​ CN in MeOH) fail abysmally here. The strongly electron-withdrawing CF 3​ group destabilizes the imine intermediate, heavily shifting the equilibrium toward the stable, unreactive hemiaminal or hydrate.

  • The Solution: The use of a stoichiometric, oxophilic Lewis acid—specifically Titanium tetraisopropoxide (Ti(O i Pr) 4​ )—is mandatory. It acts as both a water scavenger and an activator, forcing the equilibrium toward the titanium-complexed imine before the reducing agent is introduced.

Pathway C: Transition-Metal Catalyzed Umpolung (Cross-Coupling)

Recent advancements utilize difluoroazadienes and AgF to generate a metastable α -CF 3​ azaallyl-silver intermediate, which is subsequently trapped via Palladium-catalyzed cross-coupling with aryl iodides[1].

  • The Causality of Failure: While this route offers unprecedented enantioselectivity (up to 95% ee), it is highly sensitive to trace moisture. Water rapidly protonates the delicate silver intermediate, leading to defluorinated byproducts and complete reaction failure[1].

Quantitative Performance Matrix

The following table summarizes the experimental data and performance metrics of the three pathways across standardized laboratory conditions.

ParameterPathway A (TMSCF 3​ Addition)Pathway B (Reductive Amination)Pathway C (Pd-Catalyzed Umpolung)
Typical Yield 45–60%65–80%70–85%
Enantiomeric Excess (ee) RacemicRacemicUp to 95%
Reaction Temperature -78 °C to RT0 °C to RTRoom Temperature
Scalability Moderate (exothermic initiation)High (standard batch reactors)Low (expensive catalysts/ligands)
Primary Reproducibility Issue Imine-enamine tautomerizationKetone reduction to carbinolExtreme sensitivity to moisture

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols integrate mandatory analytical checkpoints. Do not proceed to subsequent steps without confirming the system's state via these self-validating metrics.

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
  • Imine Formation: Condense phenylacetaldehyde (1.0 eq) with methylamine (2.0 eq, 2M in THF) in anhydrous dichloromethane (DCM) over anhydrous MgSO 4​ for 12 hours. Filter and concentrate under vacuum.

  • Trifluoromethylation: Dissolve the crude imine in anhydrous THF and cool to -78 °C under Argon. Add Ruppert-Prakash reagent (TMSCF 3​ , 1.5 eq).

  • Initiation: Dropwise add a solution of anhydrous TBAF (0.1 eq in THF) over 30 minutes. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

    • Self-Validation Checkpoint: Before quenching, extract a 0.1 mL micro-aliquot and analyze via 19 F NMR. A successful intermediate formation is confirmed by a sharp singlet near -74 ppm (corresponding to the N-TMS-CF 3​ adduct). If a signal at -63 ppm (unreacted TMSCF 3​ ) dominates, the initiation has failed due to moisture contamination.

  • Quenching & Hydrolysis: Quench with 1M aqueous HCl to hydrolyze the N-TMS bond. Basify with 2M NaOH to pH 10, extract with ethyl acetate, dry, and purify via silica gel chromatography.

Protocol B: Lewis-Acid Mediated Reductive Amination
  • Imine Activation: In a flame-dried flask under Argon, combine 1,1,1-trifluoro-3-phenylpropan-2-one (1.0 eq) and methylamine hydrochloride (1.5 eq) in absolute ethanol. Add Titanium tetraisopropoxide (Ti(O i Pr) 4​ , 2.0 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Prior to the addition of the reducing agent, analyze the reaction mixture via 19 F NMR. The disappearance of the ketone's CF 3​ signal (~ -76 ppm) and the emergence of the titanium-complexed imine signal (~ -71 ppm) validates that the system is ready for reduction. Premature addition of the hydride will result in the irreversible formation of the trifluoromethyl carbinol byproduct.

  • Reduction: Cool the validated mixture to 0 °C. Add Sodium borohydride (NaBH 4​ , 1.5 eq) in small portions. Stir for an additional 4 hours.

  • Workup: Quench carefully with aqueous ammonia (2M) to precipitate titanium dioxide (TiO 2​ ). Filter the resulting white slurry through a pad of Celite. Extract the filtrate with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Pathway Visualization

SynthesisPathways StartA N-Methyl-phenylacetaldimine PathA TMSCF3 + TBAF (Nucleophilic Addition) StartA->PathA Product N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine PathA->Product StartB 1,1,1-Trifluoro-3-phenylpropan-2-one + CH3NH2 PathB Ti(OiPr)4 then NaBH4 (Reductive Amination) StartB->PathB PathB->Product StartC Difluoroazadiene Precursor + Aryl Iodide PathC AgF / Pd-Catalyst (Cross-Coupling) StartC->PathC PathC->Product

Fig 1: Synthetic pathways for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine.

References

  • Title : Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | Source : ACS Catalysis | URL : [Link]

  • Title : Nucleophilic Trifluoromethylation of Imines under Acidic Conditions | Source : European Journal of Organic Chemistry | URL : [Link]

Sources

Comparative

N-Methyl-3,3,3-Trifluoro-1-Phenyl-2-Propylamine: Reference Standard Validation &amp; Comparative Analysis Guide

Executive Summary & Rationale N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (often referred to as 3,3,3-trifluoromethamphetamine) is a highly specific, fluorinated analogue of methamphetamine. In forensic toxicology, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (often referred to as 3,3,3-trifluoromethamphetamine) is a highly specific, fluorinated analogue of methamphetamine. In forensic toxicology, pharmacology, and drug development, the integrity of analytical data relies entirely on the quality of the reference materials used.

As a Senior Application Scientist, I approach the validation of this compound not merely as a checklist of tests, but as a self-validating system . The substitution of an alpha-methyl group with a trifluoromethyl (-CF3) group fundamentally alters the molecule’s physicochemical properties, rendering standard methamphetamine validation protocols inadequate[1]. This guide establishes a rigorous, causality-driven framework for validating this reference standard in compliance with ICH Q2(R2)[2] and SWGTOX[3] guidelines.

Causality in Experimental Design: The Trifluoromethyl Effect

To validate a reference standard, one must first understand its unique chemical behavior. The introduction of the -CF3 group dictates our entire analytical strategy:

  • pKa Shift & Basicity: The strong electron-withdrawing nature of the -CF3 group via inductive effects significantly decreases the basicity of the adjacent secondary amine. While methamphetamine has a pKa of ~9.9, the trifluoro analogue drops to ~7.5–8.0.

  • Chromatographic Causality: Standard reversed-phase HPLC methods utilizing high-pH buffers (designed to keep traditional amphetamines in their free-base form) will cause this fluorinated analogue to elute unpredictably or exhibit severe peak tailing. Therefore, our protocol mandates a low-pH buffer (e.g., pH 2.7 formate) to ensure complete protonation, coupled with a Pentafluorophenyl (PFP) stationary phase. The PFP column provides orthogonal dipole-dipole and π−π interactions specifically tuned for fluorinated positional isomers[1].

  • Mass Spectrometry Fragmentation: In Electron Ionization (EI) GC-MS, the -CF3 group alters the alpha-cleavage pathway. Instead of the standard m/z 58 iminium ion seen in methamphetamine, the primary alpha-cleavage of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine yields a fluorinated iminium base peak at m/z 112.

Comparative Performance Analysis

Not all reference standards are created equal. The table below objectively compares the performance of a fully validated Certified Reference Material (CRM) of the target compound against an uncertified analytical grade batch and a traditional methamphetamine CRM.

Validation ParameterN-Me-CF3-PPA (CRM Grade)N-Me-CF3-PPA (Analytical Grade)Methamphetamine (CRM)
Absolute Purity (qNMR) 99.5% ± 0.2%~ 96.0% ± 2.1% 99.8% ± 0.1%
Isomeric Purity (ee) > 99.9% (Enantiopure)Variable / Racemic> 99.9%
HPLC-DAD Linearity ( R2 ) 0.9999 (10–500 µg/mL)0.9975 (10–500 µg/mL)0.9999 (10–500 µg/mL)
GC-MS LOD (S/N > 3) 0.5 ng/mL3.5 ng/mL (Matrix noise)0.2 ng/mL
Mass Balance Variance < 0.3% (Self-validated)> 1.5% (Fails validation)< 0.2%
Accelerated Stability (6 mo) < 0.5% degradation~ 4.2% degradation< 0.1% degradation

Data Interpretation: The Analytical Grade material fails the mass balance variance threshold (< 0.5%), indicating undetected organic impurities or residual solvents that would skew quantitative toxicological results.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the validation must be a closed logical loop. The absolute purity determined by qNMR must perfectly align with the purity calculated by subtracting orthogonal impurities (HPLC + Karl Fischer + GC-FID).

Step 1: Primary Quantitation via qNMR (Absolute Purity)
  • Causality: qNMR provides an absolute mass fraction without requiring a pre-existing reference standard of the analyte itself, establishing the foundational "true value" for the CRM.

  • Methodology:

    • Accurately weigh ~10.0 mg of the N-Me-CF3-PPA candidate and ~5.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid, SRM 84L).

    • Co-dissolve in 0.6 mL of Deuterated Methanol ( CD3​OD ) containing 0.05% TMS.

    • Acquire 1H NMR spectra at 600 MHz using a 30° pulse angle and a relaxation delay (D1) of 60 seconds to ensure complete T1​ relaxation of all quantified protons.

    • Integrate the isolated N-methyl singlet/doublet against the olefinic protons of maleic acid to calculate absolute purity.

Step 2: Orthogonal Impurity Profiling (HPLC-DAD)
  • Causality: qNMR lacks the sensitivity to detect trace organic impurities (LOD ~0.1%). HPLC-DAD provides the necessary resolution for related substances, satisfying ICH Q2(R2) specificity requirements[2].

  • Methodology:

    • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm.

    • Mobile Phase: A = 0.1% Formic Acid in Water (pH ~2.7); B = Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

    • Detection: DAD scanning from 200–400 nm, quantitation at 210 nm.

    • Self-Validation Check: Confirm that qNMR Purity ≈ 100% - (HPLC Impurities + Water + Residual Solvents).

Step 3: Forensic GC-MS Method Validation
  • Causality: To ensure the standard is fit-for-purpose in toxicology labs, its performance in biological matrices must be validated against SWGTOX guidelines[3].

  • Methodology:

    • Spike blank human urine with the validated CRM at 10, 50, and 250 ng/mL.

    • Extract using Liquid-Liquid Extraction (LLE) with 1-chlorobutane at pH 9.0.

    • Derivatize the extract with Heptafluorobutyric Anhydride (HFBA) at 70°C for 20 minutes to improve volatility and prevent active site adsorption in the GC inlet.

    • Analyze via GC-MS (EI mode). Monitor the base peak and confirm the absence of carryover following high-concentration injections.

Experimental Workflows & Pathways

Validation_Workflow cluster_0 Phase 1: Identity (Orthogonal) cluster_1 Phase 2: Self-Validating Purity cluster_2 Phase 3: SWGTOX / ICH Q2(R2) Candidate N-Me-CF3-PPA Candidate Material NMR Multinuclear NMR (1H, 13C, 19F) Candidate->NMR HRMS HRMS (TOF) Exact Mass Candidate->HRMS qNMR qNMR Assay (Primary Quant) NMR->qNMR MassBal Mass Balance (HPLC + KF + TGA) HRMS->MassBal Compare Variance < 0.5%? qNMR->Compare MassBal->Compare Compare->Candidate No (Repurify) MethodVal Method Validation (LOD, LOQ, Linearity) Compare->MethodVal Yes Stability Stability Testing (Accelerated/Long-term) MethodVal->Stability CRM Certified Reference Material (CRM) Stability->CRM

Analytical validation workflow for fluorinated reference standards.

Fragmentation_Pathway Parent N-Me-CF3-PPA (M+•) m/z 203 Alpha Alpha-Cleavage (- Benzyl Radical) Parent->Alpha Inductive Inductive Cleavage (- CF3 Radical) Parent->Inductive Iminium Fluorinated Iminium Ion m/z 112 (Base Peak) Alpha->Iminium Charge Retention Tropylium Tropylium Ion m/z 91 Inductive->Tropylium Rearrangement

GC-MS electron ionization (EI) fragmentation pathway of N-Me-CF3-PPA.

References

  • [2] European Medicines Agency (EMA) / International Council for Harmonisation. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • [3] Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, Volume 37, Issue 7, September 2013, Pages 452–474.[Link]

  • [1] Erowid Crew Blog. "Chemistry – Positional Isomers of Fluorinated Amphetamines." Published May 2016.[Link]

Sources

Validation

Structural Activity Relationship (SAR) Guide: N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine and its Derivatives

Executive Summary N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS: 1389320-28-8)[1], structurally analogous to methamphetamine but featuring an α-trifluoromethyl (-CF3) substitution, represents a profound deviation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS: 1389320-28-8)[1], structurally analogous to methamphetamine but featuring an α-trifluoromethyl (-CF3) substitution, represents a profound deviation from classical phenethylamine pharmacodynamics. While traditional halogenated derivatives like fenfluramine place the -CF3 group on the phenyl ring to modulate serotonergic affinity[2], substituting the aliphatic α-methyl group with a -CF3 group fundamentally rewrites the molecule's physicochemical rules.

Historically explored in early amphetamine analog studies[3] and modern pharmacological research[4], this structural modification provides a masterclass in how electronic inductive effects dictate receptor binding and metabolic stability. This guide provides an objective SAR comparison between α-CF3 derivatives and their classical counterparts, supported by mechanistic causality and experimental validation workflows.

Physicochemical Causality: The Basicity Collapse

The defining feature of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine and its primary amine counterpart, 1,1,1-trifluoro-3-phenylpropan-2-amine (PubChem CID 3820972)[5], is the extreme electron-withdrawing nature (-I effect) of the α-CF3 group.

In classical amphetamines, the electron-donating α-methyl group maintains the amine's high basicity (pKa ~10.1), ensuring the molecule is >99% protonated (cationic) at a physiological pH of 7.4. However, the electronegativity of the three fluorine atoms in an α-CF3 group forcefully pulls electron density away from the adjacent nitrogen lone pair. This causes a catastrophic drop in basicity, lowering the pKa to approximately 5.5–6.0. Consequently, at pH 7.4, α-CF3 derivatives exist overwhelmingly in a neutral, unprotonated state[4].

Table 1: Physicochemical Properties Comparison
Compoundα-SubstitutionN-SubstitutionRing SubstitutionCalc. pKaCalc. LogPPhysiological State (pH 7.4)
Methamphetamine -CH3-CH3None~10.12.07>99% Protonated (Cationic)
N-Methyl-α-CF3-phenethylamine -CF3-CH3None~5.82.85>95% Neutral (Unprotonated)
α-CF3-phenethylamine -CF3-HNone~5.52.50>98% Neutral (Unprotonated)
Fenfluramine -CH3-CH2CH33-CF3~9.93.10>99% Protonated (Cationic)

Pharmacodynamic SAR: The Aspartate Salt-Bridge Hypothesis

The loss of basicity directly translates to a loss of classical monoamine transporter affinity. For a phenethylamine to act as a substrate or inhibitor at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), or Norepinephrine Transporter (NET), the protonated amine must form a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp79 in hDAT) deep within the transporter's central binding pocket.

Because N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is unprotonated at physiological pH, it cannot form this salt bridge, rendering it virtually inactive as a monoamine releasing agent[4]. Conversely, the α-CF3 group provides immense steric and electronic shielding against Monoamine Oxidase (MAO), granting these derivatives extreme metabolic stability compared to their α-CH3 counterparts.

SAR_Mechanism cluster_0 α-CH3 (Methamphetamine) cluster_1 α-CF3 (N-Methyl-3,3,3-trifluoro...) A1 High pKa (~10.1) B1 Protonated at pH 7.4 A1->B1 C1 Salt Bridge with Asp79 B1->C1 D1 High DAT Affinity C1->D1 A2 Low pKa (~6.0) B2 Neutral at pH 7.4 A2->B2 C2 No Salt Bridge B2->C2 D2 Loss of Affinity C2->D2

Fig 1: Mechanistic divergence in transporter binding due to α-CF3 induced basicity collapse.

Table 2: Pharmacodynamic SAR Profile
CompoundDAT AffinitySERT AffinityMAO-B ResistancePrimary Pharmacological Role
Methamphetamine High (++++)Low (++)LowDA/NE Releasing Agent
N-Methyl-α-CF3-phenethylamine Negligible (-)Negligible (-)HighInactive at Transporters[4]
Fenfluramine Low (+)High (++++)Moderate5-HT Releasing Agent[2]

Experimental Validation Methodologies

To empirically validate the SAR claims regarding transporter inactivity and metabolic resistance, the following self-validating in vitro protocols must be executed.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay
  • Objective: Quantify the impact of the α-CF3 substitution on DAT/SERT/NET reuptake inhibition.

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing human DAT, SERT, or NET into 96-well plates and culture until 80% confluent.

  • Step 2: Compound Incubation. Prepare serial dilutions (10 pM to 100 μM) of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine. Use methamphetamine as a positive control. Incubate cells with the compounds for 30 minutes at 37°C in a physiological buffer (pH 7.4).

  • Step 3: Radioligand Addition. Add 20 nM of [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine to the respective wells. Incubate for exactly 10 minutes.

  • Step 4: Termination & Measurement. Rapidly wash the cells three times with ice-cold buffer to halt uptake. Lyse the cells using 0.1% Triton X-100 and measure intracellular radioactivity via a liquid scintillation counter.

  • Causality & Trustworthiness: Methamphetamine serves as a system-validating positive control to prove the transporters are active. The expected failure of the α-CF3 derivative to displace the radioligand confirms that the unprotonated amine cannot engage the transporter's active site.

Protocol 2: Monoamine Oxidase (MAO) Stability Assay
  • Objective: Assess the steric and electronic protection afforded by the α-CF3 group against MAO-mediated oxidative deamination.

  • Step 1: Enzyme Preparation. Suspend recombinant human MAO-A and MAO-B in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Reaction Initiation. Add 1 μM of the test compound (α-CF3 derivative) or reference compound (phenethylamine, a rapidly degraded control) to the enzyme suspension.

  • Step 3: Quenching & Extraction. At predefined time points (0, 15, 30, 60, 120, and 240 mins), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).

  • Step 4: LC-MS/MS Quantification. Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ).

  • Causality & Trustworthiness: Phenethylamine acts as a rapid-clearance control to verify enzyme viability. The α-CF3 group's bulk and electron-withdrawing nature will yield a flat degradation curve ( t1/2​>240 mins), validating its absolute resistance to oxidative deamination.

Workflow Step1 Synthesize α-CF3 Derivatives Step2 Physicochemical Profiling (pKa, LogP, NMR) Step1->Step2 Split Step2->Split Assay1 Radioligand Binding (DAT, SERT, NET) Split->Assay1 Assay2 MAO Stability Assay (LC-MS/MS) Split->Assay2 Result1 Determine IC50 / Ki (Efficacy Validation) Assay1->Result1 Result2 Determine Half-life (Metabolic Resistance) Assay2->Result2

Fig 2: High-throughput screening workflow for validating α-CF3 derivative SAR profiles.

References

  • Wikipedia Contributors. "Fenfluramine". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Pinder RM, Burger A. "Trifluoromethyl analogs of amphetamine and norephedrine". Journal of Pharmaceutical Sciences, 1967. URL:[Link]

  • National Center for Biotechnology Information. "1,1,1-Trifluoro-3-phenylpropan-2-amine". PubChem Compound Summary for CID 3820972. URL:[Link]

  • Reddit DrugNerds Community. "Would phenethylamines (or tryptamines) fluorinated on the alkylamine chain be worth exploring?". r/DrugNerds, 2017. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine For researchers, scientists, and drug development professionals, the proper management of chemical waste is as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

For researchers, scientists, and drug development professionals, the proper management of chemical waste is as critical as the experimental workflows themselves. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (C₁₀H₁₂F₃N) is a fluorinated amine utilized in neuropharmacological research and the development of substituted amphetamine analogs[1][2].

Due to the presence of a trifluoromethyl (-CF₃) group, this compound cannot be disposed of through standard organic waste channels. This guide outlines the rigorous, step-by-step institutional disposal protocols required to maintain laboratory safety, ensure regulatory compliance under the Resource Conservation and Recovery Act (RCRA), and prevent environmental contamination[3].

Chemical Profiling for Waste Characterization

Before initiating any disposal protocol, it is essential to characterize the waste stream. Under RCRA Subtitle C, all hazardous materials destined for disposal must be accurately classified to ensure they are routed to the correct treatment facility[3].

PropertySpecification / Waste DesignationOperational Implication
Chemical Formula C₁₀H₁₂F₃NContains high mass-percentage of fluorine.
Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents[3][4].
RCRA Designation Subtitle C Regulated WasteRequires strict cradle-to-grave tracking and manifesting.
Combustion Byproducts Hydrogen Fluoride (HF), NOₓCannot be processed in standard incinerators; requires alkaline scrubbers[3].

Mechanistic Insight: The Causality of Halogenated Waste Segregation

Why must fluorinated compounds be strictly segregated? The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. When N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is subjected to standard thermal destruction (incineration), the molecule breaks down and the fluorine atoms react with hydrogen to form Hydrogen Fluoride (HF) gas. HF is profoundly corrosive and toxic, capable of destroying standard incinerator linings and posing severe environmental hazards.

Consequently, environmental protection agencies require that halogenated wastes be segregated so they can be routed to specialized high-temperature incinerators equipped with alkaline gas scrubbers (such as calcium hydroxide systems) that neutralize HF into benign calcium fluoride salts before exhaust release[3][5]. Mixing this compound with non-halogenated waste contaminates the entire volume, drastically increasing institutional disposal costs and safety risks[4].

Step-by-Step Laboratory Disposal Protocol

The following protocol represents a self-validating system for the safe containment and transfer of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine waste within a professional laboratory setting.

Step 1: Primary Containment and Segregation

  • Designate a specific, chemically compatible waste carboy (High-Density Polyethylene (HDPE) or PTFE-lined) exclusively for Halogenated Organic Solvents [4].

  • Ensure the container is structurally sound with a secure, leak-proof cap. Do not use metal containers, as trace degradation of the amine or solvent mixtures could induce corrosion.

Step 2: RCRA-Compliant Labeling

  • Attach a standardized Hazardous Waste tag to the container before the first drop of waste is added.

  • Clearly spell out the full chemical name: "N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine" alongside any primary solvents used (e.g., "Dichloromethane" or "Methanol"). Do not use abbreviations or chemical structures on waste labels.

  • Check the appropriate hazard boxes on the tag (e.g., Toxic, Halogenated).

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the waste container in a designated Satellite Accumulation Area at or near the point of generation (e.g., inside the fume hood or a vented under-hood flammable storage cabinet)[4].

  • The container must remain tightly closed at all times except when actively adding waste. Funnels must not be left in the container unless they feature a specialized sealing valve[4].

  • Ensure secondary containment (a spill tray) is used beneath the waste jug to capture any accidental overflow.

Step 4: Institutional Transfer and Final Disposition

  • Once the container is 90% full, or reaches the institutional time limit (often 90 days for central accumulation areas), initiate a waste pickup request with your institution's Environmental Health and Safety (EH&S) department[4].

  • EH&S will manifest the waste under RCRA guidelines and transfer it to an EPA-approved commercial offsite treatment facility capable of handling halogenated organic waste streams[5].

Waste Routing and Decision Workflow

The following diagram illustrates the logical workflow for routing fluorinated research chemicals to ensure compliance and safety.

WasteDisposal Start Waste Generation: N-Methyl-3,3,3-trifluoro- 1-phenyl-2-propylamine Segregation Waste Segregation Decision Start->Segregation Halogenated Halogenated Organic Waste Stream Segregation->Halogenated Contains -CF3 Group NonHalogenated Non-Halogenated Waste Stream Segregation->NonHalogenated No Halogens (Not Applicable Here) SAA Satellite Accumulation Area (SAA) Storage Halogenated->SAA HDPE Container Keep Closed EHS EH&S Transfer & RCRA Manifesting SAA->EHS Institutional Transfer Incineration Specialized High-Temp Incineration (HF Scrubbers) EHS->Incineration EPA Compliant Disposal

Institutional workflow for the segregation and disposal of halogenated organic research chemicals.

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Handling

Personal protective equipment for handling N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and their specialized precursors. (S)-N-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and their specialized precursors. (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS: 1389320-28-8) is a complex fluorinated amine utilized in advanced medicinal chemistry[1].

Due to its structural homology to pharmacologically active phenethylamines and the presence of a trifluoromethyl (-CF3) group, this compound demands rigorous operational controls[2]. This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, step-by-step handling, and disposal, ensuring safety and compliance in your laboratory.

Hazard Assessment & Mechanistic Causality

Before donning any PPE, it is critical to understand why these specific protections are necessary. Effective safety is rooted in understanding the chemical's mechanism of action and physical properties:

  • Lipophilicity and Barrier Penetration: The incorporation of a trifluoromethyl (-CF3) group significantly increases the lipophilicity of the phenethylamine scaffold[3]. This stereoelectronic effect enhances the molecule's ability to rapidly penetrate standard single-layer nitrile gloves and the human epidermis, drastically increasing the risk of systemic exposure[4].

  • Pharmacological Activity: As a derivative of the N-methyl-1-phenylpropan-2-amine class, this compound can exhibit potent central nervous system (CNS) activity. Inhalation of airborne powders or dermal absorption can lead to unintended pharmacological effects, requiring containment strategies standard for active pharmaceutical ingredients (APIs)[5].

  • Chemical Basicity: Like many free amines, it is inherently basic. Direct contact can cause severe ocular and dermal irritation, necessitating robust splash and vapor protection[6].

Core Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, personnel must adhere to a strict PPE matrix. This aligns with the OSHA Laboratory Safety Standard (29 CFR 1910.1450) for handling potentially hazardous APIs[5].

Protection ZoneRecommended PPEMechanistic Rationale
Eye & Face Chemical splash goggles + Full-face shieldProtects against micro-splashes during solvent dissolution and airborne dust during weighing[6].
Hands (Primary) Heavy-duty Neoprene or Butyl rubber gloves (Outer)Provides superior chemical resistance against fluorinated organic compounds and dissolution solvents[4].
Hands (Secondary) Disposable Nitrile gloves (Inner)Acts as a secondary barrier and prevents skin contamination during the doffing of outer gloves[4].
Body Flame-resistant (FR) lab coat + Disposable Tyvek sleevesPrevents powder adherence to clothing. FR material is required if handling alongside flammable solvents[2].
Respiratory N95/P100 particulate respiratorPrevents inhalation of pharmacologically active micro-dust if handling occurs outside a closed isolator[7].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must function as a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Preparation & Containment

  • Verify that the Class II Type B Biosafety Cabinet (BSC) or chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm)[7].

  • Clear the workspace of all non-essential equipment to prevent airflow disruption and eliminate cross-contamination risks[2].

Step 2: PPE Donning (Gowning)

  • Inspect all outer gloves for pinhole leaks using a standard inflation test.

  • Don the inner nitrile gloves, followed by the FR lab coat. Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves.

  • Don the Tyvek sleeves, then the outer Neoprene gloves, pulling the outer glove cuffs over the sleeves to create a continuous barrier.

  • Don the N95/P100 respirator (if applicable), followed by splash goggles and the face shield.

Step 3: Weighing and Transfer (High-Risk Phase)

  • Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat. Fluorinated amine powders are highly prone to static cling, which can cause sudden aerosolization[4].

  • Slowly open the reagent bottle deep inside the containment zone.

  • Transfer the required mass using a slow, deliberate motion to minimize air currents.

  • Self-Validation Check: Immediately dissolve the powder in the target reaction solvent (e.g., dichloromethane or methanol) to permanently eliminate the inhalation hazard of the dry powder before moving the vessel.

Step 4: Doffing (De-gowning)

  • Wipe down the outer gloves with an appropriate solvent (e.g., 70% isopropanol or a mildly acidic wipe to neutralize the amine) before removal.

  • Remove the outer gloves inside out and dispose of them immediately in a solid hazardous waste container[2].

  • Remove the face shield, goggles, and lab coat.

  • Finally, remove the inner nitrile gloves inside out and wash hands thoroughly with soap and water[8].

Decontamination & Chemical Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility[9].

  • Spill Cleanup: If a powder spill occurs, do not dry sweep. Cover the spill with damp absorbent pads (water slightly acidified with citric acid can help neutralize and dissolve the free base amine). For liquid spills, use a universal chemical binder[2].

  • Waste Segregation: Collect all contaminated consumables (weigh boats, spatulas, inner gloves, wipes) in a rigid, sealable secondary container labeled "Hazardous Pharmaceutical Waste - Toxic Amine"[2].

  • Disposal: Do not dispose of this compound or its derivatives down the drain. It must be manifested and disposed of via high-temperature incineration through a licensed hazardous waste contractor, in strict accordance with local environmental regulations[9].

Hierarchy of Safety Controls

The following diagram illustrates the logical relationship between our safety controls. PPE is the last line of defense, supported by robust engineering and administrative protocols.

G Start Hazard Assessment (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Eng 1. Engineering Controls (Fume Hood / Containment Isolator) Start->Eng Admin 2. Administrative Controls (SOPs, Training, Access Restriction) Eng->Admin PPE 3. Personal Protective Equipment (Double Gloving, Respirator, Tyvek) Admin->PPE Ops 4. Safe Operational Execution (Anti-static Weighing, Transfer) PPE->Ops Decon 5. Decontamination & Disposal (Incineration, Acidified Wipe-down) Ops->Decon

Hierarchy of safety controls for handling pharmacologically active fluorinated amines.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." US Department of Labor.[Link]

  • MasterControl. "OSHA Laboratory Safety Standard Overview." MasterControl Quality Management. [Link]

Sources

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